Sialyl Lewis a
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R)-2-acetamido-5,6-dihydroxy-1-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N2O23/c1-9-18(43)21(46)22(47)28(51-9)54-25(15(42)7-36)24(12(5-34)32-10(2)38)53-29-23(48)27(20(45)16(8-37)52-29)56-31(30(49)50)4-13(40)17(33-11(3)39)26(55-31)19(44)14(41)6-35/h5,9,12-29,35-37,40-48H,4,6-8H2,1-3H3,(H,32,38)(H,33,39)(H,49,50)/t9-,12-,13-,14+,15+,16+,17+,18+,19+,20-,21+,22-,23+,24+,25+,26+,27-,28-,29-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZOTETZQBPBCE-NYLDSJSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52N2O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40919162 | |
| Record name | Sialyl Lewis a | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40919162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
820.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Sialyl Lewis | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006579 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
92448-22-1 | |
| Record name | Sialyl Lewis a | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92448-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sialyl lewis A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092448221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sialyl Lewis a | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40919162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SIALYL LEWIS A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZEJ6FM4UJK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Sialyl Lewis | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006579 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Sialyl Lewis A: Structure, Composition, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Sialyl Lewis A (sLea) antigen, a critical carbohydrate structure implicated in cancer biology and metastasis. This document details its core structure, carbohydrate composition, biosynthesis, and its role as a ligand for selectins. Furthermore, it offers detailed experimental protocols for its detection and analysis, alongside quantitative data on its expression in various malignancies.
Core Structure and Carbohydrate Composition of this compound
This compound (sLea), also known as Carbohydrate Antigen 19-9 (CA19-9), is a tetrasaccharide epitope displayed on the termini of glycans attached to proteins and lipids on the cell surface. It is a key player in cell-cell recognition and adhesion processes.
Systematic Name: Neu5Acα2-3Galβ1-3[Fucα1-4]GlcNAc
The sLea structure is composed of four essential monosaccharide units:
-
N-acetylneuraminic acid (Neu5Ac): A type of sialic acid that caps (B75204) the glycan chain.
-
Galactose (Gal): A six-carbon sugar.
-
Fucose (Fuc): A deoxyhexose sugar.
-
N-acetylglucosamine (GlcNAc): An amide derivative of the monosaccharide glucose.
The defining feature of sLea is its underlying Type 1 chain (Galβ1-3GlcNAc) and the α1-4 linkage of the fucose residue to the N-acetylglucosamine. This distinguishes it from its structural isomer, Sialyl Lewis X (sLex), which is built on a Type 2 chain (Galβ1-4GlcNAc) and has an α1-3 fucose linkage.[1]
Table 1: Structural Comparison of this compound and Sialyl Lewis X
| Feature | This compound (sLea) | Sialyl Lewis X (sLex) |
| Core Chain | Type 1 (Galβ1-3GlcNAc) | Type 2 (Galβ1-4GlcNAc) |
| Fucose Linkage | α1-4 to GlcNAc | α1-3 to GlcNAc |
| Systematic Name | Neu5Acα2-3Galβ1-3[Fucα1-4]GlcNAc | Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc |
Biosynthesis of this compound
The synthesis of sLea is a multi-step enzymatic process that occurs in the Golgi apparatus. It involves the sequential action of specific glycosyltransferases that add monosaccharide units to a precursor glycan chain, which can be part of an N-glycan, O-glycan, or a glycolipid.
The key enzymatic steps are:
-
Formation of the Type 1 Chain: A β1,3-galactosyltransferase (such as B3GALT5) adds a galactose residue to an N-acetylglucosamine (GlcNAc) residue in a β1-3 linkage, forming the Type 1 precursor (Galβ1-3GlcNAc).[2]
-
Sialylation: An α2,3-sialyltransferase (specifically ST3GAL3) transfers a sialic acid (Neu5Ac) molecule to the galactose residue of the Type 1 chain via an α2-3 linkage.[2]
-
Fucosylation: Finally, an α1,4-fucosyltransferase (such as FUT3) adds a fucose residue to the N-acetylglucosamine of the sialylated Type 1 chain in an α1-4 linkage, completing the sLea structure.[2]
Figure 1. Biosynthesis pathway of this compound.
Role in Cancer and Metastasis: Interaction with E-Selectin
In many types of cancer, particularly adenocarcinomas of the pancreas, colon, stomach, and ovary, the expression of sLea is significantly upregulated. This aberrant glycosylation plays a crucial role in cancer progression and metastasis.
sLea functions as a ligand for E-selectin, an adhesion molecule expressed on the surface of endothelial cells lining blood vessels. The binding of sLea on circulating tumor cells to E-selectin on the endothelium facilitates the initial tethering and rolling of cancer cells, a critical step in their extravasation from the bloodstream to form distant metastases. This interaction can also trigger downstream signaling pathways within the cancer cells that promote their survival and invasion.
The binding of sLea to E-selectin on endothelial cells can activate intracellular signaling cascades in the cancer cells, including the p38 and ERK MAP kinase pathways, which are known to be involved in cell migration and invasion.[3]
Figure 2. this compound and E-selectin interaction leading to metastasis.
Quantitative Data on this compound Expression
The expression of sLea, clinically measured as CA19-9, is a well-established tumor marker. Its serum levels are often elevated in patients with various cancers and can correlate with tumor stage and patient prognosis.
Table 2: Serum Levels of CA19-9 in Different Cancers
| Cancer Type | Normal Range (U/mL) | Pathological Range (U/mL) | Notes |
| Pancreatic Cancer | < 37 | Often > 100, can exceed 1000 | Sensitivity of 79-81% and specificity of 82-90% for diagnosis.[4] Levels > 1000 U/mL are highly specific for malignancy.[5] |
| Biliary Tract Cancer | < 37 | Often > 100 | Sensitivity of 53% at a threshold of >100 U/mL.[4] |
| Gastric Cancer | < 37 | Elevated in 26-60% of cases | Levels can depend on the stage of the cancer. |
| Colorectal Cancer | < 37 | Elevated in 18-58% of cases | Elevation rate depends on the Dukes stage.[4] |
| Ovarian Cancer | < 37 | Can be elevated | |
| Hepatocellular Carcinoma | < 37 | Elevated in 22-49% of cases | [4] |
Table 3: Immunohistochemical Expression of this compound in Tumors
| Cancer Type | Percentage of sLea-Positive Cases |
| Pancreatic Ductal Adenocarcinoma | 78.4%[6] |
| Gastric Cancer | 50%[7] |
| Colorectal Cancer | 36%[7] |
| Ovarian Cancer | 27%[7] |
| Non-small Cell Lung Cancer | 21%[7] |
Experimental Protocols
Immunohistochemistry (IHC) for this compound (CA19-9) in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol outlines the steps for the qualitative identification of sLea in FFPE human tissues using an anti-CA19-9 monoclonal antibody.
Materials:
-
FFPE tissue sections on slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., Diva Decloaker, Citrate Buffer pH 6.0)
-
Peroxidase blocking solution (3% H2O2)
-
Blocking buffer (e.g., 10% normal serum)
-
Primary antibody: Mouse anti-CA19-9 monoclonal antibody (Clone: 121SLE)
-
Secondary antibody (e.g., HRP-conjugated anti-mouse)
-
DAB chromogen solution
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Immerse in 100% ethanol (2 x 10 minutes).
-
Immerse in 95% ethanol (5 minutes).
-
Immerse in 70% ethanol (5 minutes).
-
Rinse with running tap water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval solution at 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with peroxidase blocking solution for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., TBS-T).
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Apply the anti-CA19-9 primary antibody diluted in blocking buffer.
-
Incubate for 30-60 minutes at room temperature or overnight at 4°C.[8]
-
Rinse with wash buffer.
-
-
Secondary Antibody Incubation:
-
Apply the HRP-conjugated secondary antibody.
-
Incubate for 20-30 minutes at room temperature.[8]
-
Rinse with wash buffer.
-
-
Chromogen Detection:
-
Apply the DAB chromogen solution and incubate for 5-10 minutes, or until the desired brown color develops.
-
Rinse with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Interpretation: Positive staining will appear as a brown precipitate in the cytoplasm and/or membrane of the cells.
Figure 3. Immunohistochemistry workflow for this compound detection.
Antibody Microarray for the Analysis of sLea-carrying Glycoproteins
This protocol provides a general workflow for the detection and relative quantification of sLea on specific proteins captured from a biological sample (e.g., serum) using an antibody microarray.
Materials:
-
Antibody microarray slide
-
Biological sample (e.g., serum)
-
Blocking buffer
-
Wash buffer (e.g., PBST)
-
Detection antibody: Fluorescently labeled anti-sLea (CA19-9) antibody
-
Microarray scanner
Procedure:
-
Array Blocking:
-
Incubate the antibody microarray slide with a blocking buffer to prevent non-specific protein binding.
-
-
Sample Incubation:
-
Dilute the biological sample and apply it to the microarray.
-
Incubate to allow specific proteins to be captured by their corresponding antibodies on the array.[9]
-
-
Washing:
-
Wash the slide thoroughly with wash buffer to remove unbound proteins.
-
-
Detection Antibody Incubation:
-
Apply the fluorescently labeled anti-sLea antibody to the microarray.
-
Incubate to allow the antibody to bind to the sLea epitopes on the captured glycoproteins.[9]
-
-
Final Washing:
-
Wash the slide to remove the unbound detection antibody.
-
-
Scanning and Data Analysis:
-
Scan the microarray slide using a fluorescent microarray scanner.
-
The fluorescence intensity at each spot is proportional to the amount of sLea on the specific captured protein.
-
Analyze the data to determine the relative abundance of sLea on different proteins.
-
Figure 4. Workflow for this compound glycoprotein (B1211001) analysis using an antibody microarray.
Conclusion
This compound is a carbohydrate antigen of significant interest in cancer research and clinical oncology. Its specific structure, characterized by a Type 1 chain and an α1-4 linked fucose, and its role as a ligand for E-selectin, underscore its importance in the metastatic cascade. The overexpression of sLea in various cancers makes it a valuable biomarker for diagnosis, prognosis, and monitoring of disease. The experimental protocols provided in this guide offer robust methods for the detection and analysis of sLea, facilitating further research into its biological functions and its potential as a therapeutic target. A thorough understanding of the structure, composition, and biosynthesis of this compound is crucial for the development of novel strategies to combat cancer metastasis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. E-selectin in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the major sialyl-Lex-positive mucins present in colon, colon carcinoma, and sera of patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. genomeme.ca [genomeme.ca]
- 9. Analysis of glycans on serum proteins using antibody microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Sialyl Lewis a biosynthesis pathway in cancer cells
An In-depth Technical Guide to the Sialyl Lewis a (sLe^a) Biosynthesis Pathway in Cancer Cells
Introduction
This compound (sLe^a), also known as Carbohydrate Antigen 19-9 (CA19-9), is a tetrasaccharide carbohydrate antigen that is minimally expressed in normal epithelial cells but is frequently overexpressed in various adenocarcinomas, including pancreatic, colorectal, gastric, and ovarian cancers.[1][2] Its expression is strongly correlated with tumor progression, metastasis, and poor prognosis.[3] In cancer cells, sLe^a plays a critical role in the metastatic cascade by functioning as a key ligand for E-selectin, an adhesion molecule expressed on endothelial cells.[2][4] This interaction facilitates the adhesion of circulating tumor cells to the vascular endothelium, a crucial step in the formation of distant metastases.[2][4]
The synthesis of sLe^a is not template-driven but is the result of the coordinated, and often dysregulated, activity of a specific set of glycosyltransferases.[5] Understanding the molecular mechanisms that govern the expression of this antigen is therefore of paramount importance for the development of novel diagnostic tools and therapeutic strategies targeting cancer metastasis. This guide provides a detailed overview of the sLe^a biosynthesis pathway, the key enzymes involved, their regulation in cancer, and relevant experimental protocols for their study.
Core Biosynthesis Pathway of this compound
The biosynthesis of sLe^a occurs in the Golgi apparatus through a stepwise enzymatic process. The pathway involves the sequential addition of monosaccharides to a precursor structure, the Type 1 chain (Galβ1-3GlcNAc), which can be attached to either a protein backbone (forming an O-glycan or N-glycan) or a lipid. The final structure of sLe^a is Neu5Acα2-3Galβ1-3[Fucα1-4]GlcNAc.
The two final and rate-limiting steps in sLe^a synthesis are:
-
Sialylation: The addition of a sialic acid (N-acetylneuraminic acid, Neu5Ac) residue in an α2,3-linkage to the terminal galactose (Gal) of the Type 1 chain. This reaction is catalyzed by β-galactoside α2,3-sialyltransferase 3 (ST3GAL3).[3][6]
-
Fucosylation: The addition of a fucose (Fuc) residue in an α1,4-linkage to the N-acetylglucosamine (GlcNAc) of the sialylated Type 1 chain. This step is catalyzed by α1,3/4-fucosyltransferase 3 (FUT3), also known as the Lewis enzyme.[7][8]
The overexpression of sLe^a in cancer is primarily due to the elevated expression and activity of these specific glycosyltransferases.
Key Enzymes and Their Regulation in Cancer
The expression of glycosyltransferases is tightly regulated in normal tissues. In cancer, this regulation is often disrupted, leading to aberrant glycosylation patterns, including the increased synthesis of sLe^a.
Sialyltransferases (ST3GALs)
The ST3GAL family of enzymes catalyzes the transfer of sialic acid to galactose residues.[9]
-
ST3GAL3: This enzyme is primarily responsible for the α2,3-sialylation of Type 1 chains, the direct precursor for sLe^a.[3][6] Its expression has been linked to poor prognosis in breast cancer and chemoresistance in ovarian cancer.[3]
-
ST3GAL4: While primarily involved in the synthesis of Sialyl Lewis x (a structural isomer of sLe^a), ST3GAL4 can also contribute to the sialylation step.[3][10] Increased ST3GAL4 expression is associated with enhanced metastatic potential and poor prognosis in pancreatic and gastric cancer.[3] In breast cancer, high ST3GAL4 expression is linked to a poor prognosis and promotes tumorigenesis by enhancing aerobic glycolysis.[11][12]
-
ST3GAL6: Upregulation of ST3GAL6 is observed in hepatocellular carcinoma and correlates with increased cell proliferation, migration, and invasion.[3]
Fucosyltransferases (FUTs)
-
FUT3 (Lewis Enzyme): This enzyme is unique in that it can catalyze both α1,4-fucosylation (to create sLe^a) and α1,3-fucosylation (to create sLe^x).[7][8] Upregulation of FUT3 is a common feature in many cancers and is linked to aggressiveness and metastasis.[8][13] For instance, silencing the FUT3 gene has been shown to inhibit proliferation and migration in gastric and pancreatic cancer cells.[7][14]
Regulatory Mechanisms in Cancer
The overexpression of these key enzymes in cancer is driven by several factors:
-
Tumor Hypoxia: Low oxygen conditions, common in solid tumors, induce the transcription of glycosyltransferase genes, including those involved in sLe^a synthesis.[2][15]
-
Epigenetic Changes: Alterations such as DNA methylation and histone deacetylation can lead to the silencing of genes that create more complex, branched glycans.[2][16] This "incomplete synthesis" results in the accumulation of simpler precursor structures like sLe^a.[2][16] For example, the epigenetic silencing of a specific sialyltransferase can lead to an accumulation of sLe^a in cancer cells.[2]
-
Oncogenic Signaling: Oncogenes such as Ras and ErbB2 can activate signaling pathways that upregulate the transcription of specific glycosyltransferases.[10] TGF-β signaling has also been shown to be influenced by FUT3 expression, affecting epithelial-mesenchymal transition (EMT), a key process in metastasis.[14]
Quantitative Data Summary: Enzyme Expression
The dysregulation of glycosyltransferase expression is a hallmark of many cancers. The following table summarizes reported changes in the expression of key sLe^a biosynthesis enzymes in various tumor types compared to normal tissue.
| Enzyme | Cancer Type | Change in Expression | Reference(s) |
| ST3GAL3 | Breast Cancer | Associated with poor prognosis | [3] |
| Ovarian Cancer | Associated with chemoresistance | [3] | |
| ST3GAL4 | Pancreatic & Gastric Cancer | Upregulated; correlates with metastasis & poor prognosis | [3] |
| Breast Cancer | Upregulated; high expression linked to poor prognosis | [11][12] | |
| Glioma | Overexpression linked to malignancy | [17] | |
| Renal Cell Carcinoma | Downregulated | [3] | |
| ST3GAL5 | Bladder Cancer | Downregulated; associated with poor prognosis | [18] |
| Multiple Cancers | Downregulated (Bladder, Breast, Liver, Ovary, Prostate) | [18] | |
| ST3GAL6 | Hepatocellular Carcinoma | Upregulated; correlates with proliferation & invasion | [3] |
| Bladder Cancer | Upregulated; correlates with tumor stage & poor outcome | [3] | |
| FUT3 | Colorectal Cancer | Upregulated | [8] |
| Pancreatic Cancer | Upregulated; knockdown impairs proliferation & migration | [14] | |
| Lung Adenocarcinoma | Upregulated | [19] | |
| Breast Cancer | High expression linked to lower overall survival | [13] |
Experimental Protocols
Studying the sLe^a pathway requires robust methods to measure enzyme activity and detect the antigen in biological samples.
Protocol 1: Sialyltransferase Activity Assay (Radiolabeled Method)
This protocol measures the transfer of radiolabeled sialic acid from a donor substrate to an acceptor glycoprotein (B1211001).[20][21]
-
Materials & Reagents:
-
Enzyme source (cell lysate, tissue homogenate, or purified enzyme)
-
Acceptor substrate (e.g., asialofetuin, 10 µg)
-
Donor substrate: CMP-[¹⁴C]NeuAc (radiolabeled CMP-Sialic Acid), 100 µM
-
Reaction Buffer: 50 mM MES buffer (pH 6.0), 1 mM MgCl₂, 0.5% Triton CF-54
-
SDS-PAGE loading buffer
-
SDS-PAGE gel and electrophoresis apparatus
-
Radioimager (e.g., Fuji BAS2000)
-
-
Procedure:
-
Prepare the reaction mixture in a total volume of 10 µL, containing the reaction buffer, acceptor substrate, donor substrate (CMP-[¹⁴C]NeuAc), and the enzyme preparation.[20]
-
Incubate the reaction mixture at 37°C for 3 to 20 hours.[20][21]
-
Terminate the reaction by adding SDS-PAGE loading buffer.[20]
-
Separate the reaction products (radiolabeled glycoproteins) from the unreacted CMP-[¹⁴C]NeuAc using SDS-PAGE. The labeled glycoprotein will be incorporated into the gel, while the smaller, unreacted donor substrate will migrate to the bottom.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize and quantify the radioactivity incorporated into the glycoprotein band using a radioimager. The amount of incorporated radioactivity is directly proportional to the sialyltransferase activity.
-
Protocol 2: Sialyltransferase Activity Assay (Fluorometric Kit-Based)
This protocol uses a coupled enzyme system where the transfer of sialic acid ultimately generates a fluorescent signal.
-
Materials & Reagents (based on a generic kit, e.g., Abcam ab282920): [22]
-
Cell or tissue lysate (protein concentration 5-20 mg/mL)
-
ST Assay Buffer
-
ST Substrate I (Acceptor) & ST Substrate II (Donor)
-
ST Converter & ST Developer enzymes
-
Ammonium chloride (NH₄Cl) Standard
-
96-well microplate (white plate for fluorescence)
-
Microplate reader (Ex/Em = 535/587 nm)
-
-
Procedure:
-
Sample Preparation: Homogenize cells (e.g., 4 x 10⁵) or tissue (~20 mg) in 100 µL of ST Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.[22]
-
Standard Curve: Prepare a standard curve using the provided NH₄Cl standard.
-
Reaction Mix: Prepare a Reaction Mix containing ST Assay Buffer, ST Substrate I, ST Substrate II, ST Converter, and ST Developer according to the kit's instructions.
-
Incubation: Add the sample (lysate) to the wells of the 96-well plate. Add the Reaction Mix to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measurement: Measure the fluorescence at Ex/Em = 535/587 nm.
-
Calculation: Calculate the sialyltransferase activity by comparing the sample's fluorescence to the standard curve, accounting for reaction time and protein content. Activity is typically expressed as nmol/min/mg or mU/mg.[22]
-
Protocol 3: Immunohistochemistry (IHC) for sLe^a Detection
This protocol allows for the visualization of sLe^a antigen expression and localization within tissue sections.[23]
-
Materials & Reagents:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibody: Mouse anti-sLe^a monoclonal antibody
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Microscope
-
-
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval solution and heating (e.g., in a microwave or pressure cooker).
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Block non-specific binding sites with a protein block (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the sections with the primary anti-sLe^a antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the slides and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the slides and apply the DAB substrate. A brown precipitate will form at the site of antigen expression.
-
Counterstaining: Lightly counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a permanent mounting medium.
-
Analysis: Examine the slides under a microscope to assess the intensity and localization of sLe^a staining.
-
Conclusion and Therapeutic Implications
The biosynthesis of this compound is a complex, multi-step process that is significantly altered in the cancerous state. The upregulation of key glycosyltransferases, particularly ST3GAL3 and FUT3, driven by hypoxia and oncogenic signaling, leads to the aberrant display of sLe^a on the cancer cell surface. This glycan plays a direct and crucial role in metastasis by mediating tumor cell adhesion to the endothelium. A thorough understanding of this pathway, its regulation, and the enzymes involved is critical for the drug development community. Targeting these specific glycosyltransferases or the sLe^a-E-selectin interaction itself represents a promising therapeutic avenue to inhibit metastasis and improve outcomes for patients with a wide range of cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Carbohydrate antigen this compound--its pathophysiological significance and induction mechanism in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Distinct Roles of Sialyltransferases in Cancer Biology and Onco-Immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of the metastatic cell phenotype by sialylated glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Cancer-Associated Antigens Sialyl Lewisa/x and Sda: Two Opposite Faces of Terminal Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High expression of FUT3 is linked to poor prognosis in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The multifaceted roles of ST3GAL family in cancer: Mechanistic insights and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ST3GAL4 promotes tumorigenesis in breast cancer by enhancing aerobic glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Knockdown of FUT3 disrupts the proliferation, migration, tumorigenesis and TGF-β induced EMT in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of Sialyl Lewis Antigen Expression in Colon Cancer Cells by Sialidase NEU4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular mechanism for cancer-associated induction of sialyl Lewis X and this compound expression-The Warburg effect revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The role of ST3GAL4 in glioma malignancy, macrophage infiltration, and prognostic outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Downregulation of ST3GAL5 is associated with muscle invasion, high grade and a poor prognosis in patients with bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FUT3 facilitates glucose metabolism of lung adenocarcinoma via activation of NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Enzyme assay of sialyltransferases for oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. abcam.co.jp [abcam.co.jp]
- 23. ar.iiarjournals.org [ar.iiarjournals.org]
Function of Sialyl Lewis a in cell-cell adhesion
An In-depth Technical Guide on the Function of Sialyl Lewis a in Cell-Cell Adhesion
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (sLea), a tetrasaccharide carbohydrate antigen, is a critical mediator of cell-cell adhesion, particularly in pathological contexts such as cancer metastasis. As a specific ligand for selectins, primarily E-selectin expressed on vascular endothelium, sLea facilitates the initial tethering and rolling of cancer cells in the bloodstream, a crucial step in the metastatic cascade. This guide provides a comprehensive overview of the molecular function of sLea, its biosynthesis, its role in signaling, and the experimental methodologies used to investigate its function.
Molecular Structure and Biosynthesis of this compound
This compound is a tetrasaccharide epitope with the structure Siaα2,3Galβ1,3[Fucα1,4]GlcNAc.[1] It is classified as a type 1 chain Lewis antigen. Its biosynthesis involves the sequential action of specific glycosyltransferases. The expression of sLea is often upregulated in neoplastic tissues, particularly in adenocarcinomas of the gastrointestinal tract, such as the colon, pancreas, and stomach.[2]
The biosynthetic pathway is dependent on the expression and activity of key enzymes:
-
β-galactoside α-2,3-sialyltransferases (e.g., ST3GAL1, -3, -4): These enzymes add sialic acid to a galactose residue.
-
α-1,4-fucosyltransferase (FUT3): This enzyme adds a fucose residue to the GlcNAc sugar. The expression of FUT3 is crucial, and its absence in certain individuals (Lewis-negative phenotype, ~5-10% of the population) prevents the synthesis of sLea.[3]
Upregulation of these glycosyltransferases, often driven by oncogenic signaling pathways, leads to the aberrant expression of sLea on the surface of cancer cells, presented on both glycoproteins (like mucins) and glycolipids.[1][2][4]
Role of this compound in Cell-Cell Adhesion
The primary function of sLea in cell adhesion is to act as a ligand for selectins, a family of C-type lectins.
-
E-selectin: The most significant interaction is with E-selectin, which is expressed on the surface of cytokine-activated endothelial cells lining blood vessels.[2][5] This binding is calcium-dependent and mediates the initial, low-affinity adhesion of circulating tumor cells to the vessel wall.[6] This process is a critical initiating step for the extravasation of cancer cells from the bloodstream into distant tissues, thereby promoting metastasis.[1][7]
-
P-selectin and L-selectin: While primarily recognized by E-selectin, sLea can also be bound by L-selectin and P-selectin, although the specificity and affinity may differ.[8]
The adhesion of cancer cells expressing sLea to the endothelium is not a static process. It is characterized by a "rolling" phenomenon under the shear stress of blood flow, which allows the cancer cells to slow down and establish firmer adhesions through other molecules like integrins.[1] The expression of sLea is a hallmark of many malignant phenotypes and is often associated with poor prognosis.[2]
This compound in Signal Transduction
Beyond its role as a simple adhesion molecule, the interaction between sLea and its receptors can initiate intracellular signaling cascades ("outside-in" signaling). This can lead to increased cell growth, survival, and malignancy.[1] For example, the engagement of selectin ligands on the cell surface can activate pathways such as:
-
c-Met pathway
-
MAPK (Mitogen-Activated Protein Kinase) pathway
-
PI3K/Akt (Phosphoinositide 3-Kinase/Akt) pathway
Conversely, "inside-out" signaling, where activated oncogenes like c-myc stimulate the glycosyltransferases responsible for sLea synthesis, results in increased surface expression of the antigen, creating a feedback loop that promotes the malignant phenotype.[1]
Quantitative Data on sLea-Mediated Adhesion
The following tables summarize quantitative findings from studies investigating sLea function.
Table 1: Inhibition of Cancer Cell Adhesion and Transmigration
| Cell Line | Treatment | Target Molecule | Effect | Significance | Reference |
|---|---|---|---|---|---|
| KKU-M213 (Cholangiocarcinoma) | Anti-sLea Monoclonal Antibody | This compound | Significant inhibition of adhesion & transmigration | p<0.01 | [7] |
| KKU-M213 (Cholangiocarcinoma) | Anti-E-selectin Monoclonal Antibody | E-selectin | Significant inhibition of adhesion & transmigration | p<0.05 | [7] |
| KKU-M213 (Cholangiocarcinoma) | Benzyl-αGalNAc (Glycosylation inhibitor) | Glycosylation (reduces sLea) | Reduced adhesion and transmigration | - |[7] |
Table 2: Binding Affinities and Kinetics
| Interacting Molecules | Method | Parameter | Value | Notes | Reference |
|---|---|---|---|---|---|
| sLex analogue (TBC1269) vs. P-selectin | Surface Plasmon Resonance | KD | ~111.4 µM | sLex is a structural isomer of sLea. This provides an estimate for the affinity range of such interactions. | [9][10] |
| HepG2 cells vs. immobilized E-selectin | Scatchard Analysis | Affinity Constant (Ka) | 4 x 1014 M-1 | This reflects the avidity of multivalent cell binding, not single-molecule affinity. |[11] |
Experimental Protocols
Investigating the role of sLea in cell adhesion requires specialized in vitro assays that simulate physiological conditions.
Cancer Cell Adhesion Assay to Endothelial Monolayers
This assay quantifies the binding of cancer cells to a layer of endothelial cells, mimicking the initial step of metastasis.
Protocol:
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence in 96-well plates.[11]
-
Endothelial Activation: Stimulate the HUVEC monolayer with a cytokine such as Interleukin-1β (IL-1β, e.g., 10 U/ml) or TNF-α for 4-6 hours to induce the expression of E-selectin.[11]
-
Cancer Cell Preparation: Culture sLea-expressing cancer cells (e.g., Colo-205, KKU-M213). Label the cells with a fluorescent dye (e.g., Calcein-AM) for easy quantification.
-
Inhibition (Optional): Pre-incubate the cancer cells with an anti-sLea blocking antibody or the HUVEC monolayer with an anti-E-selectin blocking antibody for 30-60 minutes.
-
Co-incubation: Add a suspension of labeled cancer cells to the activated HUVEC monolayer and incubate for a defined period (e.g., 30-60 minutes) under static or flow conditions.
-
Washing: Gently wash the wells with buffer (e.g., PBS) to remove non-adherent cancer cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. Adhesion is expressed as the percentage of added cells that remain bound. Unspecific binding is determined in the presence of chelating agents like EDTA, as selectin binding is calcium-dependent.[11]
References
- 1. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sialyl Lewis(a): a tumor-associated carbohydrate antigen involved in adhesion and metastatic potential of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CA19-9 as a therapeutic target in pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Holistic Understanding of the Role of Carbohydrate Antigen 19-9 in Pancreatic Cancer Screening, Early Diagnosis, and Prognosis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contribution of carbohydrate antigens this compound and sialyl Lewis X to adhesion of human cancer cells to vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Comparison of L-selectin and E-selectin ligand specificities: the L-selectin can bind the E-selectin ligands sialyl Le(x) and sialyl Le(a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
The Pivotal Interaction of Sialyl Lewis a and E-selectin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the critical role of Sialyl Lewis a (sLe^a) as a ligand for E-selectin, a key interaction in physiological and pathological processes, including inflammation and cancer metastasis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the binding kinetics, experimental methodologies to study this interaction, and the resultant signaling cascades.
Executive Summary
The binding of this compound, a tetrasaccharide carbohydrate antigen, to E-selectin, an adhesion molecule expressed on the surface of endothelial cells, is a crucial initiating step in the adhesion of leukocytes and cancer cells to the vascular endothelium. This interaction facilitates the extravasation of these cells from the bloodstream into surrounding tissues. Understanding the quantitative aspects of this binding, the methods to investigate it, and the downstream cellular signaling is paramount for the development of novel therapeutics targeting a range of diseases, most notably cancer. This guide summarizes the current knowledge, presenting key data in a structured format, detailing experimental protocols, and visualizing complex biological processes.
Quantitative Analysis of this compound and E-selectin Binding
The affinity and kinetics of the sLe^a-E-selectin interaction are fundamental to its biological function. While extensive quantitative data for the related sialyl Lewis x (sLe^x) antigen is available, direct kinetic measurements for sLe^a are less common in the literature. The following table summarizes available quantitative data for both sLe^a and sLe^x to provide a comparative context. The IC50 values represent the concentration of the soluble ligand required to inhibit 50% of the binding, providing an inverse measure of binding affinity.
| Ligand | E-selectin Source | Method | Parameter | Value | Reference |
| This compound (sLe^a) | Recombinant Human | ELISA-based assay | IC50 | 220 ± 20 µM | [1] |
| Amino-substituted sLe^a | Recombinant Human | ELISA-based assay | IC50 | 21 ± 3 µM | [1] |
| Sialyl Lewis x (sLe^x) | Recombinant Human | ELISA-based assay | IC50 | 750 ± 20 µM | [1] |
| sLe^x | Recombinant Human | Crystallography, MD simulations | K_d | 878 µM | [2] |
| sLe^x analogue (TBC1269) | Recombinant Human | Surface Plasmon Resonance | K_d | ~111.4 µM | [3][4] |
| sLe^x analogue (TBC1269) | Recombinant Human | Surface Plasmon Resonance | k_on | > 27,000 M⁻¹s⁻¹ | [3][4] |
| sLe^x analogue (TBC1269) | Recombinant Human | Surface Plasmon Resonance | k_off | > 3 s⁻¹ | [3][4] |
| sLe^x | Recombinant Human | Adhesive Dynamics Simulations | Intrinsic k_on | 10⁴ - 10⁵ s⁻¹ | [5] |
Experimental Protocols
Studying the sLe^a-E-selectin interaction requires a variety of specialized techniques. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
SPR is a label-free technique to measure real-time biomolecular interactions and determine kinetic parameters such as the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human E-selectin
-
Synthetic this compound oligosaccharide or sLe^a-conjugated protein
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0)
-
Running buffer (e.g., HBS-EP+)
-
Activation reagents (e.g., EDC/NHS)
-
Blocking agent (e.g., ethanolamine)
Procedure:
-
Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Ligand Immobilization:
-
Activate the carboxylated sensor surface using a fresh mixture of EDC and NHS.
-
Inject recombinant E-selectin diluted in immobilization buffer over the activated surface to achieve the desired immobilization level.
-
Inject the blocking agent (ethanolamine) to deactivate any remaining active esters.
-
-
Analyte Interaction:
-
Prepare a series of dilutions of the sLe^a analyte in running buffer.
-
Inject the sLe^a solutions over the E-selectin-immobilized surface at a constant flow rate, starting with the lowest concentration.
-
Allow for an association phase followed by a dissociation phase where only running buffer flows over the surface.
-
-
Regeneration: If necessary, inject a regeneration solution to remove bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_on, k_off, and K_d.
-
Static Cell Adhesion Assay
This assay quantifies the adhesion of cells expressing sLe^a to a monolayer of endothelial cells expressing E-selectin under static conditions.
Materials:
-
96-well tissue culture plates
-
Human umbilical vein endothelial cells (HUVECs)
-
Cancer cell line expressing high levels of sLe^a (e.g., Colo205)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescent cell stain (e.g., Calcein-AM) or Crystal Violet
-
Wash buffer (e.g., PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescence plate reader or microscope
Procedure:
-
Endothelial Cell Monolayer Preparation:
-
Seed HUVECs into a 96-well plate and culture until a confluent monolayer is formed.
-
To induce E-selectin expression, stimulate the HUVEC monolayer with a cytokine such as TNF-α or IL-1β for 4-6 hours prior to the assay.[6]
-
-
Cancer Cell Preparation:
-
Culture the sLe^a-positive cancer cells.
-
Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol, or prepare for Crystal Violet staining post-adhesion.
-
Resuspend the labeled cells in serum-free medium.
-
-
Adhesion:
-
Wash the HUVEC monolayer gently with wash buffer.
-
Add the labeled cancer cell suspension to each well of the HUVEC monolayer.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells multiple times with wash buffer to remove non-adherent cells. The number and vigor of washes should be optimized to distinguish between specific and non-specific binding.
-
-
Quantification:
-
Fluorescence-based: Measure the fluorescence intensity in each well using a plate reader. The intensity is proportional to the number of adherent cells.
-
Crystal Violet-based: Fix the adherent cells with methanol, stain with Crystal Violet solution, wash away excess stain, and then solubilize the stain for absorbance measurement.[7]
-
-
Controls: Include wells with unstimulated HUVECs (low E-selectin expression) and wells coated with a blocking agent like BSA to determine background adhesion.
Flow Cytometry for this compound Expression
Flow cytometry is used to detect and quantify the expression of sLe^a on the surface of cancer cells.
Materials:
-
Flow cytometer
-
sLe^a-positive and -negative cancer cell lines
-
Primary antibody: anti-sLe^a monoclonal antibody (e.g., clone CA19-9)
-
Secondary antibody: Fluorescently-labeled anti-mouse IgG (if the primary is not directly conjugated)
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Isotype control antibody
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them with cold FACS buffer.
-
Resuspend the cells to a concentration of approximately 1x10^6 cells/mL.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the primary anti-sLe^a antibody or an isotype control antibody at the predetermined optimal concentration.
-
Incubate on ice for 30-60 minutes in the dark.
-
Wash the cells twice with cold FACS buffer by centrifugation and resuspension.
-
If using an unconjugated primary antibody, resuspend the cells in FACS buffer containing the fluorescently-labeled secondary antibody.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with cold FACS buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer.
-
Acquire data on the flow cytometer, collecting fluorescence data for a sufficient number of cells (e.g., 10,000 events).
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter properties.
-
Analyze the fluorescence intensity of the sLe^a-stained cells compared to the isotype control to determine the percentage of positive cells and the mean fluorescence intensity, which corresponds to the level of sLe^a expression.
-
Signaling Pathways and Logical Relationships
The interaction between sLe^a on cancer cells and E-selectin on endothelial cells is not merely a tethering event; it initiates a bidirectional signaling cascade that facilitates cancer cell extravasation.
E-selectin Signaling Pathway upon sLe^a Binding
Binding of sLe^a-expressing cancer cells to E-selectin on endothelial cells triggers "outside-in" signaling in the cancer cell and "forward signaling" in the endothelial cell. In cancer cells, this can activate pathways like p38 and ERK MAP kinases, enhancing cell motility and survival.[8] In endothelial cells, E-selectin engagement can also activate MAPK pathways, leading to the reorganization of the cytoskeleton and a decrease in the integrity of cell-cell junctions, thereby increasing endothelial permeability.[8][9]
Experimental Workflow for Static Cell Adhesion Assay
The following diagram illustrates the key steps involved in a typical static cell adhesion assay to quantify the binding of sLe^a-expressing cells to an E-selectin-coated surface.
Role of sLe^a-E-selectin in Cancer Cell Extravasation
The interaction between sLe^a and E-selectin is a critical step in the metastatic cascade, enabling circulating tumor cells to adhere to the endothelium and subsequently extravasate into distant tissues.
Conclusion and Future Directions
The interaction between this compound and E-selectin remains a promising target for therapeutic intervention in oncology and inflammatory diseases. Further research is needed to fully elucidate the precise kinetic parameters of this interaction and to map the intricate downstream signaling pathways in various cell types. The development of more specific and potent inhibitors of this interaction holds significant potential for the development of novel anti-cancer and anti-inflammatory drugs. This guide provides a foundational resource for researchers dedicated to advancing our understanding of this critical molecular interaction.
References
- 1. Human Monoclonal Antibodies to Sialyl-Lewis a (CA19.9) with Potent CDC, ADCC and Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adhesive dynamics simulations of sialyl-Lewis(x)/E-selectin-mediated rolling in a cell-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
Discovery and initial characterization of Sialyl Lewis a
An In-depth Technical Guide to the Discovery and Initial Characterization of Sialyl Lewis a
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (sLea), also known as Carbohydrate Antigen 19-9 (CA19-9), is a tetrasaccharide carbohydrate antigen that has emerged as a critical molecule in cancer biology and diagnostics.[1][2][3] Structurally, it is a sialylated and fucosylated form of the Lewis a antigen.[2][3] Its expression is notably elevated in various adenocarcinomas, particularly of the gastrointestinal tract, such as pancreatic, colon, and stomach cancers.[4] Beyond its well-established role as a tumor marker, sLea is a key player in the metastatic cascade, mediating the adhesion of cancer cells to the vascular endothelium through interactions with E-selectin.[1][4] This guide provides a comprehensive overview of the discovery, initial characterization, and biological significance of this compound, with a focus on the foundational experimental methodologies.
Discovery and Structural Elucidation
The discovery of sLea was intertwined with the development of monoclonal antibody technology. In 1979, the CA19-9 antibody was generated by immunizing mice with the human colorectal cancer cell line SW1116.[3] This antibody recognized a specific carbohydrate epitope that was later identified as this compound.
The structural characterization of sLea revealed a tetrasaccharide with the sequence Neu5Acα2-3Galβ1-3(Fucα1-4)GlcNAcβ.[2][3][5] This structure is typically attached to O-glycans on mucins or to the ceramide core of glycolipids on the cell surface.[6] The key structural difference between sLea and its isomer, Sialyl Lewis x (sLex), lies in the linkage of galactose to N-acetylglucosamine (β1-3 in sLea vs. β1-4 in sLex) and the fucosylation linkage (α1-4 in sLea vs. α1-3 in sLex).[5][7]
Biosynthesis of this compound
The biosynthesis of sLea is a multi-step enzymatic process involving glycosyltransferases. The pathway begins with a Type 1 disaccharide precursor (Galβ1-3GlcNAc). A sialyltransferase, ST3GAL3, adds a sialic acid residue to the galactose. Subsequently, a fucosyltransferase, primarily FUT3, adds a fucose residue to the N-acetylglucosamine to complete the sLea structure.[8]
Caption: Biosynthesis pathway of this compound.
Initial Characterization as a Tumor Marker
The initial characterization of sLea as a tumor marker was driven by the clinical utility of the CA19-9 assay. Elevated serum levels of CA19-9 were found to be strongly associated with pancreatic and other gastrointestinal cancers.[1] This led to the development of immunoassays for its detection in patient samples.
Quantitative Data Summary
| Analyte | Cancer Type | Method | Key Finding | Reference |
| CA19-9 (sLea) | Pancreatic Cancer | ELISA | Elevated serum levels are a primary biomarker for diagnosis and monitoring. | [2][3] |
| sLea Expression | Gastric Cancer | Flow Cytometry | Higher frequency of sLea expression correlates with lymphatic invasion and lymph node metastasis. | [9] |
| sLea on Glycoproteins | Colorectal Cancer | Western Blot | Detected predominantly as broad bands in carcinoma tissues compared to normal mucosa. | [10] |
Experimental Protocols
3.2.1 Enzyme-Linked Immunosorbent Assay (ELISA) for CA19-9
This protocol outlines a typical sandwich ELISA for the quantification of CA19-9 in serum or plasma.
Materials:
-
Microtiter plate pre-coated with a capture antibody (e.g., anti-CA19-9 monoclonal antibody).
-
Patient serum or plasma samples.
-
CA19-9 standards of known concentrations.
-
Detection antibody (e.g., biotinylated anti-CA19-9 monoclonal antibody).
-
Streptavidin-HRP conjugate.
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop solution (e.g., 2N H2SO4).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay diluent (e.g., PBS with 1% BSA).
Procedure:
-
Prepare standards and samples by diluting them in assay diluent.
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microtiter plate.
-
Incubate for 1-2 hours at 37°C.[11]
-
Aspirate the wells and wash 3-5 times with wash buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at 37°C.[11]
-
Aspirate and wash the wells as in step 4.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at 37°C.[11]
-
Aspirate and wash the wells as in step 4.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards and determine the concentration of CA19-9 in the samples.
3.2.2 Thin-Layer Chromatography (TLC) for sLea-containing Glycolipids
TLC is a fundamental technique for separating and identifying glycolipids based on their polarity.
Materials:
-
TLC plate (Silica gel 60).
-
Developing solvent (e.g., Chloroform:Methanol:0.2% CaCl2 in water, 60:35:8, v/v/v).
-
Glycolipid extract from cells or tissues.
-
sLea standard.
-
Visualization reagent (e.g., Resorcinol-HCl for sialic acid-containing glycolipids).
-
TLC developing chamber.
-
Spraying bottle and hot plate.
Procedure:
-
Spot the glycolipid extract and sLea standard onto the TLC plate.
-
Place the plate in a developing chamber containing the developing solvent.
-
Allow the solvent to ascend the plate until it reaches the desired height.
-
Remove the plate from the chamber and dry it completely.
-
Spray the plate with the resorcinol-HCl reagent.
-
Heat the plate on a hot plate at approximately 110°C for a few minutes until the bands become visible. Gangliosides containing sialic acid will appear as purple bands.
-
Compare the migration of the sample bands to the sLea standard to identify sLea-containing glycolipids.
Role in Cell Adhesion and Metastasis
A pivotal aspect of sLea's initial characterization was the discovery of its role as a ligand for E-selectin, an adhesion molecule expressed on the surface of endothelial cells.[4] This interaction is a critical step in the metastatic process, allowing circulating tumor cells to adhere to the blood vessel walls, a prerequisite for extravasation and the formation of secondary tumors.[1][4]
This compound-E-selectin Mediated Signaling
The binding of sLea on cancer cells to E-selectin on endothelial cells is not merely a physical tethering but also initiates intracellular signaling cascades in both cell types. This "outside-in" signaling can promote cancer cell survival, proliferation, and invasion. In some contexts, this interaction has been shown to activate pathways involving c-Met and downstream effectors.
Caption: sLea-E-selectin mediated signaling in cancer metastasis.
Experimental Protocols
4.2.1 Cell Adhesion Assay under Flow Conditions
This assay simulates the physiological conditions of the bloodstream to study the adhesion of cancer cells to an endothelial monolayer.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cancer cell line expressing sLea.
-
Cell culture medium.
-
TNF-α (to activate HUVECs and induce E-selectin expression).
-
Fluorescent cell tracker (B12436777) dye.
-
Parallel plate flow chamber.
-
Fluorescence microscope.
-
Syringe pump.
Procedure:
-
Culture HUVECs to form a confluent monolayer in the flow chamber.
-
Activate the HUVEC monolayer with TNF-α for 4-6 hours to induce E-selectin expression.
-
Label the cancer cells with a fluorescent cell tracker dye.
-
Perfuse the fluorescently labeled cancer cells over the HUVEC monolayer at a defined shear stress using a syringe pump.
-
Record the interactions between the cancer cells and the HUVEC monolayer using time-lapse fluorescence microscopy.
-
Quantify the number of adherent (firmly attached or rolling) cells per unit area.
-
To confirm the specificity of the interaction, the assay can be repeated in the presence of a blocking antibody against E-selectin or sLea.
4.2.2 Flow Cytometry for sLea Expression
Flow cytometry allows for the quantification of sLea expression on the surface of individual cells.
Materials:
-
Cancer cell suspension.
-
Primary antibody: anti-sLea monoclonal antibody (e.g., clone 1116-NS-19-9).
-
Isotype control antibody.
-
Secondary antibody: FITC-conjugated anti-mouse IgG.
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
Flow cytometer.
Procedure:
-
Harvest and wash the cancer cells.
-
Resuspend the cells in FACS buffer.
-
Aliquot the cell suspension into tubes.
-
Add the anti-sLea primary antibody to the sample tube and the isotype control antibody to the control tube.
-
Incubate on ice for 30-60 minutes.
-
Wash the cells with FACS buffer to remove unbound primary antibody.
-
Resuspend the cells in FACS buffer containing the FITC-conjugated secondary antibody.
-
Incubate on ice in the dark for 30 minutes.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
Analyze the samples on a flow cytometer to determine the percentage of sLea-positive cells and the mean fluorescence intensity.
4.2.3 Immunoprecipitation and Western Blotting of sLea-carrying Glycoproteins
This two-step process is used to isolate and identify glycoproteins that are modified with the sLea antigen.
Immunoprecipitation:
-
Lyse cells expressing sLea in a non-denaturing lysis buffer.
-
Pre-clear the cell lysate by incubating with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-sLea antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against a specific glycoprotein (B1211001) suspected of carrying sLea.
-
Wash the membrane with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
The discovery and initial characterization of this compound have laid the groundwork for its current applications as a crucial tumor marker and a target for therapeutic intervention in cancer. The development of monoclonal antibodies against sLea was instrumental in its identification and in elucidating its biological functions. The experimental protocols detailed in this guide represent the foundational techniques that have enabled researchers to understand the significance of this carbohydrate antigen in cancer progression and metastasis. Further research into the intricate roles of sLea in cell signaling and the tumor microenvironment continues to open new avenues for the development of novel diagnostic and therapeutic strategies in oncology.
References
- 1. Thin-layer chromatography (TLC) of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. sceti.co.jp [sceti.co.jp]
- 4. [Thin-layer chromatography (TLC) of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]
- 5. Selectin-binding analysis of tumor cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional binding of E-selectin to its ligands is enhanced by structural features beyond its lectin domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thin-layer chromatography-immunostaining method and enzyme-linked immunosorbent assay for detection of gangliosides by specific antibodies - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. abcam.cn [abcam.cn]
- 10. Western blot analysis of glycoproteins bearing Lewis(a) and sialyl-Lewis(a) antigens in human colorectal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cloud-clone.com [cloud-clone.com]
Sialyl Lewis a (CA19-9): A Comprehensive Technical Guide for Researchers in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Sialyl Lewis a (CA19-9) as a pivotal tumor marker in pancreatic cancer. This document delves into the clinical utility, underlying biological mechanisms, and experimental methodologies pertinent to CA19-9, offering a valuable resource for researchers and professionals in the field of oncology and drug development.
Introduction to this compound (CA19-9)
Carbohydrate Antigen 19-9 (CA19-9) is a glycosphingolipid antigen, specifically the sialylated form of the Lewis a blood group antigen (sLea)[1][2]. It was first identified in 1979 using a monoclonal antibody generated against a human colorectal cancer cell line[1][3]. While present in small amounts in healthy individuals, its expression is significantly elevated in various malignancies, most notably pancreatic adenocarcinoma[2][4][5]. This overexpression has positioned CA19-9 as the most extensively validated serum biomarker for pancreatic cancer[6][7].
However, the clinical application of CA19-9 is not without its limitations. A significant portion of the population, specifically those with a Lewis-negative genotype (le/le), are genetically incapable of producing the CA19-9 antigen, leading to false-negative results[1][6][8]. Furthermore, elevated levels can be observed in non-malignant conditions, such as obstructive jaundice, pancreatitis, and liver cirrhosis, which can lead to false-positive results[4][8][9][10].
Clinical Utility of CA19-9 in Pancreatic Cancer
The clinical value of CA19-9 in pancreatic cancer spans diagnosis, prognosis, and monitoring of treatment response.
Diagnosis and Screening
CA19-9 is not recommended as a screening tool for pancreatic cancer in the general asymptomatic population due to its low positive predictive value (0.5-0.9%) and the low prevalence of the disease[1][6]. Studies have shown that screening asymptomatic individuals yields a very low detection rate for pancreatic cancer[1][11].
In symptomatic patients, however, CA19-9 demonstrates moderate diagnostic accuracy. An elevated serum level of CA19-9 (>37 U/mL) has a sensitivity of 79-81% and a specificity of 82-90% for diagnosing pancreatic cancer[6][7]. Increasing the cutoff value can improve specificity at the cost of sensitivity. For instance, a cutoff of 1000 U/mL increases specificity to 99.8% but decreases sensitivity to 41%[7][9].
Prognosis and Staging
Pre-operative serum CA19-9 levels are a significant prognostic indicator for patients with pancreatic cancer[6]. Patients with normal CA19-9 levels (<37 U/mL) before surgery have a notably longer median survival (32-36 months) compared to those with elevated levels (>37 U/mL) (12-15 months)[6][7]. Higher pre-operative CA19-9 levels are also correlated with more advanced tumor stage and a lower likelihood of resectability[7]. A CA19-9 level below 100 U/mL is often associated with resectable disease, while levels above 100 U/mL suggest a higher probability of unresectable or metastatic cancer[6][7].
Monitoring Treatment Response and Recurrence
Serial monitoring of CA19-9 levels is a valuable tool for assessing the response to treatment and detecting disease recurrence[4][5][12][13]. A decrease in CA19-9 levels following surgery or during chemotherapy generally indicates a positive response to treatment and is associated with longer survival[6][12][14][15]. Conversely, rising CA19-9 levels can signal disease progression or recurrence, often preceding radiographic evidence by weeks to months[5][9][13]. A failure of CA19-9 levels to normalize after surgery is a strong indicator of residual disease and a poor prognosis[13].
Data Presentation: Quantitative Analysis of CA19-9 Performance
The following tables summarize the key quantitative data regarding the clinical performance of CA19-9 in pancreatic cancer.
| Parameter | Cutoff Level (U/mL) | Value (%) | Reference(s) |
| Sensitivity | 37 | 79 - 81 | [6][7] |
| Specificity | 37 | 82 - 90 | [6][7] |
| Positive Predictive Value (PPV) | 37 | 72 | [9] |
| Negative Predictive Value (NPV) | 37 | 96 | [9] |
Table 1: Diagnostic Accuracy of CA19-9 at a Cutoff of 37 U/mL
| Cutoff Level (U/mL) | Sensitivity (%) | Specificity (%) | PPV (%) | NPV (%) | Reference(s) |
| 100 | 68 | 98 | 87 | 94 | [7][9] |
| 300 | 54 | 99 | 92 | 91 | [9] |
| 1000 | 41 | 99.8 | 97 | 89 | [7][9] |
Table 2: Impact of Different CA19-9 Cutoff Levels on Diagnostic Performance
| Pre-operative CA19-9 Level (U/mL) | Median Survival (months) | Reference(s) |
| <37 | 32 - 36 | [6][7] |
| >37 | 12 - 15 | [6][7] |
| <100 | Associated with resectable disease | [6][7] |
| >100 | Suggestive of unresectable/metastatic disease | [6][7] |
Table 3: Prognostic Value of Pre-operative CA19-9 Levels
| Change in CA19-9 Levels Post-Therapy | Indication | Associated Outcome | Reference(s) |
| Decrease | Positive response | Longer survival | [6][12][14][15] |
| Increase | Disease progression/recurrence | Shorter survival | [5][9][13] |
| No Normalization Post-Surgery | Residual disease | Poor prognosis | [13] |
Table 4: CA19-9 as a Marker for Treatment Monitoring and Recurrence
Biological Role and Signaling Pathways
This compound is not merely a passive biomarker but plays an active role in the pathophysiology of pancreatic cancer, primarily through its function as a ligand for selectins.
Biosynthesis of this compound
The synthesis of sLea is a multi-step enzymatic process involving glycosyltransferases. The key enzymes are β-1,3-galactosyltransferase (β3GalT) and α-1,4-fucosyltransferase (FUT3)[3]. Individuals with a Lewis-negative genotype lack a functional FUT3 enzyme and are therefore unable to synthesize the sLea antigen[3].
Interaction with E-selectin and Metastasis
This compound on the surface of pancreatic cancer cells functions as a ligand for E-selectin, which is expressed on endothelial cells[16][17]. This interaction facilitates the adhesion of circulating tumor cells to the endothelium, a critical step in the metastatic cascade[16]. This process allows cancer cells to extravasate from the bloodstream and establish distant metastases.
Involvement of TGF-β and EGFR Signaling Pathways
The expression of CA19-9 is influenced by complex signaling pathways within the cancer cell. The Transforming Growth Factor-beta (TGF-β) and Epidermal Growth Factor Receptor (EGFR) signaling pathways, both of which are frequently dysregulated in pancreatic cancer, have been implicated in modulating glycosylation patterns, including the synthesis of sLea.
The TGF-β signaling pathway, which plays a dual role as both a tumor suppressor and promoter, can influence the expression of glycosyltransferases. Dysregulation of this pathway, particularly through mutations in SMAD4, a key downstream mediator, is a common event in pancreatic cancer[18].
The EGFR signaling pathway is also frequently overexpressed in pancreatic cancer and contributes to tumor growth, proliferation, and survival[12]. Activation of EGFR can lead to downstream signaling cascades, such as the Ras-Raf-MEK-ERK pathway, which can in turn influence the expression of genes involved in glycosylation[1][19][20][21][22].
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of CA19-9 in pancreatic cancer.
Quantification of Serum CA19-9 by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a solid-phase sandwich ELISA for the quantitative measurement of CA19-9 in serum or plasma.
Materials:
-
Microtiter plate pre-coated with a monoclonal anti-CA19-9 antibody
-
Patient serum or plasma samples
-
CA19-9 standards of known concentrations
-
Assay Buffer
-
Enzyme Conjugate (e.g., HRP-conjugated anti-CA19-9 antibody)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Bring all reagents and samples to room temperature.
-
Add 50 µL of standards, controls, and patient samples to the appropriate wells of the microtiter plate.
-
Add 50 µL of Assay Buffer to each well.
-
Incubate for 60 minutes at room temperature.
-
Wash the wells four times with 300 µL of Wash Buffer per well.
-
Add 100 µL of Enzyme Conjugate to each well.
-
Incubate for 60 minutes at room temperature.
-
Wash the wells four times with 300 µL of Wash Buffer per well.
-
Add 100 µL of Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Add 100 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
-
Construct a standard curve by plotting the absorbance values of the standards against their concentrations.
-
Determine the concentration of CA19-9 in the patient samples by interpolating their absorbance values on the standard curve.
Immunohistochemical (IHC) Staining of this compound in Paraffin-Embedded Pancreatic Tissue
This protocol outlines the steps for detecting the localization of this compound in formalin-fixed, paraffin-embedded (FFPE) pancreatic tissue sections.
Materials:
-
FFPE pancreatic tissue sections on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-Sialyl Lewis a (CA19-9) monoclonal antibody
-
Biotinylated secondary antibody (e.g., goat anti-mouse IgG)
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer and heat (e.g., microwave, pressure cooker, or water bath) according to optimized conditions for the specific antibody.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary anti-Sialyl Lewis a antibody at the optimal dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Wash slides with PBS (3 x 5 minutes).
-
-
Chromogenic Detection:
-
Incubate slides with DAB solution until the desired brown color intensity is reached.
-
Rinse with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Cell Adhesion Assay: Pancreatic Cancer Cells to Endothelial Cells
This assay measures the adhesion of this compound-expressing pancreatic cancer cells to a monolayer of E-selectin-expressing endothelial cells.
Materials:
-
Pancreatic cancer cell line (e.g., BxPC-3, which expresses sLea)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium and supplements
-
Fluorescent cell tracker (B12436777) dye (e.g., Calcein-AM)
-
TNF-α (to induce E-selectin expression on HUVECs)
-
Blocking antibodies (anti-E-selectin, anti-Sialyl Lewis a)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Endothelial Cell Monolayer Preparation:
-
Seed HUVECs into a 96-well plate and grow to confluence.
-
Treat HUVECs with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce E-selectin expression.
-
-
Pancreatic Cancer Cell Preparation:
-
Label pancreatic cancer cells with a fluorescent dye according to the manufacturer's protocol.
-
Resuspend the labeled cells in assay medium.
-
-
Adhesion Assay:
-
Wash the HUVEC monolayer with assay medium.
-
For blocking experiments, pre-incubate the HUVEC monolayer with anti-E-selectin antibody or the cancer cells with anti-Sialyl Lewis a antibody.
-
Add the fluorescently labeled pancreatic cancer cells to the HUVEC monolayer.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing and Quantification:
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the percentage of adherent cells relative to the total number of cells added.
-
Conclusion
This compound (CA19-9) remains an indispensable tool in the management of pancreatic cancer. While its limitations in screening and diagnosis are well-documented, its prognostic and monitoring capabilities provide invaluable clinical information. A deeper understanding of its biological role in mediating metastasis and its regulation by key cancer-associated signaling pathways opens new avenues for therapeutic intervention. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the multifaceted nature of CA19-9 and to develop novel diagnostic and therapeutic strategies to combat this devastating disease.
References
- 1. Epidermal Growth Factor Receptor in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA 19-9 and Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. wjgnet.com [wjgnet.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. TGFβ-mediated signaling and transcriptional regulation in pancreatic development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The TGF-β superfamily as potential therapeutic targets in pancreatic cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Glycoprotein Markers for Pancreatic Cancer CD24+CD44+ Stem-like Cells Using nano LC-MS/MS and Tissue Microarray - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. CA19-9 Blood Test for Pancreatic Cancer – Pancreatic Cancer Action Network [pancan.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Selectin-binding analysis of tumor cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Importance of E-selectin (ELAM-1) and sialyl Lewis(a) in the adhesion of pancreatic carcinoma cells to activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Chemoenzymatic Synthesis of Sialyl Lewis a Tetrasaccharide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemoenzymatic synthesis of Sialyl Lewis a (sLeᵃ), a crucial tetrasaccharide antigen implicated in various biological processes, including cancer metastasis. By leveraging a combination of chemical pre-synthesis of a core disaccharide and subsequent highly efficient and stereospecific enzymatic reactions, this methodology offers a robust pathway to obtaining this complex glycan.
Overview of the Synthetic Strategy
The chemoenzymatic synthesis of this compound (Neu5Acα2-3Galβ1-3[Fucα1-4]GlcNAc) is a multi-step process that begins with the chemical synthesis of a suitable Type 1 disaccharide acceptor, typically a derivative of Galβ1-3GlcNAc. This chemically synthesized precursor then undergoes two sequential, enzyme-catalyzed reactions:
-
α2,3-Sialylation: An α2,3-sialyltransferase attaches N-acetylneuraminic acid (Neu5Ac) to the galactose (Gal) residue of the disaccharide acceptor.
-
α1,4-Fucosylation: An α1,4-fucosyltransferase adds a fucose (Fuc) residue to the N-acetylglucosamine (GlcNAc) of the newly formed sialyl-trisaccharide.
This approach combines the flexibility of chemical synthesis for creating the core structure with the unparalleled regio- and stereoselectivity of enzymatic glycosylations, leading to high yields of the desired product.[1] One-pot multi-enzyme (OPME) systems have been developed to streamline this process, allowing for the sequential addition of enzymes without the need for intermediate purification steps.[2]
Experimental Protocols
Chemical Synthesis of the Disaccharide Acceptor
The synthesis begins with a chemically prepared disaccharide acceptor, such as a propargyl-linked N-acetyllactosamine (Galβ1-3GlcNAc-OPr). The chemical synthesis portion is a complex process involving multiple protection and deprotection steps to ensure the correct hydroxyl groups are available for the subsequent enzymatic reactions. For the purpose of this guide, we will focus on the enzymatic steps starting from a readily available disaccharide acceptor.
Enzymatic Sialylation of the Disaccharide Acceptor
This step involves the transfer of sialic acid to the galactose residue of the Type 1 disaccharide. A one-pot multi-enzyme (OPME) system is highly effective for this transformation.
Key Enzymes:
-
CMP-sialic acid synthetase (CSS): Activates sialic acid to its nucleotide sugar donor, CMP-sialic acid.
-
α2,3-Sialyltransferase: Transfers sialic acid from CMP-sialic acid to the acceptor. A mutant of Pasteurella multocida α2,3-sialyltransferase 1 (PmST1 M144D) is particularly effective.[2]
-
Sialic acid aldolase (B8822740) (optional): Can be included to synthesize sialic acid in situ from N-acetylmannosamine (ManNAc) and pyruvate.
Experimental Protocol for Sialylation:
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine the following in a buffered solution (e.g., 100 mM Tris-HCl, pH 8.0):
-
Disaccharide acceptor (e.g., Galβ1-3GlcNAc-OPr)
-
N-acetylneuraminic acid (Neu5Ac) (1.5 equivalents)
-
Cytidine triphosphate (CTP) (1.5 equivalents)
-
Magnesium chloride (MgCl₂) (20 mM)
-
CMP-sialic acid synthetase (e.g., from Neisseria meningitidis)
-
α2,3-Sialyltransferase (e.g., PmST1 M144D)
-
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or mass spectrometry until the starting material is consumed.
-
Purification: Upon completion, the trisaccharide product (Neu5Acα2-3Galβ1-3GlcNAc-OPr) can be purified using size-exclusion chromatography (e.g., Bio-Gel P-2).
Enzymatic Fucosylation of the Sialylated Trisaccharide
The final step is the addition of fucose to the GlcNAc residue of the sialylated trisaccharide. This is also amenable to an OPME approach.
Key Enzymes:
-
L-fucokinase/GDP-fucose pyrophosphorylase (FKP): A bifunctional enzyme that converts L-fucose into the sugar nucleotide donor GDP-fucose.
-
α1,4-Fucosyltransferase (FUT3/FT3): Transfers fucose from GDP-fucose to the acceptor.
-
Inorganic pyrophosphatase (PpA): Degrades the pyrophosphate byproduct to drive the reaction forward.
Experimental Protocol for Fucosylation:
-
Reaction Mixture Preparation: To the purified trisaccharide from the previous step, add the following in a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5):
-
Sialylated trisaccharide acceptor
-
L-fucose (1.5 equivalents)
-
Adenosine triphosphate (ATP) (1.5 equivalents)
-
Guanosine triphosphate (GTP) (1.5 equivalents)
-
Magnesium chloride (MgCl₂) (20 mM)
-
FKP
-
α1,4-Fucosyltransferase
-
Inorganic pyrophosphatase
-
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation.
-
Monitoring: Monitor the reaction by TLC or mass spectrometry. The reaction is typically complete within 4-24 hours.[1]
-
Final Purification: The final this compound tetrasaccharide can be purified by size-exclusion chromatography followed by high-performance liquid chromatography (HPLC) on a C18 column.[3]
Quantitative Data
The chemoenzymatic approach provides high yields for the enzymatic steps. The following table summarizes representative yields for the synthesis.
| Step | Reactants | Product | Yield (%) |
| Sialylation | Galβ1-3GlcNAc-OPr + Neu5Ac | Neu5Acα2-3Galβ1-3GlcNAc-OPr | >90 |
| Fucosylation | Neu5Acα2-3Galβ1-3GlcNAc-OPr + L-Fucose | sLeᵃ-OPr | >85 |
| Overall | ~75-80 |
Yields are based on the acceptor substrate and can vary depending on the specific enzymes and reaction conditions used.
Visualizing the Workflow and Pathways
The following diagrams illustrate the chemoenzymatic synthesis workflow and the enzymatic pathways involved.
References
- 1. One-pot multienzyme synthesis of Lewis x and sialyl Lewis x antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile chemoenzymatic synthesis of Lewis a (Lea) antigen in gram-scale and this compound (sLea) antigens containing diverse sialic acid forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
Sialyl Lewis a (sLeᵃ) Expression: A Tale of Two Tissues - From Normal Physiology to a Hallmark of Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sialyl Lewis a (sLeᵃ), also known as Carbohydrate Antigen 19-9 (CA19-9), is a tetrasaccharide carbohydrate that plays a pivotal role in cell-cell recognition. In normal physiological contexts, its expression is generally low and restricted to specific epithelial tissues. However, the landscape of sLeᵃ expression is dramatically altered in malignancy. This guide provides a comprehensive technical overview of the differential expression of sLeᵃ in normal versus cancerous tissues, detailing the underlying molecular mechanisms, experimental methodologies for its detection, and its role in cancer progression.
Differential Expression of this compound: Normal vs. Cancerous Tissues
In healthy individuals, sLeᵃ is predominantly found on the epithelial cells of the digestive organs, such as the pancreas and biliary ducts, as well as in the stomach, colon, uterus, and salivary glands.[1][2] Its normal counterpart, dithis compound, is the more common form in non-malignant epithelial cells of the digestive tract.[3] The transition to a cancerous state often involves a shift in glycosylation pathways, leading to the accumulation of the monosialylated sLeᵃ form.[3]
This aberrant expression is a hallmark of many adenocarcinomas, particularly those of the gastrointestinal tract. Elevated levels of sLeᵃ are a well-established serum biomarker for pancreatic cancer and are also associated with colorectal, gastric, and other gastrointestinal cancers.[4][5] High expression of sLeᵃ on the surface of cancer cells is strongly correlated with increased metastasis and poor patient survival.[6]
Quantitative Analysis of this compound Expression
The quantification of sLeᵃ expression is crucial for both diagnostic and prognostic applications. The following tables summarize quantitative data on sLeᵃ expression in various contexts.
| Tissue/Cancer Type | Method | Finding | Reference |
| Colon Cancer | Antibody Microarray | 7.4-fold increase in sLeᵃ on CD44, 2.7-fold on CTSL2, and 3.5-fold on PDGFA in cancer vs. control plasma. | [7] |
| Gastric Cancer | Flow Cytometry | Mean sLeᵃ frequency in ly 2 (36.30) and ly 3 (31.81) lymphatic invasion was significantly higher than in ly 1 (12.74). | [8] |
| Gastric Cancer | Flow Cytometry | Mean sLeᵃ frequency in pN 3 (44.14) lymph node metastasis was significantly higher than in pN 0 (17.11) and pN 1 (19.03). | [8] |
| Pancreatic Cancer | Serum Immunoassay | CA19-9 levels > 100 U/mL in the context of a malignant biliary stricture are suggestive of perihilar cholangiocarcinoma. | [1] |
| Pancreatic Cancer | Serum Immunoassay | A CA19-9 cutoff of 129 U/mL showed 78.6% sensitivity and 98.5% specificity in predicting cholangiocarcinoma in patients with primary sclerosing cholangitis. | [1] |
| Prostate Cancer | Immunohistochemistry | sLeᵃ expression is low in low-grade prostate cancer (stage II/III) and increases in high-grade cancer (stage IV).[9] | [9] |
| Serum CA19-9 Levels | Condition | Reference |
| 0-37 U/mL | Normal Range | [10] |
| Elevated | Pancreatic Cancer, Colorectal Cancer, Stomach Cancer, Bile Duct Cancer | [10][11] |
| Elevated | Benign conditions: Pancreatitis, Liver Cirrhosis, Gallstones, Cholangitis | [2][5][10] |
Experimental Protocols
Accurate detection and quantification of sLeᵃ are paramount for research and clinical applications. Below are detailed methodologies for key experiments.
Immunohistochemistry (IHC) for this compound
This protocol outlines the general steps for detecting sLeᵃ in paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
-
Rehydrate through a graded series of ethanol (B145695) solutions: 100% (2x, 3 min each), 95% (1x, 3 min), 70% (1x, 3 min).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate, pH 6.0) and heating in a pressure cooker, steamer, or water bath. The exact time and temperature should be optimized for the specific antibody.
-
Allow slides to cool to room temperature.
-
Wash with phosphate-buffered saline (PBS).
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes.
-
Wash with PBS.
-
Block non-specific antibody binding by incubating with a blocking serum (e.g., normal goat serum) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody specific for sLeᵃ (e.g., clone C241:5:1:4) diluted in antibody diluent.[12] Incubation is typically performed overnight at 4°C or for 1-2 hours at room temperature.
-
-
Detection:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30-60 minutes.
-
Wash with PBS.
-
-
Chromogen and Counterstaining:
-
Develop the signal with a chromogen solution (e.g., DAB) until the desired stain intensity is reached.
-
Wash with distilled water.
-
Counterstain with hematoxylin.
-
Wash with distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Evaluation:
-
The intensity and distribution of staining can be evaluated semi-quantitatively using a scoring system like the immunoreactive score (IRS).[13]
-
Western Blotting for this compound
This protocol describes the detection of sLeᵃ on glycoproteins separated by SDS-PAGE.
-
Sample Preparation:
-
Harvest cells and wash with cold PBS.[14]
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors on ice for 30 minutes.[15]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
Collect the supernatant containing the protein extract.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Mix protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[14]
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against sLeᵃ (e.g., clone GT174) diluted in blocking buffer, typically overnight at 4°C.[15][16]
-
Wash the membrane three times for 5-10 minutes each with TBST.[15]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane three times for 5-10 minutes each with TBST.[15]
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system. Glycoproteins bearing sLeᵃ in colorectal carcinoma tissues often appear as broad bands.[17]
-
Antibody Microarray for this compound Glycoprotein (B1211001) Profiling
This high-throughput method allows for the global profiling of glycoproteins modified with sLeᵃ.[7][18]
-
Array Preparation:
-
Utilize a high-density antibody microarray with thousands of different antibodies spotted.
-
-
Sample Incubation:
-
Detection of sLeᵃ:
-
Wash the array.
-
Incubate with a fluorescently labeled anti-sLeᵃ antibody (e.g., Cy3-anti-sLeᵃ) for 60 minutes.[7]
-
-
Data Acquisition and Analysis:
-
Wash the array and dry by centrifugation.[7]
-
Scan the array using a microarray scanner to detect the fluorescent signal.
-
The signal intensity at each antibody spot corresponds to the amount of sLeᵃ-modified glycoprotein captured.
-
Signaling Pathways and Biological Function
The overexpression of sLeᵃ on cancer cells is not merely a passive biomarker but an active participant in tumor progression, particularly in metastasis.[6]
Role in Cell Adhesion and Metastasis
sLeᵃ serves as a crucial ligand for E-selectin, an adhesion molecule expressed on endothelial cells.[3][20][21] This interaction facilitates the adhesion of circulating tumor cells to the vascular endothelium, a critical step in the metastatic cascade.[22] The binding of sLeᵃ-expressing cancer cells to E-selectin on endothelial cells mediates their rolling and subsequent extravasation into distant tissues.[6][22]
Caption: this compound-mediated cancer cell adhesion and metastasis.
Biosynthesis of this compound
The synthesis of sLeᵃ is a multi-step enzymatic process. In cancer, the downregulation of certain enzymes, such as ST6GALNAC6 in colon cancer, leads to the accumulation of sLeᵃ.[23]
Caption: Simplified biosynthesis of this compound in normal vs. cancerous colon tissue.
Conclusion
The expression of this compound is a tightly regulated process that is significantly altered in cancer. Its overexpression on the surface of tumor cells is a key factor in promoting metastasis. The methodologies detailed in this guide provide a robust framework for the continued investigation of sLeᵃ as a diagnostic marker, prognostic indicator, and therapeutic target. Further research into the intricate signaling pathways governed by sLeᵃ will undoubtedly unveil new avenues for cancer therapy.
References
- 1. Carbohydrate antigen 19-9 — tumor marker: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer.ca [cancer.ca]
- 3. Carbohydrate antigen this compound--its pathophysiological significance and induction mechanism in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sialyl-Lewis A vs. Sialyl-Lewis X: A Guide to Specificity in Cancer Research - Creative Biolabs [creative-biolabs.com]
- 5. CA19-9 (Cancer antigen 19-9) | Pathology Tests Explained [pathologytestsexplained.org.au]
- 6. JCI - Antibodies targeting this compound mediate tumor clearance through distinct effector pathways [jci.org]
- 7. Discovery of this compound and Lewis X modified protein cancer biomarkers using high density antibody arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The clinical significance of sialyl Lewis antigen expression in the spread of gastric cancer. Flow cytometric DNA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overexpression of sialyl Lewisa carrying mucin-type glycoprotein in prostate cancer cell line contributes to aggressiveness and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. testing.com [testing.com]
- 11. cancercenter.com [cancercenter.com]
- 12. CA19-9 (this compound) - IHC Primary Antibodies [shop.leicabiosystems.com]
- 13. Expression of the Tumor Markers this compound, Sialyl Lewis X, Lewis Y, Thomsen-Friedenreich Antigen, Galectin-1 and Galectin-3 in Human Osteoblasts In Vitro | Anticancer Research [ar.iiarjournals.org]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. addgene.org [addgene.org]
- 16. bio-techne.com [bio-techne.com]
- 17. Western blot analysis of glycoproteins bearing Lewis(a) and sialyl-Lewis(a) antigens in human colorectal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of this compound and Lewis X modified protein cancer biomarkers using high density antibody arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Sialyl Lewis(a): a tumor-associated carbohydrate antigen involved in adhesion and metastatic potential of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Contribution of carbohydrate antigens this compound and sialyl Lewis X to adhesion of human cancer cells to vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Insights into the Role of Sialylation in Cancer Metastasis, Immunity, and Therapeutic Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
The Genetic Regulation of Sialyl Lewis a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core genetic and molecular mechanisms governing the expression of the tumor-associated carbohydrate antigen, Sialyl Lewis a (sLe^a). Understanding the intricate regulation of sLe^a biosynthesis is paramount for the development of novel diagnostic and therapeutic strategies in oncology. This document details the key enzymatic players, transcriptional and epigenetic controls, and the signaling pathways that modulate sLe^a expression, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Introduction to this compound
This compound (sLe^a), also known as CA19-9, is a tetrasaccharide carbohydrate antigen with the structure Neu5Acα2-3Galβ1-3(Fucα1-4)GlcNAc.[1] It is minimally expressed in normal epithelial tissues but is frequently overexpressed in various adenocarcinomas, including pancreatic, colorectal, and gastric cancers.[2] The elevated expression of sLe^a on the surface of cancer cells plays a crucial role in tumor progression and metastasis by mediating the adhesion of circulating tumor cells to E-selectin on endothelial cells.[2]
The Biosynthetic Pathway of this compound
The synthesis of sLe^a is a multi-step process involving the sequential action of specific glycosyltransferases located in the Golgi apparatus. The core pathway is as follows:
-
Formation of the Type 1 Precursor: The synthesis begins with the formation of the Type 1 chain precursor, Galβ1-3GlcNAc-R, on a glycoprotein (B1211001) or glycolipid backbone. This reaction is catalyzed by a β1,3-galactosyltransferase.
-
Sialylation: A sialic acid residue is added to the galactose of the Type 1 precursor in an α2,3 linkage by the enzyme β-galactoside α-2,3-sialyltransferase 3 (ST3GAL3) .[3]
-
Fucosylation: The final step is the addition of a fucose residue to the N-acetylglucosamine in an α1,4 linkage, a reaction catalyzed by α1,3/4-fucosyltransferase 3 (FUT3) , also known as the Lewis enzyme.[4]
The expression and activity of ST3GAL3 and FUT3 are the primary determinants of sLe^a levels on the cell surface.
Quantitative Insights into sLe^a Regulation
The expression of sLe^a is tightly regulated at both the genetic and post-translational levels. The following tables summarize key quantitative data from studies investigating these regulatory mechanisms.
Table 1: Effect of Genetic Manipulation on sLe^a and Related Gene Expression
| Gene Target | Cell Line | Method of Manipulation | Observed Effect | Quantitative Change | Reference |
| FUT3 | Various | Gene mutations | Reduced α1,4-fucosyltransferase activity | Homozygous wild-type > Heterozygous > Homozygous mutated | [4] |
| FUT3 | Caco-2 BBe | siRNA knockdown | Decreased MLCK1 mRNA | 47±4% reduction | [5] |
| ST3GAL3 | Ovarian cancer cell lines (HO8910PM vs. SKOV3) | Endogenous expression levels | Higher ST3Gal3 mRNA and protein in HO8910PM | >2-fold higher mRNA in HO8910PM | [6] |
Table 2: Effect of Signaling Pathway Modulation on sLe^a and Glycosyltransferase Expression
| Pathway Modulator | Cell Line | Effect on Signaling | Target Gene/Antigen | Quantitative Change in Expression | Reference |
| Epidermal Growth Factor (EGF) | Colon cancer cells | Activation of c-myc | ST3GAL1, -3, -4, FUT3 | Upregulation | [1] |
| Tumor Necrosis Factor-alpha (TNF-α) | NCI-H292 (airway carcinoma) | Activation of PI-PLC | hST3GalIV, FUT3, C2/4GnT | Upregulation | [7] |
| Hypoxia | Colon cancer cells | Induction of Hypoxia-Inducible Factor (HIF) | This compound | Increased expression | [8] |
Signaling Pathways Regulating sLe^a Expression
Several signaling pathways have been implicated in the regulation of glycosyltransferase gene expression, thereby controlling the cell surface presentation of sLe^a.
Epidermal Growth Factor (EGF) Signaling
Activation of the EGF receptor (EGFR) can lead to the upregulation of sLe^a expression. This is often mediated through downstream transcription factors such as c-myc, which can directly or indirectly enhance the transcription of genes encoding key glycosyltransferases like FUT3 and ST3GAL3.[1]
Tumor Necrosis Factor-alpha (TNF-α) Signaling
The pro-inflammatory cytokine TNF-α can also induce the expression of glycosyltransferases involved in sLe^a synthesis.[7] This pathway often involves the activation of downstream signaling cascades that lead to the activation of transcription factors controlling the expression of FUT3 and sialyltransferase genes.[9]
Epigenetic Regulation of sLe^a Expression
Epigenetic modifications, including DNA methylation and histone acetylation, play a significant role in regulating the expression of glycosyltransferase genes.
-
DNA Methylation: Hypermethylation of the promoter regions of genes like ST6GALNAC6, which is involved in the synthesis of a more complex, non-cancerous glycan (dithis compound), can lead to its silencing.[10] This "incomplete synthesis" results in the accumulation of the precursor, sLe^a.[11]
-
Histone Deacetylation: Treatment of colon cancer cells with histone deacetylase inhibitors has been shown to re-induce the expression of genes responsible for the synthesis of more complex glycans, thereby reducing sLe^a levels.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the genetic regulation of sLe^a expression.
Glycosyltransferase Activity Assay
This protocol describes a colorimetric method to measure the activity of fucosyltransferases and sialyltransferases.
Materials:
-
Cell lysate or purified enzyme
-
Acceptor substrate (e.g., Type 1 precursor for FUT3, sialylated Type 1 precursor for ST3GAL3)
-
Donor substrate (GDP-Fucose for FUT3, CMP-Sialic Acid for ST3GAL3)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 25 mM MnCl₂, 5 mM ATP)
-
Coupling Phosphatase
-
Malachite Green Reagent
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, acceptor substrate, donor substrate, and coupling phosphatase.
-
Enzyme Addition: Initiate the reaction by adding the cell lysate or purified enzyme to each well. Include a negative control without the enzyme.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Color Development: Stop the reaction and develop the color by adding the Malachite Green Reagent, which detects the inorganic phosphate (B84403) released by the coupling phosphatase.
-
Measurement: Measure the absorbance at 620 nm using a microplate reader.
-
Calculation: Calculate the enzyme activity based on a standard curve of known phosphate concentrations.[1][7]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of FUT3 and ST3GAL3.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for FUT3, ST3GAL3, and a housekeeping gene (e.g., GAPDH, 18S rRNA)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cultured cells or tissue samples.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, gene-specific primers, and qPCR master mix.
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[4]
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.[12]
siRNA-Mediated Gene Knockdown
This protocol describes how to specifically silence the expression of FUT3 or ST3GAL3 using small interfering RNA (siRNA).
Materials:
-
siRNA duplexes targeting the gene of interest and a non-targeting control
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Cultured cells
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate to be 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the siRNA duplex in Opti-MEM.
-
Dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-45 minutes to allow complex formation.[13]
-
-
Transfection: Add the siRNA-lipid complexes to the cells in antibiotic-free medium.
-
Incubation: Incubate the cells for 24-72 hours.
-
Analysis: Harvest the cells and analyze the knockdown efficiency by qRT-PCR or Western blotting.[14]
Chromatin Immunoprecipitation (ChIP)
This protocol is for identifying the binding of transcription factors to the promoter regions of glycosyltransferase genes.
Materials:
-
Glycine
-
Cell lysis buffer
-
Sonication or enzymatic digestion reagents
-
Antibody specific to the transcription factor of interest (and an IgG control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the transcription factor of interest (or an IgG control). Pull down the antibody-protein-DNA complexes using Protein A/G beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter region of the target gene to quantify the enrichment.[8][15]
DNA Methylation Analysis by Bisulfite Sequencing
This protocol determines the methylation status of CpG islands in the promoter regions of glycosyltransferase genes.
Materials:
-
Genomic DNA
-
Bisulfite conversion kit
-
PCR primers designed for bisulfite-converted DNA
-
Taq polymerase
-
Cloning vector and competent E. coli (for sequencing individual clones) or next-generation sequencing platform
Procedure:
-
Bisulfite Treatment: Treat genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the promoter region of interest using primers specific for the bisulfite-converted DNA.
-
Sequencing:
-
Clonal Sequencing: Clone the PCR products into a vector and sequence individual clones to determine the methylation status of each CpG site.
-
Next-Generation Sequencing: Perform deep sequencing of the PCR products to obtain a quantitative measure of methylation at each CpG site.
-
-
Data Analysis: Analyze the sequencing data to determine the percentage of methylation at each CpG site in the promoter region.[16]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the genetic regulation of sLe^a expression.
Conclusion
The expression of this compound is a complex and tightly regulated process involving a network of genetic, epigenetic, and signaling events. The key glycosyltransferases, FUT3 and ST3GAL3, are central to its biosynthesis, and their expression is controlled by various transcription factors and signaling pathways, such as those initiated by EGF and TNF-α. Furthermore, epigenetic mechanisms like DNA methylation contribute to the aberrant expression of sLe^a in cancer. A thorough understanding of these regulatory networks, facilitated by the experimental approaches detailed in this guide, is essential for the development of targeted therapies aimed at inhibiting sLe^a-mediated metastasis and improving patient outcomes in various cancers.
References
- 1. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 2. abcam.co.jp [abcam.co.jp]
- 3. storage.googleapis.com [storage.googleapis.com]
- 4. bio-rad.com [bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. TNF-α/NF-κB/Snail pathway in cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme assay of sialyltransferases for oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
- 13. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. DNA/Methylation analysis Protocols [protocol-online.org]
- 16. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Fucosyltransferases in Sialyl Lewis a Synthesis: A Technical Guide for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The Sialyl Lewis a (sLe^a) antigen, a fucosylated tetrasaccharide, is a well-established biomarker for several cancers, particularly of the gastrointestinal tract, and plays a pivotal role in cancer progression and metastasis. Its synthesis is a multi-step enzymatic process, with the final and rate-limiting step being the addition of a fucose residue, a reaction catalyzed by specific fucosyltransferases (FUTs). Understanding the function, specificity, and regulation of these enzymes is paramount for developing novel diagnostic tools and therapeutic interventions. This technical guide provides an in-depth examination of the fucosyltransferases involved in sLe^a biosynthesis, their regulatory mechanisms, their clinical significance in oncology, and detailed methodologies for their study.
Introduction to this compound (CA19-9)
This compound (sLe^a), also known as Carbohydrate Antigen 19-9 (CA19-9), is a terminal carbohydrate structure found on glycoproteins and glycolipids.[1][2] It is a member of the Lewis blood group family of antigens. In healthy individuals, sLe^a is predominantly expressed in the epithelial cells of the digestive organs, where its more complex form, dithis compound, serves as a ligand for immunosuppressive receptors, helping to maintain mucosal homeostasis.[2] However, in the context of malignancy, the expression of monothis compound is dramatically upregulated.[1][2] This aberrant expression is a hallmark of many adenocarcinomas, including pancreatic, colorectal, and gastric cancers, making serum sLe^a a widely used tumor marker for diagnosis and monitoring disease progression.[3][4]
The significance of sLe^a extends beyond its role as a biomarker. It functions as a crucial ligand for E-selectin, an adhesion molecule expressed on the surface of endothelial cells.[2][5] This interaction facilitates the adhesion of circulating tumor cells to the vascular endothelium, a critical step in the metastatic cascade.[2][6][7] Consequently, the enzymes responsible for its synthesis, particularly fucosyltransferases, represent attractive targets for cancer therapy.
The Biosynthesis Pathway of this compound
The synthesis of sLe^a is a sequential process involving the action of two key glycosyltransferases on a Type 1 lactosamine precursor (Galβ1-3GlcNAc-R).
-
Sialylation: The first step is the addition of a sialic acid (Neu5Ac) residue to the galactose (Gal) of the Type 1 chain in an α2,3-linkage. This reaction is catalyzed by a sialyltransferase, creating the precursor Neu5Acα2-3Galβ1-3GlcNAc-R.
-
Fucosylation: The final and defining step is the transfer of an L-fucose residue from the donor substrate, GDP-β-L-fucose, to the N-acetylglucosamine (GlcNAc) of the sialylated precursor.[8] This reaction, which forms the complete sLe^a tetrasaccharide (Neu5Acα2-3Galβ1-3[Fucα1-4]GlcNAc-R), is catalyzed by an α1,4-fucosyltransferase.[9][10]
It is crucial to note that fucosylation is the terminal step, as mammalian sialyltransferases cannot add sialic acid to a pre-fucosylated structure (Lewis a) to create sLe^a.[11]
Fucosyltransferases in sLe^a Synthesis: FUT3 and FUT5
The human genome encodes thirteen fucosyltransferases, which are classified based on the linkage they create (α1,2, α1,3/4, α1,6) and their substrate specificities.[12][13][14] The synthesis of sLe^a, which requires the formation of an α1,4-fucosyl linkage on a Type 1 lactosamine chain, is specifically catalyzed by two bifunctional α1,3/4-fucosyltransferases: FUT3 and FUT5 .[9][15]
These enzymes are unique in their ability to modify both Type 1 (Galβ1-3GlcNAc) and Type 2 (Galβ1-4GlcNAc) chains.[9]
-
On Type 1 chains , they act as α1,4-fucosyltransferases to synthesize Lewis a (Le^a) and this compound (sLe^a).
-
On Type 2 chains , they act as α1,3-fucosyltransferases to synthesize Lewis x (Le^x) and sialyl Lewis x (sLe^x).
While other fucosyltransferases like FUT4, FUT6, FUT7, and FUT9 are potent α1,3-fucosyltransferases, they act preferentially or exclusively on Type 2 chains and thus are not the primary drivers of sLe^a synthesis.[9][11][16]
| Fucosyltransferase | Linkage Activity | Substrate Preference (Chain Type) | Primary Products | Role in sLeª Synthesis |
| FUT3 (Lewis) | α1,3 / α1,4 | Type 1 and Type 2 | Leª, Leᵇ, sLeª, Leˣ | Major |
| FUT5 | α1,3 / α1,4 | Type 1 and Type 2 | Leª, sLeª, Leˣ | Major |
| FUT6 (Plasma) | α1,3 | Type 2 | Leˣ, sLeˣ | Minor/Negligible |
| FUT7 (Leukocyte) | α1,3 | Sialyl-Type 2 | sLeˣ | Negligible |
Down-regulation of FUT3 and FUT5 in gastric cancer cell lines using shRNA has been shown to decrease the expression of sialyl-Lewis antigens and reduce the adhesion capacity of these cells to E-selectin.[15] This directly confirms their critical role in synthesizing the ligands necessary for cancer cell adhesion.
Regulation of Fucosyltransferase Expression in Cancer
The aberrant expression of sLe^a on tumor cells is a direct consequence of the altered expression of the glycosyltransferases involved in its synthesis. The regulation of FUT genes is complex and occurs at multiple levels, including genetic, epigenetic, and transcriptional control.[17]
-
Transcriptional Regulation: The expression of FUT genes can be controlled by various transcription factors. For example, the transcription factor Elk-1 has been shown to regulate the constitutive gene expression of FUT1.[18][19] In the context of cancer, tumor hypoxia can induce the transcription of several genes involved in sLe^a synthesis, leading to accelerated expression in more malignant, hypoxia-resistant cancer cells.[2]
-
Epigenetic Regulation: Epigenetic silencing of competing glycosyltransferase genes can also lead to an accumulation of sLe^a. For instance, the epigenetic silencing of a sialyltransferase that creates the dithis compound structure (the normal counterpart to sLe^a) results in the accumulation of the monosialyl sLe^a form in cancer cells.[2][10]
-
Post-transcriptional Regulation: MicroRNAs can also play a role. For example, miR-493-5p has been shown to regulate breast cancer invasiveness by downregulating FUT4 mRNA.[17]
This multi-faceted regulation allows cancer cells to fine-tune their surface glycosylation to gain a survival and metastatic advantage.
| Cancer Type | Fucosyltransferase(s) Upregulated | Associated Outcome | Citation(s) |
| Gastric Cancer | FUT3 | Increased metastatic potential, altered cell adhesion | [17] |
| Breast Cancer | FUT4 | Impacts EMT, cell migration, invasion, proliferation | [17] |
| Colorectal Cancer | FUT4 | Associated with metastasis | [17] |
| Pancreatic Cancer | FUT3, FUT6, FUT7 | Adverse effects on survival after chemotherapy | [20] |
| Non-Small Cell Lung Cancer | FUT8 (Core fucosylation) | Correlates with tumor metastasis and poor survival | [12] |
The Role of sLe^a in Cancer Metastasis
The overexpression of sLe^a is a critical mediator of cancer metastasis.[11] The process, often termed "hematogenous metastasis," involves the adhesion of circulating tumor cells (CTCs) to the endothelium lining blood vessels, followed by extravasation into distant tissues.
sLe^a on the surface of CTCs acts as a high-affinity ligand for E-selectin, which is expressed on endothelial cells, particularly at sites of inflammation—a condition often present within the tumor microenvironment.[2] This binding slows the CTCs in the bloodstream, promoting their firm adhesion to the vessel wall.[21] This interaction can also trigger signaling events within both the tumor and endothelial cells, further promoting the process of extravasation. Patients with tumors expressing high levels of sLe^a and who also have enhanced E-selectin expression on their vascular beds are at a significantly greater risk of developing distant hematogenous metastasis.[2]
Methodologies for Studying Fucosyltransferases and sLe^a
Analyzing the activity of fucosyltransferases and the expression of sLe^a requires a range of specialized biochemical and immunological techniques.
Fucosyltransferase Activity Assay
Measuring the enzymatic activity of FUTs is essential for functional studies and inhibitor screening. A common method involves using cell extracts or recombinant enzymes with specific acceptor substrates and a labeled fucose donor.
Detailed Protocol: HPLC-Based Fucosyltransferase Assay
This protocol is adapted from methodologies described for measuring α1,3/4-fucosyltransferase activity.[22]
-
Enzyme Source Preparation:
-
Transfect a suitable cell line (e.g., HEK293T, COS-1) with an expression vector for the fucosyltransferase of interest (e.g., FUT3).
-
After 48-72 hours, harvest the cells and solubilize them in a lysis buffer (e.g., 20 mM HEPES pH 7.4, 0.1% Triton X-100).
-
Sonicate the lysate briefly and centrifuge at low speed (e.g., 600 x g for 5 min at 4°C) to remove debris. The supernatant serves as the enzyme source.
-
-
Reaction Mixture (Total Volume: 50 µL):
-
1 M Sodium Cacodylate (pH 6.8): 5 µL
-
250 mM MnCl₂: 5 µL
-
75 µM GDP-Fucose (donor substrate): 5 µL
-
0.5 mM Pyridylaminated (PA)-Sialyl-Lacto-N-tetraose (acceptor substrate for α1,4-FUT activity): 10 µL
-
Enzyme source (supernatant from step 1): 10 µL
-
Nuclease-free water: 15 µL
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 2 hours.
-
-
Analysis by HPLC:
-
Terminate the reaction by centrifugation at high speed (e.g., 20,000 x g for 5 min at 4°C).
-
Inject 10 µL of the supernatant onto a reverse-phase HPLC column (e.g., TSK-gel ODS-80TS).
-
Elute the reaction products with an appropriate buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 4.0) at a flow rate of 1.0 mL/min.
-
Monitor the elution profile using a fluorescence detector. The fucosylated PA-sugar product will have a different retention time than the unreacted acceptor substrate.
-
Quantify the product peak area to determine enzyme activity.
-
Detection of sLe^a Expression
Several methods are available to detect and quantify the expression of sLe^a on cells and in tissues.
-
Flow Cytometry: Uses fluorescently labeled monoclonal antibodies specific for sLe^a (e.g., clone CA19-9) to quantify its expression on the surface of single cells in a suspension.[15]
-
Immunohistochemistry (IHC): Allows for the visualization of sLe^a expression within tissue sections, providing spatial context. This is widely used in pathology to assess tumor characteristics.[3]
-
Enzyme-Linked Immunosorbent Assay (ELISA): The standard method for quantifying sLe^a (CA19-9) levels in patient serum for clinical diagnosis and monitoring.[3]
-
Mass Spectrometry (MS): Provides detailed structural characterization of the glycans present on glycoproteins or glycolipids, confirming the presence and linkage of the sLe^a structure.[11]
Conclusion and Future Directions
The fucosyltransferases FUT3 and FUT5 are the master regulators of the final step in this compound biosynthesis. Their activity is directly linked to the expression of a key ligand in cancer metastasis, establishing them as high-value targets for drug development. The aberrant regulation of these enzymes in various cancers underscores the importance of glycosylation pathways in tumor progression.
Future research should focus on:
-
Developing Specific Inhibitors: Designing small molecule inhibitors or therapeutic antibodies that specifically target the catalytic activity of FUT3 and FUT5 could block sLe^a synthesis and potentially reduce the metastatic capacity of tumor cells.
-
Elucidating Regulatory Networks: A deeper understanding of the transcriptional and epigenetic networks that control FUT gene expression in cancer could reveal new therapeutic targets to downregulate their activity.
-
Advanced Diagnostics: Combining the measurement of serum sLe^a with the analysis of FUT expression levels or specific glycan signatures on circulating tumor cells could lead to more sensitive and specific diagnostic and prognostic tools.
By continuing to unravel the complexities of fucosyltransferase function and regulation, the scientific community can pave the way for novel glycan-targeted therapies to combat cancer.
References
- 1. Fucosylated Antigens in Cancer: An Alliance toward Tumor Progression, Metastasis, and Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbohydrate antigen this compound--its pathophysiological significance and induction mechanism in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of this compound and Lewis X modified protein cancer biomarkers using high density antibody arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2017033020A1 - Sialyl-di-lewis a as expressed on glycoproteins but not glycolipids as a functional cancer target and antibodies thereto - Google Patents [patents.google.com]
- 7. US20180236095A1 - Sialyl-di-lewis a as expressed on glycoproteins but not glycolipids as a functional cancer target and antibodies thereto - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis for Lewis antigen synthesis by the α1,3-fucosyltransferase FUT9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Cancer-Associated Antigens Sialyl Lewisa/x and Sda: Two Opposite Faces of Terminal Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct human α(1,3)-fucosyltransferases drive Lewis-X/sialyl Lewis-X assembly in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. benchchem.com [benchchem.com]
- 14. Molecular genetics of H, Se, Lewis and other fucosyltransferase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Down-regulation of FUT3 and FUT5 by shRNA alters Lewis antigens expression and reduces the adhesion capacities of gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. Transcriptional Regulation of Fucosyltransferase 1 Gene Expression in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Transcriptional regulation of fucosyltransferase 1 gene expression in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Sialyl Lewis A: A Glycan's Crucial Role in the Metastatic Cascade
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The metastatic cascade, a complex and multi-step process, is the primary cause of mortality in cancer patients. A key player in enabling cancer cells to navigate this deadly journey is a carbohydrate antigen known as Sialyl Lewis a (sLe^a). This tetrasaccharide, often overexpressed on the surface of cancer cells, acts as a molecular key, unlocking pathways that facilitate cell adhesion, invasion, and the formation of distant tumors. This technical guide provides a comprehensive overview of the involvement of sLe^a in the metastatic cascade, detailing its biosynthesis, its role in cell signaling, and the experimental methodologies used to study its function.
The Role of this compound in Metastasis
Neoplastic transformation is frequently accompanied by alterations in the glycosylation of cell surface proteins and lipids, leading to the aberrant expression of tumor-associated carbohydrate antigens like this compound (sLe^a) and its isomer, Sialyl Lewis x (sLe^x).[1][2] High levels of sLe^a are particularly characteristic of adenocarcinomas of the gastrointestinal tract, including the colon, pancreas, and stomach.[2][3]
The primary mechanism by which sLe^a promotes metastasis is through its function as a ligand for selectins, a family of cell adhesion molecules expressed on endothelial cells (E-selectin), platelets (P-selectin), and leukocytes (L-selectin).[4] This interaction mediates the initial, crucial steps of the metastatic cascade: the tethering and rolling of circulating tumor cells (CTCs) along the vascular endothelium.[5][6] This adhesion is a prerequisite for the subsequent steps of extravasation, invasion of the surrounding tissue, and the establishment of a metastatic colony.[5] Patients with tumors exhibiting strong sLe^a expression, coupled with enhanced E-selectin expression on the vascular endothelium, face a significantly higher risk of developing distant hematogenous metastasis.[7]
Beyond its role in cell adhesion, sLe^a is also implicated in signaling pathways that actively promote cancer progression, including angiogenesis and invasion.[5][8]
Quantitative Expression of Sialyl Lewis Antigens and Prognostic Significance
The expression levels of sLe^a and sLe^x have been shown to correlate with tumor progression and poor prognosis in various cancers. The following tables summarize key quantitative data from clinical studies.
| Cancer Type | sLe^a/sLe^x Expression | Correlation with Metastasis and Survival | Reference |
| Colorectal Carcinoma | sLe^a expression detected in 75.4% of primary tumors and 78.5% of regional lymph node metastases. | sLe^a expression in primary tumors significantly correlated with regional lymph node metastasis (P < 0.005), recurrence (P < 0.005), and postoperative survival (P < 0.001). | [5] |
| sLe^x positive patients had a higher incidence of recurrence in distant organs, especially the liver. | 5-year disease-free survival rates were 57.7% for sLe^x-positive patients versus 89.1% for sLe^x-negative patients (P = 0.0002). 5-year overall survival rates were 58.3% for sLe^x-positive and 93.0% for sLe^x-negative patients (P < 0.0001). | [9] | |
| Gastric Cancer | High serum sLe^x levels were an independent predictor for liver metastasis. | High serum sLe^x levels were an independent factor for worse outcome. The disease-specific interval for the high sLe^x group was significantly shorter than the low sLe^x group (p < 0.0001). | [7] |
| Pancreatic Cancer | sLe^a is the epitope of the widely used tumor marker CA19-9. | Elevated serum levels of CA19-9 are used to monitor disease progression. High expression of sLe^x is also associated with the development of massive hepatic metastasis and poorer overall survival. | [10][11][12] |
Biosynthesis of this compound
The synthesis of sLe^a is a multi-step enzymatic process involving glycosyltransferases. The core structure is a Type 1 disaccharide (Galβ1,3GlcNAc). The key enzymes in the sLe^a biosynthetic pathway are:
-
β-1,3-galactosyltransferase (β3GalT): This enzyme adds galactose (Gal) to N-acetylglucosamine (GlcNAc) to form the Type 1 precursor.
-
α-2,3-sialyltransferase (ST3Gal): This enzyme adds sialic acid to the galactose residue of the Type 1 precursor.
-
α-1,4-fucosyltransferase (FUT3): This enzyme adds fucose to the N-acetylglucosamine residue, completing the sLe^a tetrasaccharide.
The overexpression of sLe^a in cancer cells is often a result of the upregulation of these glycosyltransferases.[13]
Biosynthesis of this compound.
Signaling Pathways Involving this compound
sLe^a is not merely a passive adhesion molecule; it actively participates in signaling cascades that drive metastatic progression.
Outside-In Signaling
Binding of sLe^a on cancer cells to E-selectin on endothelial cells can trigger intracellular signaling in the cancer cell, a process known as "outside-in" signaling. This can lead to the activation of focal adhesion kinase (FAK) and the Rho GTPase family of proteins, which are key regulators of cell migration and invasion.[14][15][16] Activation of FAK can lead to the phosphorylation of paxillin, promoting the turnover of focal adhesions and enhancing cell motility.[14] Rho GTPases, such as Cdc42 and RhoA, regulate the actin cytoskeleton, leading to the formation of invasive structures like filopodia and lamellipodia.[16][17]
sLe^a-Mediated "Outside-In" Signaling.
Inside-Out Signaling
Oncogenic signaling pathways within the cancer cell can also influence the expression of sLe^a on the cell surface, an "inside-out" process. For instance, activation of oncogenes can lead to the upregulation of the glycosyltransferases responsible for sLe^a synthesis, thereby increasing the metastatic potential of the cell.[5]
Role in Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. sLe^a and sLe^x have been shown to promote angiogenesis. The interaction of sLe^x-expressing cancer cells with endothelial cells can induce the formation of tube-like structures, a key step in angiogenesis.[5] Furthermore, blocking the biosynthesis of sLe^x has been shown to inhibit the angiogenic potential of hepatocarcinoma cells.[5]
Experimental Protocols
A variety of experimental techniques are employed to investigate the role of sLe^a in the metastatic cascade.
Immunohistochemistry (IHC) for sLe^a Detection in Tissues
This technique is used to visualize the expression and localization of sLe^a in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Protocol Outline:
-
Deparaffinization and Rehydration: Tissue sections are deparaffinized in xylene and rehydrated through a series of graded ethanol (B145695) washes.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is often necessary to unmask the sLe^a epitope. This typically involves heating the slides in a citrate (B86180) buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is quenched with hydrogen peroxide, and non-specific antibody binding is blocked using a serum-based blocking solution.
-
Primary Antibody Incubation: The tissue sections are incubated with a primary monoclonal antibody specific for sLe^a (e.g., clone NS19-9).
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate like diaminobenzidine (DAB), which produces a brown precipitate at the site of antigen expression.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin (B73222) to visualize cell nuclei and then dehydrated and mounted.
Troubleshooting: Weak or no staining can result from issues with antibody dilution, incubation times, or ineffective antigen retrieval. High background can be caused by incomplete blocking or excessive antibody concentration.[18][19][20][21][22]
Immunohistochemistry Workflow for sLe^a.
In Vitro Cell Adhesion Assay
This assay measures the adhesion of sLe^a-positive cancer cells to a monolayer of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Static Adhesion Assay:
-
Endothelial Cell Culture: HUVECs are cultured to confluence in a multi-well plate.
-
Cancer Cell Labeling: Cancer cells are labeled with a fluorescent dye (e.g., Calcein-AM).
-
Co-incubation: Labeled cancer cells are added to the HUVEC monolayer and incubated under static conditions.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The number of adherent cancer cells is quantified by measuring the fluorescence intensity.
Dynamic Adhesion Assay (under flow conditions):
This assay better mimics the physiological conditions of the bloodstream.
-
Flow Chamber Setup: A parallel plate flow chamber is assembled with a coverslip coated with HUVECs.
-
Perfusion: A suspension of fluorescently labeled cancer cells is perfused through the chamber at a defined shear stress.
-
Microscopy and Analysis: The interaction of cancer cells with the HUVEC monolayer (tethering, rolling, firm adhesion) is observed and recorded using video microscopy.[23][24]
In Vivo Metastasis Model
Animal models are essential for studying the complete metastatic cascade in a physiological context.
Protocol Outline:
-
Cell Line Preparation: A cancer cell line expressing sLe^a is engineered to also express a reporter gene, such as luciferase, for in vivo imaging.
-
Tumor Cell Implantation: The luciferase-tagged cancer cells are injected into immunocompromised mice. Common injection sites include the spleen (for liver metastasis), tail vein (for lung metastasis), or orthotopically into the organ of origin.
-
Bioluminescence Imaging (BLI): At various time points, the mice are injected with the luciferase substrate (e.g., D-luciferin) and imaged using a sensitive camera system to detect and quantify the bioluminescent signal, which corresponds to the location and size of tumors and metastases.[6][25][26][27]
-
Histological Analysis: At the end of the experiment, tissues are harvested for histological confirmation of metastases.
In Vivo Metastasis Model Workflow.
Conclusion
This compound is a critical carbohydrate antigen that plays a multifaceted role in the metastatic cascade. Its function as a selectin ligand is fundamental to the initial adhesion of circulating tumor cells to the endothelium, while its involvement in signaling pathways actively promotes invasion and angiogenesis. The quantitative correlation of sLe^a expression with poor prognosis in several major cancers underscores its clinical significance. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the complex biology of sLe^a and to develop novel therapeutic strategies that target this key driver of metastasis. As our understanding of the intricate role of glycans in cancer progresses, sLe^a is poised to remain a central focus for both basic research and the development of next-generation cancer therapies.
References
- 1. Specific (sialyl-)Lewis core 2 O-glycans differentiate colorectal cancer from healthy colon epithelium [thno.org]
- 2. Sialyl Lewis(a): a tumor-associated carbohydrate antigen involved in adhesion and metastatic potential of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of tumor cell sialylation in pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of sialyl Lewis(a) as a new prognostic factor for patients with advanced colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Difference in prognostic value between sialyl Lewis(a) and sialyl Lewis(x) antigen levels in the preoperative serum of gastric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | Sialyl-Tn glycan epitope as a target for pancreatic cancer therapies [frontiersin.org]
- 11. Complementary Use of Carbohydrate Antigens Lewis a, Lewis b, and Sialyl-Lewis a (CA19.9 Epitope) in Gastrointestinal Cancers: Biological Rationale towards a Personalized Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Increased this compound expression and fucosyltransferase activity with acquisition of a high metastatic capacity in a colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel sialyltransferase inhibitor suppresses FAK/paxillin signaling and cancer angiogenesis and metastasis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Activation of Rho GTPase Cdc42 promotes adhesion and invasion in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]
- 18. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 19. documents.cap.org [documents.cap.org]
- 20. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Flow Chamber Protocol [celladhesionapparatus.com]
- 24. Systematic analysis of the human tumor cell binding to human vs. murine E- and P-selectin under static vs. dynamic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vivo Cell Tracking with Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Qualitative in vivo bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 27. austinpublishinggroup.com [austinpublishinggroup.com]
The Structural Nexus: A Technical Guide to Sialyl Lewis a and the Lewis Blood Group Antigens
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural and biosynthetic relationships between Sialyl Lewis a (sLeᵃ) and the Lewis blood group antigens, Lewis a (Leᵃ) and Lewis b (Leᵇ). A thorough understanding of these carbohydrate structures is critical for research in oncology, immunology, and drug development, particularly concerning their roles in cell adhesion, metastasis, and as diagnostic and therapeutic targets.
Core Structures and Biosynthetic Linkages
This compound is a tetrasaccharide that represents the sialylated and fucosylated form of a type 1 lactosamine precursor. Its structure and biosynthesis are intrinsically linked to the Lewis blood group antigens, Leᵃ and Leᵇ. The synthesis of these antigens is a stepwise enzymatic process occurring in the Golgi apparatus, catalyzed by specific glycosyltransferases.
The foundational precursor for these antigens is the Type 1 chain (Galβ1-3GlcNAc-R). The expression of Leᵃ, Leᵇ, and sLeᵃ is determined by the sequential action of fucosyltransferases and sialyltransferases on this precursor.
Key Glycosyltransferases:
-
Fucosyltransferase 3 (FUT3): Also known as the Lewis enzyme, FUT3 is an α(1,3/1,4)-fucosyltransferase that is crucial for the synthesis of both Leᵃ and Leᵇ. It transfers a fucose residue in an α1,4-linkage to the N-acetylglucosamine (GlcNAc) of the Type 1 precursor to form the Leᵃ antigen.[1]
-
α(1,2)-fucosyltransferase (FUT2): Known as the Secretor enzyme, FUT2 adds a fucose in an α1,2-linkage to the terminal galactose of the H-antigen precursor. The presence of a functional FUT2 is a prerequisite for the synthesis of Leᵇ.
-
ST3 Beta-Galactoside Alpha-2,3-Sialyltransferase 3 (ST3GAL3) and 4 (ST3GAL4): These enzymes catalyze the transfer of sialic acid in an α2,3-linkage to the terminal galactose of the Type 1 precursor, a necessary step for the formation of sLeᵃ.[2][3] While both can sialylate Type 2 chains, ST3GAL3 is particularly relevant for the synthesis of sLeᵃ on Type 1 chains.
The interplay between these enzymes dictates the final Lewis antigen phenotype. Individuals who are non-secretors (lacking a functional FUT2) but possess a functional FUT3 will express Leᵃ. In individuals with functional copies of both FUT2 and FUT3, the precursor is preferentially converted to the H-antigen, which is then fucosylated by FUT3 to form Leᵇ. This compound is synthesized when sialylation by ST3GAL3/4 precedes fucosylation by FUT3.
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymes involved in Lewis antigen synthesis and the clinical relevance of this compound (CA19-9).
Table 1: Kinetic Parameters of Key Glycosyltransferases
| Enzyme | Substrate | Km | Vmax / Specific Activity | Reference |
| FUT3 | β-D-Gal-(1->3)-β-D-GlcNAc-R | 1 mM | >25 pmol/min/µg | [4][5] |
| Fucα1->2Galβ1->3GlcNAcβ-R | 0.10 mM | >25 pmol/min/µg | [4][5] | |
| NeuAcα2->3Galβ1->3GlcNAcβ-R | 0.58 mM | >25 pmol/min/µg | [4] | |
| ST3GAL3 | N/A | N/A | N/A | |
| ST3GAL4 | Galβ1,3GalNAc | 0.14 mM | N/A | [6] |
Table 2: CA19-9 (this compound) Levels in Pancreatic Cancer by Lewis Genotype
| Lewis Genotype | Patient Population | CA19-9 Cut-off (U/mL) | Sensitivity (%) | Specificity (%) | Reference |
| Lewis-positive | Pancreatic Cancer | >37 | ~80-90 | ~80-90 | [7] |
| Lewis-negative | Pancreatic Cancer | >37 | Low (~24% have elevated levels) | N/A | [7] |
Visualizing Structural Relationships and Pathways
The following diagrams, generated using the DOT language, illustrate the biosynthetic pathways and a key signaling cascade involving this compound.
Caption: Biosynthetic pathway of this compound and Lewis blood group antigens.
Caption: this compound-mediated E-selectin signaling in cancer metastasis.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of these complex carbohydrates. The following sections provide synthesized protocols for key experimental techniques.
Immunohistochemical (IHC) Staining for this compound in Paraffin-Embedded Tissues
This protocol outlines the general steps for the detection of sLeᵃ in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
Phosphate buffered saline (PBS)
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate (B86180) buffer, pH 6.0)
-
Endogenous peroxidase blocking solution (e.g., 0.3% H₂O₂ in PBS)
-
Blocking buffer (e.g., 10% normal serum from the species of the secondary antibody in PBS)
-
Primary antibody against this compound (e.g., clone 1116-NS-19-9)
-
Biotinylated secondary antibody
-
Avidin-horseradish peroxidase (HRP) complex
-
DAB substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded ethanol series: two changes of 100% ethanol for 3 minutes each, followed by 95% and 80% ethanol for 3 minutes each.
-
Rinse with running tap water for 30 seconds.[8]
-
-
Antigen Retrieval:
-
Submerge slides in 10 mM sodium citrate buffer (pH 6.0).
-
Heat to 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature for 20 minutes.[9]
-
-
Blocking Endogenous Peroxidase:
-
Incubate slides in 0.3% H₂O₂ in PBS for 10-15 minutes at room temperature.
-
Rinse with PBS.
-
-
Blocking Non-specific Binding:
-
Incubate slides with blocking buffer for 1 hour at room temperature in a humidified chamber.[9]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-sLeᵃ antibody to its optimal concentration in the blocking buffer.
-
Apply the diluted antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides three times with PBS.
-
Apply the diluted biotinylated secondary antibody and incubate for 1 hour at room temperature.[9]
-
-
Signal Amplification:
-
Rinse slides three times with PBS.
-
Incubate with the avidin-HRP complex for 30 minutes at room temperature.[9]
-
-
Visualization:
-
Rinse slides three times with PBS.
-
Apply the DAB substrate solution and monitor for color development (typically 1-5 minutes).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Coverslip with a permanent mounting medium.[10]
-
Western Blot Analysis of Glycosyltransferases (FUT3, ST3GAL3/4)
This protocol describes the detection of specific glycosyltransferases in cell lysates.
Materials:
-
RIPA buffer with protease inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against FUT3, ST3GAL3, or ST3GAL4
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Sample Preparation:
-
Lyse cells in ice-cold RIPA buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.[11]
-
-
Gel Electrophoresis:
-
Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.[12]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12]
-
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[13]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.[12]
-
Glycan Microarray Analysis for this compound Binding Proteins
This technique allows for the high-throughput screening of proteins that bind to sLeᵃ.
General Workflow:
-
Array Fabrication: this compound and other control glycans are chemically synthesized with a linker and covalently immobilized on a microarray slide.
-
Blocking: The surface of the slide is blocked to prevent non-specific protein binding.
-
Sample Incubation: A fluorescently labeled protein library or a cell lysate is incubated with the glycan microarray.
-
Washing: Unbound proteins are washed away.
-
Detection: The slide is scanned using a microarray scanner to detect fluorescence at the spots corresponding to glycans to which the labeled proteins have bound. The intensity of the fluorescence is proportional to the binding affinity.[14][15]
This guide provides a foundational understanding of the intricate relationship between this compound and the Lewis blood group antigens. The provided data, diagrams, and protocols serve as a valuable resource for researchers and professionals engaged in the study and therapeutic targeting of these critical glycan structures.
References
- 1. Mass spectrometry of human leukocyte antigen class I peptidomes reveals strong effects of protein abundance and turnover on antigen presentation [pubmed.ncbi.nlm.nih.gov]
- 2. ST3GAL3 ST3 beta-galactoside alpha-2,3-sialyltransferase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. ST3GAL4 - Wikipedia [en.wikipedia.org]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. rndsystems.com [rndsystems.com]
- 6. A systematic analysis of acceptor specificity and reaction kinetics of five human α(2,3)sialyltransferases: Product inhibition studies illustrates reaction mechanism for ST3Gal-I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for Lewis antigen synthesis by the α1,3-fucosyltransferase FUT9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 免疫组织化学操作步骤 [sigmaaldrich.com]
- 9. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 11. bio-rad.com [bio-rad.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Analysis of glycans on serum proteins using antibody microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Glycan Microarrays as Chemical Tools for Identifying Glycan Recognition by Immune Proteins [frontiersin.org]
Methodological & Application
Application Notes: Sialyl Lewis a Immunohistochemistry in Paraffin-Embedded Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sialyl Lewis a
This compound (sLe^a), also known as Cancer Antigen 19-9 (CA19-9), is a carbohydrate antigen that is overexpressed in various adenocarcinomas, including pancreatic, colorectal, gastric, and ovarian cancers.[1][2][3][4] It is a tetrasaccharide structure, Siaα2,3Galβ1,3[Fucα1,4]GlcNAc, that plays a crucial role in cancer progression.[1] sLe^a is a key ligand for E-selectin, a cell adhesion molecule expressed on endothelial cells.[1][5] This interaction facilitates the adhesion of circulating tumor cells to the endothelium, a critical step in the metastatic cascade.[1] The expression of sLe^a in primary tumors has been correlated with a poorer prognosis in patients with advanced colorectal carcinoma.[3] Immunohistochemistry (IHC) is a powerful technique to visualize the expression and localization of sLe^a within the tumor microenvironment in formalin-fixed, paraffin-embedded (FFPE) tissues.
Principle of the Assay
This protocol describes the immunohistochemical detection of this compound in FFPE tissue sections. The procedure involves deparaffinization and rehydration of the tissue, followed by antigen retrieval to unmask the sLe^a epitope. A primary antibody specific to sLe^a is then applied, followed by a secondary antibody conjugated to an enzyme. The addition of a chromogenic substrate results in a colored precipitate at the site of the antigen, allowing for visualization by light microscopy.
Experimental Protocols
I. Specimen Preparation
-
Fixation: Fix fresh tissue specimens in 10% neutral buffered formalin for 24-48 hours at room temperature.[6] The volume of fixative should be at least 10 times the volume of the tissue.
-
Processing and Embedding: Dehydrate the fixed tissue through a series of graded alcohols and clear in xylene.[7] Embed the tissue in paraffin (B1166041) wax. Paraffin-embedded tissue blocks can be stored at room temperature for extended periods.[7]
-
Sectioning: Cut 4-5 µm thick sections from the paraffin block using a microtome. Float the sections on a 40°C water bath and mount them on positively charged slides.[7] Dry the slides overnight at 37°C or for 1 hour at 60°C.[8]
II. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5-10 minutes each.[6]
-
Immerse slides in two changes of 100% ethanol (B145695) for 3-10 minutes each.[7]
-
Immerse slides in 95% ethanol for 3-5 minutes.[7]
-
Immerse slides in 70% ethanol for 3-5 minutes.[7]
-
Rinse slides in distilled water for 5 minutes.
III. Antigen Retrieval
Heat-Induced Epitope Retrieval (HIER) is recommended for sLe^a.
-
Immerse slides in a staining dish containing an antigen retrieval solution. Commonly used buffers are Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0).[2][9][10] For most antigens, Tris-EDTA buffer at pH 9.0 may provide superior results.[10]
-
Heat the slides in the retrieval solution to 95-100°C for 20-40 minutes using a microwave, pressure cooker, or water bath.[10][11]
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.[11]
-
Rinse the sections with a wash buffer (e.g., PBS with 0.05% Tween 20) for 2x2 minutes.[11]
IV. Staining Procedure
-
Endogenous Peroxidase Block: To block endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide in methanol (B129727) or PBS for 10-15 minutes at room temperature.[10] This step is crucial when using a horseradish peroxidase (HRP)-based detection system.
-
Blocking: To reduce non-specific background staining, incubate the sections with a blocking buffer for 30-60 minutes at room temperature.[12] A common blocking buffer is 1-5% normal serum from the same species as the secondary antibody (e.g., normal goat serum if using a goat anti-mouse secondary antibody) in PBS or TBS containing 1-5% BSA.[10][12][13]
-
Primary Antibody Incubation: Dilute the primary anti-Sialyl Lewis a monoclonal antibody in an antibody diluent (e.g., PBS with 1% BSA). Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.[14][15][16] Alternatively, incubate for 1-2 hours at 37°C.[16]
-
Wash: Wash the slides three times with wash buffer for 5 minutes each.
-
Secondary Antibody Incubation: Apply a biotinylated or polymer-based HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature or 37°C.[11]
-
Wash: Wash the slides three times with wash buffer for 5 minutes each.
-
Detection: If using a biotin-based system, incubate with a streptavidin-HRP complex (part of an ABC kit) for 30 minutes at 37°C.[11] Wash three times with wash buffer.
-
Chromogen Development: Apply the chromogen solution, such as 3,3'-Diaminobenzidine (DAB), and incubate for 3-10 minutes, or until the desired stain intensity is reached.[9] Monitor the color development under a microscope.
-
Wash: Rinse the slides gently with distilled water to stop the reaction.
V. Counterstaining, Dehydration, and Mounting
-
Counterstain: Immerse the slides in Hematoxylin for 30 seconds to 2 minutes to stain the cell nuclei.
-
Bluing: Rinse the slides in running tap water for 5-10 minutes until the nuclei turn blue.[6]
-
Dehydration: Dehydrate the sections through graded alcohols (e.g., 95% ethanol for 1 minute, followed by two changes of 100% ethanol for 1-3 minutes each).[9]
-
Clearing: Immerse the slides in two changes of xylene for 3-5 minutes each.[9]
-
Mounting: Apply a drop of permanent mounting medium to the section and cover with a coverslip. Allow to dry before microscopic examination.
Data Presentation
Quantitative Parameters for this compound IHC
| Parameter | Recommended Conditions |
| Tissue Fixation | 10% Neutral Buffered Formalin, 24-48 hours |
| Section Thickness | 4-5 µm |
| Antigen Retrieval | HIER: 10 mM Sodium Citrate (pH 6.0) or 10 mM Tris-EDTA (pH 9.0) |
| 95-100°C for 20-40 minutes | |
| Endogenous Peroxidase Block | 3% H₂O₂ in PBS or Methanol, 10-15 minutes |
| Blocking | 1-5% Normal Serum in PBS/TBS with 1-5% BSA, 30-60 minutes |
| Primary Antibody Dilution | 0.5–10 µg/mL (optimization required)[15] |
| Primary Antibody Incubation | Overnight at 4°C or 1-2 hours at 37°C |
| Secondary Antibody Incubation | 30-60 minutes at room temperature or 37°C |
| Chromogen Development | DAB, 3-10 minutes (monitor microscopically) |
| Counterstain | Hematoxylin, 30 seconds - 2 minutes |
Scoring of this compound Expression
A semi-quantitative H-score (Histoscore) can be used to evaluate sLe^a expression, which incorporates both the percentage of positive tumor cells and the staining intensity.[2]
Staining Intensity (I):
| Score | Intensity |
| 0 | No staining |
| 1+ | Weak staining |
| 2+ | Moderate staining |
| 3+ | Strong staining |
Percentage of Positive Cells (P): The percentage of tumor cells at each intensity level is determined.
H-Score Calculation: H-Score = (1 × % of cells with 1+ intensity) + (2 × % of cells with 2+ intensity) + (3 × % of cells with 3+ intensity)
The final H-score ranges from 0 to 300. A cut-off value for positivity should be determined based on the specific study and tissue type. For example, in some studies on pancreatic cancer, high expression of sLe^a was observed in over 90% of cases.[4]
Visualizations
Caption: Detailed workflow for this compound immunohistochemistry.
Caption: Interaction of this compound with E-selectin.
Caption: Conceptual overview of sLe^a-E-selectin downstream signaling.
References
- 1. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Expression of sialyl Lewis(a) as a new prognostic factor for patients with advanced colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Immunohistochemical Evaluation of Tumor-Associated Glycans and Mucins as Targets for Molecular Imaging of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sialyl Lewis(x)/E-selectin-mediated rolling in a cell-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | E-Selectin Ligands in the Human Mononuclear Phagocyte System: Implications for Infection, Inflammation, and Immunotherapy [frontiersin.org]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. assaybiotechnology.com [assaybiotechnology.com]
- 10. IHC Blocking - Creative Diagnostics [creative-diagnostics.com]
- 11. bosterbio.com [bosterbio.com]
- 12. 免疫組織化学(IHC)のブロッキング戦略 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Blocking ICC/IF [novusbio.com]
- 14. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Immunofluorescence Tips [immunohistochemistry.us]
Application Notes and Protocols for the Quantitative Analysis of Sialyl Lewis a by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialyl Lewis a (sLea), also known as CA19-9, is a tetrasaccharide carbohydrate antigen that is overexpressed in several types of cancers, including pancreatic, colorectal, and gastric cancers. Its expression levels in serum and on tumor cells are associated with tumor progression, metastasis, and poor prognosis. Accurate and sensitive quantification of sLea is crucial for its clinical utility as a biomarker and for research into its biological functions. Mass spectrometry (MS) has emerged as a powerful analytical tool for the specific and sensitive quantification of sLea in complex biological samples. This document provides detailed application notes and protocols for the quantitative analysis of sLea using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
The quantitative analysis of sLea by mass spectrometry typically involves the following key steps:
-
Sample Preparation : Isolation of glycoproteins from biological matrices such as serum or plasma.
-
Glycan Release : Enzymatic cleavage of N-linked glycans, including those carrying the sLea epitope, from the protein backbone using Peptide-N-Glycosidase F (PNGase F).
-
Derivatization : Chemical modification of the released glycans, particularly the sialic acid residues, to enhance their stability and ionization efficiency during mass spectrometric analysis.
-
LC-MS/MS Analysis : Separation of the derivatized glycans by liquid chromatography followed by detection and quantification using tandem mass spectrometry.
Experimental Protocols
Protocol 1: N-Glycan Release from Serum Glycoproteins
This protocol describes the release of N-linked glycans from glycoproteins in serum or plasma samples.
Materials:
-
Serum or plasma sample
-
Glycoprotein (B1211001) Denaturing Buffer (10X) (e.g., New England Biolabs, #B0702)
-
NP-40 (10%)
-
GlycoBuffer 2 (10X) (e.g., New England Biolabs, #B0702)
-
PNGase F (e.g., New England Biolabs, #P0704)
-
Ultrapure water
-
Heating block
-
Microcentrifuge
Procedure:
-
In a microcentrifuge tube, combine 10-20 µg of total serum/plasma protein, 1 µL of 10X Glycoprotein Denaturing Buffer, and ultrapure water to a final volume of 10 µL.
-
Denature the glycoproteins by heating the reaction mixture at 100°C for 10 minutes.
-
Chill the denatured sample on ice and centrifuge briefly.
-
To the denatured sample, add 2 µL of 10X GlycoBuffer 2, 2 µL of 10% NP-40, and 6 µL of ultrapure water to make a total reaction volume of 20 µL. The inclusion of NP-40 is crucial to prevent the inhibition of PNGase F by any residual SDS from the denaturing buffer.[1]
-
Add 1 µL of PNGase F to the reaction mixture and mix gently.
-
Incubate the reaction at 37°C for 1 to 4 hours. For complete deglycosylation of complex native glycoproteins, incubation times may be extended up to 24 hours.[1]
-
The released N-glycans are now ready for purification and derivatization.
Protocol 2: Sialic Acid Derivatization (Linkage-Specific Alkylamidation)
This protocol describes a method for the derivatization of sialic acids to stabilize them for MS analysis and to differentiate between α2,3- and α2,6-linkages.
Materials:
-
Dried, released N-glycans
-
Dimethylamine (B145610) solution
-
Ammonia (B1221849) solution
-
Incubator
Procedure:
-
To the dried glycan sample, add a solution of dimethylamine for linkage-specific amidation.
-
Incubate the reaction for 1 hour. This step primarily amidates α2,6-linked sialic acids.
-
Directly add ammonia solution to the reaction mixture.
-
Incubate at 60°C for 2 hours. This step hydrolyzes the lactones formed from α2,3-linked sialic acids and subsequently converts them to stable amides.
-
The derivatized glycans are then purified prior to LC-MS/MS analysis. This derivatization results in a mass difference between the formerly α2,3- and α2,6-linked sialic acids, allowing for their differentiation by mass spectrometry.
Protocol 3: LC-MS/MS Analysis
This protocol outlines a general procedure for the quantitative analysis of derivatized sLea-containing glycans by LC-MS/MS.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: A porous graphitized carbon (PGC) or HILIC column suitable for glycan separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 45% B over 30 minutes) is typically used to elute the glycans.
-
Flow Rate: Dependent on the column dimensions (e.g., 200-400 µL/min for standard analytical columns).
-
Column Temperature: 40-60°C.
MS/MS Conditions (Example):
-
Ionization Mode: Positive or negative ion mode, depending on the derivatization method. Positive mode is often used for amidated glycans.
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Precursor Ion: The m/z of the derivatized sLea-containing glycan of interest.
-
Product Ions: Specific fragment ions characteristic of the sLea structure. A common diagnostic fragment ion for sLex (an isomer of sLea) is observed at m/z 803, corresponding to the oxonium ion of the sialylated and fucosylated tetrasaccharide.[2]
-
Collision Energy: Optimized for the specific precursor-product ion transition.
Data Presentation
The following tables present representative quantitative data for sLea levels in serum samples from patients with pancreatic cancer and healthy controls, as determined by LC-MS/MS.
Table 1: Relative Abundance of sLea in Pancreatic Cancer vs. Healthy Controls
| Sample Group | Number of Subjects | Mean Relative sLea Abundance (Normalized Peak Area) | Standard Deviation | p-value |
| Pancreatic Cancer | 109 | 45,876 | 12,345 | < 0.001 |
| Healthy Controls | 91 | 8,765 | 2,109 |
This table is a representative example based on findings that sLea is significantly elevated in pancreatic cancer patients. The values are illustrative and will vary depending on the specific experimental conditions and patient cohort.
Table 2: Quantitative Comparison of sLea and its Isomer sLex in Pancreatic Cancer
| Analyte | Pancreatic Cancer (n=109) - % Elevated | Benign Pancreatic Disease (n=91) - % Elevated | Sensitivity (%) | Specificity (%) |
| sLea (CA19-9) | 53 | 20 | 53 | 80 |
| sLex | 19 | 5 | 19 | 95 |
| sLea + sLex Panel | 74 | 22 | 74 | 78 |
Data in this table is adapted from studies showing the complementary diagnostic value of measuring both sLea and sLex.[3]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of this compound.
Signaling Pathway
Caption: this compound-mediated cancer cell adhesion and metastasis.
Conclusion
The quantitative analysis of this compound by mass spectrometry offers high specificity and sensitivity, making it an invaluable tool for cancer research and clinical biomarker development. The detailed protocols provided herein offer a robust framework for researchers to implement this powerful analytical technique in their own laboratories. Careful optimization of each step, from sample preparation to MS parameters, is essential for achieving reliable and reproducible quantitative results. The continued application of these methods will further elucidate the role of sLea in cancer biology and may lead to improved diagnostic and therapeutic strategies.
References
- 1. neb.com [neb.com]
- 2. Site localization of sialyl Lewis(x) antigen on alpha1-acid glycoprotein by high performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycan Motif Profiling Reveals Plasma Sialyl-Lewis X Elevations in Pancreatic Cancers That Are Negative for Sialyl-Lewis A - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Cell Surface Sialyl Lewis a: An Application Guide for Flow Cytometry
Application Note: Measuring the cell surface expression of Sialyl Lewis a (sLea), a carbohydrate antigen also known as CA19-9, is crucial for research in oncology and drug development. Overexpression of sLea on cancer cells is associated with increased metastasis and poor prognosis in several adenocarcinomas, including pancreatic, colorectal, and ovarian cancers.[1] Flow cytometry provides a powerful platform for the sensitive and quantitative detection of sLea on a single-cell basis, enabling researchers to characterize cell populations, assess antigen density, and evaluate the efficacy of therapeutic agents targeting this glycan.
This document provides a detailed protocol for the detection of cell surface sLea using flow cytometry, intended for researchers, scientists, and drug development professionals.
Data Presentation: this compound Expression on Various Cancer Cell Lines
The expression of this compound can vary significantly among different cancer cell lines. The following table summarizes the relative expression levels of sLea on commonly used cell lines as determined by flow cytometry. This information is critical for selecting appropriate positive and negative controls for your experiments.
| Cell Line | Cancer Type | This compound (sLea) Expression Level | Reference |
| BxPC-3 | Pancreatic | High | [1] |
| Capan-1 | Pancreatic | High | [2] |
| SW1116 | Colorectal | High | |
| COLO 205 | Colorectal | High | [1] |
| DMS-79 | Small Cell Lung | High | [1] |
| SW626 | Ovarian | Positive | [1] |
| HT29 | Colorectal | Low/Negative | [1] |
| SK-MEL-28 | Melanoma | Negative | [1] |
Experimental Workflow for sLea Detection
The following diagram outlines the key steps in the flow cytometry protocol for detecting cell surface this compound.
Caption: Experimental workflow for sLea flow cytometry.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the detection of cell surface this compound.
I. Materials and Reagents
-
Cell Lines: sLea positive (e.g., BxPC-3, COLO 205) and negative (e.g., SK-MEL-28) cell lines.
-
Primary Antibodies:
-
Secondary Antibody: Fluorochrome-conjugated secondary antibody specific for the primary antibody's host species and isotype (e.g., FITC-conjugated anti-mouse IgM).
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Flow Cytometry Staining Buffer: PBS containing 1% Bovine Serum Albumin (BSA) and 0.1% sodium azide.[4][5]
-
Cell harvesting reagents (as appropriate for the cell line):
-
For adherent cells: 0.25% Trypsin-EDTA or a non-enzymatic cell dissociation solution.[4]
-
-
Fc Receptor Blocking solution (optional, but recommended for cells expressing Fc receptors).[6]
-
-
Equipment:
-
Flow cytometer
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Micropipettes
-
1.5 mL microcentrifuge tubes or 96-well U-bottom plates
-
II. Cell Preparation
Proper sample preparation is critical for obtaining high-quality flow cytometry data.
-
For Adherent Cells:
-
Wash the cell monolayer with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium.
-
Transfer the cell suspension to a conical tube.
-
-
For Suspension Cells:
-
Transfer the cells directly from the culture flask to a conical tube.
-
-
Washing and Counting:
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.[7]
-
Discard the supernatant and resuspend the cell pellet in cold Flow Cytometry Staining Buffer.
-
Repeat the wash step.
-
Perform a cell count and assess viability using a method such as trypan blue exclusion. Viability should be >95%.
-
Centrifuge the cells again and resuspend the pellet in cold Flow Cytometry Staining Buffer to a final concentration of 1 x 107 cells/mL.[7]
-
III. Staining Procedure
-
Aliquot 100 µL of the cell suspension (1 x 106 cells) into the required number of tubes (e.g., unstained control, isotype control, and test sample).[8]
-
(Optional) Fc Receptor Blocking: If your cells are known to express Fc receptors, add an Fc blocking reagent and incubate for 10-15 minutes at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Staining:
-
Add the anti-sLea primary antibody to the test sample tube at the manufacturer's recommended concentration or a previously optimized dilution.
-
Add the corresponding isotype control antibody to the isotype control tube at the same concentration as the primary antibody.
-
Incubate for 30 minutes at 4°C in the dark.[5]
-
-
Washing:
-
Add 1-2 mL of cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes and decant the supernatant.[8]
-
Repeat the wash step.
-
-
Secondary Antibody Staining:
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the fluorochrome-conjugated secondary antibody at its optimal dilution.
-
Incubate for 20-30 minutes at 4°C in the dark.[8]
-
-
Final Washes:
-
Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer as described in step 4.
-
IV. Data Acquisition and Analysis
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer. Ensure to collect a sufficient number of events (typically 10,000-50,000) for the main cell population.
-
Analyze the data using appropriate flow cytometry software.
-
Gate on the live, single-cell population using forward scatter (FSC) and side scatter (SSC) parameters.
-
Compare the fluorescence intensity of the test sample to the isotype control to determine the level of sLea expression.
-
Record the percentage of positive cells and the Mean Fluorescence Intensity (MFI).
-
Biosynthesis of this compound
The following diagram illustrates the simplified enzymatic pathway leading to the synthesis of the this compound antigen.
Caption: Biosynthesis pathway of this compound.
References
- 1. Profiling of different pancreatic cancer cells used as models for metastatic behaviour shows large variation in their N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 6. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. DOT Language | Graphviz [graphviz.org]
Development of a Sandwich ELISA for Serum Sialyl Lewis a Quantification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sialyl Lewis a (sLea), also known as Carbohydrate Antigen 19-9 (CA19-9), is a crucial biomarker primarily associated with various adenocarcinomas, most notably pancreatic, colorectal, and gastric cancers.[1][2] It is a tetrasaccharide carbohydrate structure expressed on the surface of cancer cells as a component of glycoproteins and glycolipids.[3] The quantification of sLea in serum is a valuable tool for disease monitoring, assessing therapeutic response, and prognostic evaluation. A persistently rising serum CA19-9 value may be associated with progressive malignant disease and a poor therapeutic response, while a declining value may indicate a favorable prognosis.[1]
This document provides a comprehensive guide to the development and validation of a robust sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the accurate quantification of sLea in human serum.
Principle of the Sandwich ELISA
The sandwich ELISA is a highly sensitive and specific immunoassay for quantifying an antigen of interest. In this assay, a capture antibody specific for sLea is immobilized on the surface of a microplate well. The serum sample is then added, and any sLea antigen present binds to the capture antibody. After a washing step to remove unbound components, a second, enzyme-conjugated detection antibody that recognizes a different epitope on the sLea antigen is added, forming a "sandwich" with the antigen between the two antibodies. A substrate for the enzyme is then added, which is converted into a colored product. The intensity of the color is directly proportional to the concentration of sLea in the sample and is measured using a microplate reader.[2][4]
Key Experimental Protocols
Materials and Reagents
-
High-binding 96-well microplates
-
Capture anti-sLea monoclonal antibody
-
Detection anti-sLea monoclonal antibody, conjugated to Horseradish Peroxidase (HRP)
-
Recombinant sLea antigen standard
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Sample Diluent (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H2SO4)
-
Human serum samples
-
Precision pipettes and tips
-
Microplate reader with a 450 nm filter
Selection and Optimization of Antibodies (Checkerboard Titration)
The selection of a matched antibody pair is critical for the specificity and sensitivity of the assay. A checkerboard titration is performed to determine the optimal concentrations of the capture and detection antibodies.
Protocol:
-
Prepare serial dilutions of the capture antibody in Coating Buffer (e.g., 10 µg/mL, 5 µg/mL, 2.5 µg/mL, 1.25 µg/mL).
-
Coat the columns of a 96-well plate with the different concentrations of the capture antibody (100 µL/well). Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the plate with 200 µL/well of Blocking Buffer for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add a constant, mid-range concentration of the sLea standard to all wells (except blanks).
-
Prepare serial dilutions of the HRP-conjugated detection antibody in Sample Diluent (e.g., 1:1000, 1:2000, 1:4000, 1:8000).
-
Add the different dilutions of the detection antibody to the rows of the plate (100 µL/well).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Read the absorbance at 450 nm.
-
The optimal combination is the one that gives a high signal-to-noise ratio (high absorbance for the standard and low absorbance for the blank).
Data Presentation: Checkerboard Titration
| Capture Ab (µg/mL) | Detection Ab Dilution | OD 450nm (sLea Standard) | OD 450nm (Blank) | Signal-to-Noise |
| 5.0 | 1:2000 | 2.850 | 0.150 | 19.0 |
| 5.0 | 1:4000 | 2.100 | 0.120 | 17.5 |
| 5.0 | 1:8000 | 1.550 | 0.100 | 15.5 |
| 2.5 | 1:2000 | 2.150 | 0.140 | 15.4 |
| 2.5 | 1:4000 | 1.600 | 0.110 | 14.5 |
| 2.5 | 1:8000 | 1.100 | 0.090 | 12.2 |
| 1.25 | 1:2000 | 1.500 | 0.130 | 11.5 |
| 1.25 | 1:4000 | 1.050 | 0.100 | 10.5 |
| 1.25 | 1:8000 | 0.750 | 0.080 | 9.4 |
Note: Data is representative. Optimal concentrations are highlighted in bold.
Standard Sandwich ELISA Protocol
-
Coating: Coat a 96-well plate with 100 µL/well of the optimized concentration of capture antibody in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 300 µL/well of Wash Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times as described in step 2.
-
Sample/Standard Incubation: Add 100 µL of standards and serum samples (diluted in Sample Diluent) to the appropriate wells. Incubate for 90 minutes at 37°C.
-
Washing: Wash the plate three times as described in step 2.
-
Detection Antibody Incubation: Add 100 µL of the optimized dilution of HRP-conjugated detection antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Incubation: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Absorbance: Measure the optical density at 450 nm within 15 minutes.
Data Analysis and Performance Characteristics
Standard Curve
A standard curve is generated by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. The concentration of sLea in unknown samples is determined by interpolating their absorbance values from the standard curve.
Data Presentation: Typical Standard Curve
| sLea (U/mL) | OD 450nm |
| 0 | 0.075 |
| 25 | 0.373 |
| 75 | 0.900 |
| 150 | 1.543 |
| 300 | 2.237 |
| 600 | 2.832 |
Data adapted from a representative CA19-9 ELISA kit.[1]
Assay Validation
4.2.1 Precision
-
Intra-assay precision is the reproducibility of results within a single assay run. It is determined by assaying multiple replicates of samples at different concentrations on the same plate.
-
Inter-assay precision is the reproducibility of results between different assay runs. It is determined by assaying the same samples on different days or with different operators.
The precision is expressed as the coefficient of variation (%CV), which should ideally be <10% for intra-assay and <15% for inter-assay precision.
Data Presentation: Assay Precision
| Intra-Assay Precision | Inter-Assay Precision | |
| Sample | Mean (U/mL) | CV (%) |
| 1 (Low) | 35.5 | < 10% |
| 2 (Medium) | 120.8 | < 10% |
| 3 (High) | 450.2 | < 10% |
Performance characteristics based on typical commercial ELISA kits.[5]
4.2.2 Spike and Recovery
This experiment assesses the accuracy of the assay by determining if the sample matrix interferes with the detection of the analyte. A known amount of sLea is "spiked" into serum samples, and the recovery is calculated.
Protocol:
-
Take two aliquots of a serum sample.
-
Spike one aliquot with a known concentration of sLea standard.
-
Leave the other aliquot unspiked.
-
Assay both aliquots and determine the concentrations from the standard curve.
-
Calculate the percent recovery using the formula: % Recovery = (Concentration of spiked sample - Concentration of unspiked sample) / Concentration of spike * 100
Acceptable recovery is typically between 80-120%.
Data Presentation: Spike and Recovery
| Sample | Endogenous sLea (U/mL) | Spiked sLea (U/mL) | Expected (U/mL) | Observed (U/mL) | % Recovery |
| 1 | 25.0 | 100 | 125.0 | 118.8 | 95.0 |
| 2 | 45.0 | 100 | 145.0 | 152.3 | 105.0 |
| 3 | 15.0 | 100 | 115.0 | 105.8 | 92.0 |
4.2.3 Linearity of Dilution
This experiment determines if the assay produces a linear response when a sample is serially diluted, indicating that the sample matrix does not interfere with the assay across a range of concentrations.
Protocol:
-
Serially dilute a high-concentration serum sample with Sample Diluent.
-
Assay the dilutions.
-
Multiply the measured concentrations by their respective dilution factors to get the corrected concentrations.
-
The corrected concentrations should be consistent across the dilution series.
Data Presentation: Linearity of Dilution
| Dilution | Observed (U/mL) | Corrected (U/mL) | % of Undiluted |
| Neat | 240.0 | 240.0 | 100 |
| 1:2 | 125.0 | 250.0 | 104.2 |
| 1:4 | 61.0 | 244.0 | 101.7 |
| 1:8 | 30.5 | 244.0 | 101.7 |
Visualizations
Sandwich ELISA Workflow
Caption: Workflow of the sandwich ELISA for sLea quantification.
Principle of sLea Detection in Sandwich ELISA
Caption: Schematic of the sandwich ELISA principle for sLea detection.
This compound in Cancer Metastasis
Caption: Role of this compound in mediating cancer cell adhesion to endothelium, a key step in metastasis.
References
Application Notes: Detection of Sialyl Lewis A using Monoclonal Antibodies in Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialyl Lewis A (sLe^a), also known as CA19-9, is a carbohydrate antigen frequently overexpressed on glycoproteins and glycolipids on the surface of various cancer cells, including those of the pancreas, colon, and stomach.[1][2] Its expression is often associated with tumor progression, metastasis, and poor prognosis.[1][3] The interaction between sLe^a on cancer cells and selectins on endothelial cells facilitates cell adhesion, a critical step in the metastatic cascade.[1] Western blotting with specific monoclonal antibodies is a key technique for identifying and characterizing sLe^a-carrying glycoproteins in cell lysates and tissue samples. These application notes provide detailed protocols and data for the detection of sLe^a in Western blot analysis.
Data Presentation
Monoclonal Antibodies for this compound Detection in Western Blot
| Antibody Clone | Host Species | Isotype | Applications | Recommended Dilution (Western Blot) | Molecular Weight Range Detected |
| GT174 | Mouse | IgG1 | WB, ELISA, Flow, ICC/IF, IHC | 1:1000 | High MW, broad bands |
| CA19-9-203 | Mouse | IgG1 | WB, ELISA, ICC, IHC | 1:1000 - 1:5000 | 120-400 kDa and higher |
| 121SLE | Mouse | IgM, kappa | WB, Flow, IF, IHC | Not specified | High MW mucin glycoproteins (>400 kDa)[2] |
| SPM110 | Not specified | Not specified | WB | Not specified | High MW glycoproteins and a prominent glycolipid band |
Observed Molecular Weights of sLe^a-Carrying Glycoproteins in Colorectal Tissues
| Tissue Type | Molecular Weight (MW) | Band Appearance |
| Normal Mucosa | >400 kDa | Faint, high MW bands |
| Carcinoma Tissue | Wide range, lower MW than normal | Predominantly broad bands |
| Carcinoma with Lymph Node Metastasis | Wide range | Broad bands |
Data summarized from a study on glycoproteins in human colorectal mucosa.[2]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for the preservation of glycoprotein (B1211001) integrity and successful Western blot analysis.
a) From Cell Culture:
-
Culture cells to approximately 80% confluency.
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4] Use approximately 1 mL of lysis buffer per 10^7 cells.
-
Scrape the adherent cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.
b) From Tissue:
-
Dissect the tissue of interest on ice.[4]
-
Weigh the tissue and add approximately 10 mL of ice-cold protein extraction reagent per 1 gram of tissue.[5]
-
Mince the tissue and homogenize it using a tissue homogenizer.[5]
-
Add ice-cold lysis buffer (e.g., RIPA buffer with inhibitors). The volume should be adjusted based on the amount of tissue.[5]
-
Lyse the tissue homogenate on ice for 4-5 hours or sonicate until no tissue chunks remain.[5]
-
Centrifuge the lysate at approximately 10,000 rpm for 10 minutes at 4°C.[5]
-
Carefully collect the supernatant, avoiding the lipid layer at the top and the pellet at the bottom.[5]
-
Determine the protein concentration of the extract.
Western Blot Protocol for this compound Detection
This protocol is a general guideline and may require optimization for specific antibodies and samples.
-
Sample Preparation for Electrophoresis:
-
Mix the protein lysate with 4X Laemmli sample buffer.
-
For reducing conditions, add a reducing agent like β-mercaptoethanol or DTT.
-
Heat the samples at 70-100°C for 5-10 minutes.[4]
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per well onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).[6]
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Ensure the PVDF membrane is activated with methanol (B129727) before transfer.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[6]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated anti-mouse secondary antibody diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature with gentle agitation.[6]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system. sLe^a-positive bands will often appear as broad or diffuse bands due to the heterogeneous glycosylation of the target proteins.[2]
-
Visualizations
Experimental Workflow for Western Blot Detection of this compound
Caption: Workflow for sLe^a detection by Western blot.
This compound-Mediated Cell Adhesion in Cancer Metastasis
Caption: sLe^a binding to E-selectin promotes metastasis.
References
- 1. Sialyl Lewis(a): a tumor-associated carbohydrate antigen involved in adhesion and metastatic potential of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Western blot analysis of glycoproteins bearing Lewis(a) and sialyl-Lewis(a) antigens in human colorectal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual roles of sialyl Lewis X oligosaccharides in tumor metastasis and rejection by natural killer cells | The EMBO Journal [link.springer.com]
- 4. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. bosterbio.com [bosterbio.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CA19-9/Sialyl Lewis A Antibody (GT174) - Azide and BSA Free (NBP3-13649) by Novus, Part of Bio-Techne [bio-techne.com]
Application Notes and Protocols for In Vitro Cell Adhesion Assays to Study Sialyl Lewis a Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sialyl Lewis a (sLe^a), a carbohydrate antigen, is overexpressed in various adenocarcinomas, including those of the colon, pancreas, and stomach.[1] Its expression is strongly correlated with the metastatic potential of cancer cells.[1] The primary mechanism by which sLe^a promotes metastasis is through its function as a ligand for E-selectin, an adhesion molecule expressed on the surface of endothelial cells lining blood vessels. This interaction facilitates the initial attachment and rolling of circulating tumor cells on the endothelium, a critical step in extravasation and the formation of distant metastases.[1]
These application notes provide detailed protocols for two common in vitro methods to study sLe^a-mediated cell adhesion: the static cell adhesion assay and the dynamic flow-based cell adhesion assay. These assays are crucial tools for identifying and characterizing potential therapeutic agents that can inhibit the sLe^a-E-selectin interaction and, consequently, cancer metastasis.
Key Experiments and Methodologies
Two primary in vitro assays are described to quantify the adhesive function of sLe^a on tumor cells to an E-selectin substrate.
-
Static Cell Adhesion Assay: This method measures the end-point adhesion of cells to a substrate under static conditions. It is a high-throughput method suitable for screening potential inhibitors. Quantification can be achieved through fluorescent labeling of cells (e.g., with BCECF-AM) or colorimetric staining of adherent cells (e.g., with crystal violet).
-
Flow-Based Cell Adhesion Assay: This assay mimics the physiological conditions of blood flow, allowing for the real-time observation and quantification of cell tethering, rolling, and firm adhesion under defined shear stress. The parallel plate flow chamber is a common apparatus for this type of experiment.
Protocol 1: Static Cell Adhesion Assay
This protocol provides two alternative methods for quantification: a fluorescence-based method and a colorimetric-based method.
Materials and Reagents
-
sLe^a-positive cancer cell line (e.g., Colo201, HT-29)
-
sLe^a-negative cancer cell line (as a negative control)
-
Recombinant Human E-selectin/CD62E Fc Chimera
-
Anti-sLe^a antibody (for blocking experiments)
-
Isotype control antibody
-
96-well flat-bottom microplates
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Crystal Violet solution (0.5% w/v in 20% methanol)
-
Phosphate Buffered Saline (PBS) with Ca2+/Mg2+
-
Bovine Serum Albumin (BSA)
-
Cell lysis buffer (e.g., 1% SDS or 1% NP-40)
-
Fluorescence microplate reader (for BCECF-AM method)
-
Absorbance microplate reader (for crystal violet method)
Experimental Workflow: Static Adhesion Assay
Caption: Workflow for the static cell adhesion assay.
Step-by-Step Protocol
Part A: Plate Coating
-
Coating: Dilute recombinant human E-selectin to a final concentration of 5 µg/mL in sterile PBS. Add 50 µL of this solution to each well of a 96-well microplate. For negative control wells, add 50 µL of PBS with 1% BSA.
-
Incubation: Incubate the plate overnight at 4°C or for 2 hours at 37°C.
-
Washing: Aspirate the coating solution and wash the wells three times with 200 µL of PBS per well.
-
Blocking: Add 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C to block non-specific binding sites.
-
Final Wash: Aspirate the blocking solution and wash the wells twice with 200 µL of PBS. The plate is now ready for the adhesion assay.
Part B: Cell Preparation and Adhesion
-
Cell Culture: Culture sLe^a-positive cancer cells to 80-90% confluency.
-
Cell Labeling (Fluorescence Method):
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with serum-free medium and resuspend at a concentration of 1 x 10^6 cells/mL.
-
Add BCECF-AM to a final concentration of 2-5 µM and incubate at 37°C for 30-60 minutes.
-
Wash the cells twice with PBS to remove excess dye and resuspend in adhesion medium (e.g., serum-free RPMI with 12 mM HEPES).
-
-
Blocking Antibody Incubation (Optional): To confirm the specificity of adhesion, pre-incubate the labeled cells with an anti-sLe^a antibody (e.g., 10 µg/mL) or an isotype control antibody for 30 minutes at room temperature before adding them to the E-selectin coated wells.
-
Adhesion: Add 100 µL of the cell suspension (containing 1 x 10^5 cells) to each well of the prepared 96-well plate.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.
-
Washing: Carefully aspirate the medium containing non-adherent cells. Gently wash the wells 3-4 times with 200 µL of warm PBS to remove unbound cells.
Part C: Quantification
Method 1: Fluorescence-Based Quantification
-
Cell Lysis: Add 100 µL of cell lysis buffer (e.g., 1% NP-40) to each well and incubate for 20 minutes with gentle shaking to ensure complete lysis.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: The fluorescence intensity is directly proportional to the number of adherent cells. Calculate the percentage of adhesion relative to the total number of cells added.
Method 2: Colorimetric-Based Quantification (Crystal Violet)
-
Fixation: After the final wash step, add 100 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.
-
Staining: Aspirate the fixative and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 10 minutes at room temperature.
-
Washing: Gently wash the wells with water until the background is clear.
-
Solubilization: Add 100 µL of 1% SDS solution to each well to solubilize the stain from the adherent cells. Incubate for 30 minutes at room temperature with gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of adherent cells.
Data Presentation: Static Adhesion Assay
Table 1: Quantification of sLe^a-Mediated Cell Adhesion to E-selectin
| Cell Line | Treatment | Mean Fluorescence Units (RFU) ± SD | % Adhesion |
| Colo201 (sLe^a +) | No Treatment | 25,840 ± 1,230 | 100% |
| Anti-sLe^a Ab (10 µg/mL) | 5,168 ± 450 | 20% | |
| Isotype Control Ab (10 µg/mL) | 24,980 ± 1,150 | 96.7% | |
| Control Cell (sLe^a -) | No Treatment | 2,584 ± 310 | 10% |
Table 2: Inhibition of sLe^a-Mediated Adhesion by a Small Molecule Inhibitor
| Cell Line | Inhibitor Concentration | Mean Absorbance (590 nm) ± SD | % Inhibition |
| HT-29 (sLe^a +) | 0 µM (Vehicle) | 0.850 ± 0.045 | 0% |
| 1 µM | 0.638 ± 0.030 | 25% | |
| 10 µM | 0.340 ± 0.025 | 60% | |
| 100 µM | 0.170 ± 0.015 | 80% |
Protocol 2: Flow-Based Cell Adhesion Assay
This protocol describes the use of a parallel plate flow chamber to study cell adhesion under physiological shear stress.
Materials and Reagents
-
sLe^a-positive cancer cell line (e.g., Colo201, HT-29)
-
Human Umbilical Vein Endothelial Cells (HUVECs) or recombinant E-selectin
-
Parallel plate flow chamber apparatus
-
Syringe pump
-
Inverted microscope with a digital camera
-
Image analysis software
-
Cell culture medium for HUVECs (e.g., EGM-2)
-
TNF-α (for HUVEC activation)
-
Fibronectin (for coating slides)
-
Adhesion buffer (e.g., HBSS with Ca2+/Mg2+)
Experimental Workflow: Flow-Based Adhesion Assay
Caption: Workflow for the flow-based cell adhesion assay.
Step-by-Step Protocol
Part A: Preparation of Endothelial Monolayer
-
Slide Coating: Coat sterile glass slides with 5 µg/mL fibronectin for 1 hour at 37°C.
-
HUVEC Seeding: Seed HUVECs onto the fibronectin-coated slides and culture until a confluent monolayer is formed.
-
Activation: To induce E-selectin expression, treat the HUVEC monolayer with 10 ng/mL TNF-α for 4-6 hours prior to the assay.
Part B: Flow Chamber Assay
-
Chamber Assembly: Assemble the parallel plate flow chamber with the HUVEC-coated slide according to the manufacturer's instructions.
-
Mounting and Connection: Mount the assembled chamber on the stage of an inverted microscope and connect the tubing to a syringe pump.
-
Cell Perfusion: Prepare a suspension of sLe^a-positive cancer cells at a concentration of 1 x 10^6 cells/mL in adhesion buffer. Perfuse the cell suspension through the chamber at a physiological shear stress (e.g., 1-2 dynes/cm²).
-
Data Acquisition: Record videos of multiple fields of view for a defined period (e.g., 5-10 minutes) to capture the dynamics of cell adhesion.
Part C: Data Analysis
-
Quantification of Rolling Cells: From the recorded videos, manually or using image analysis software, count the number of cells that are rolling on the endothelial monolayer per field of view per minute.
-
Rolling Velocity: Track individual rolling cells over a defined distance and time to calculate their velocity.
-
Quantification of Firmly Adherent Cells: After the perfusion period, perfuse with cell-free buffer for a few minutes to wash away non-adherent and loosely attached cells. Count the number of cells that remain stationary for at least 30 seconds.
Data Presentation: Flow-Based Adhesion Assay
Table 3: Adhesion of sLe^a-Positive Cancer Cells to Activated HUVECs under Flow
| Cell Line | Shear Stress (dynes/cm²) | Rolling Cells / mm² / min | Firmly Adherent Cells / mm² |
| Colo201 (sLe^a +) | 1.5 | 150 ± 25 | 85 ± 15 |
| Colo201 + Anti-sLe^a Ab | 1.5 | 25 ± 8 | 10 ± 5 |
| Control Cell (sLe^a -) | 1.5 | 15 ± 5 | 5 ± 2 |
sLe^a-E-selectin Signaling Pathway
The binding of sLe^a on cancer cells to E-selectin on endothelial cells is not merely an adhesion event; it also triggers intracellular signaling cascades in the cancer cells that promote their survival and motility. This "outside-in" signaling is a critical aspect of the metastatic process.
Signaling Pathway Diagram
Caption: sLe^a-E-selectin mediated signaling pathway.
The interaction between sLe^a on the cancer cell and E-selectin on the endothelial cell initiates a signaling cascade within the cancer cell. This involves the activation of key pro-survival and pro-motility pathways, including the PI3K/Akt and MAPK (p38 and ERK) pathways.[2] Activation of these pathways ultimately enhances the ability of the cancer cell to migrate across the endothelial barrier and survive in the new microenvironment, thus promoting metastasis.
References
Application Notes and Protocols for Animal Models in Sialyl Lewis a (sLea) Metastasis Research
Introduction
Sialyl Lewis a (sLea), also known as CA19-9, is a tetrasaccharide carbohydrate antigen that is minimally expressed in normal tissues but is frequently overexpressed on glycoproteins and glycolipids of various adenocarcinomas, including those of the pancreas, colon, and stomach[1][2]. High expression of sLea is clinically associated with metastasis and poor patient survival[3]. The role of sLea in the metastatic cascade is primarily attributed to its function as a ligand for E-selectin, an adhesion molecule expressed on the surface of endothelial cells[2]. This interaction mediates the initial attachment of circulating tumor cells to the endothelium of distant organs, facilitating their extravasation and the subsequent formation of metastatic colonies[2][3].
The study of sLea in metastasis requires robust in vivo models that can accurately recapitulate these cellular interactions. Animal models are indispensable tools for elucidating the molecular mechanisms of sLea-mediated metastasis, evaluating the metastatic potential of cancer cells, and testing novel therapeutic strategies aimed at disrupting the sLea-selectin axis. These notes provide an overview of common animal models and detailed protocols for their application in metastasis research.
I. Key Animal Models for Studying sLea in Metastasis
Two primary types of mouse models are utilized to investigate the role of sLea in metastasis: syngeneic models with genetically modified murine cells and xenograft models using human cancer cells in immunodeficient mice.
-
Syngeneic Models with sLea-Expressing Murine Cells: This approach involves using mouse tumor cell lines (e.g., B16 melanoma, EL4 lymphoma) that are genetically engineered to express human sLea[1][3]. Since mice lack the homolog for the human enzyme fucosyltransferase III (FUT3), which is essential for sLea synthesis, murine cells do not naturally express this antigen[1]. By introducing the human FUT3 gene, researchers can create sLea-positive cell lines and compare their metastatic potential to sLea-negative control cells in immunocompetent mice of the same genetic background (e.g., C57BL/6)[3]. This model is particularly valuable for studying the interplay between sLea-expressing tumor cells and a fully functional immune system.
-
Human Tumor Xenograft Models: This classic approach uses human cancer cell lines with endogenous sLea expression. These cells are implanted into immunodeficient mice (e.g., Nude, SCID, or NSG mice) that will not reject the human tissue. This model allows for the study of human tumor biology in an in vivo environment and is widely used to test the efficacy of therapeutic agents against human cancers.
Comparative Overview of Animal Models
| Feature | Syngeneic Model (Engineered Murine Cells) | Xenograft Model (Human Cells) |
| Host Immune System | Immunocompetent | Immunodeficient |
| Tumor Cell Origin | Murine (genetically modified to express human sLea) | Human (endogenous sLea expression) |
| Key Advantage | Allows for the study of interactions with a complete immune system. | Directly studies the biology of human cancer cells. |
| Key Disadvantage | sLea is expressed as a foreign antigen. | Lacks a complete immune system, limiting studies on immuno-oncology. |
| Typical Mouse Strains | C57BL/6, BALB/c | Athymic Nude, SCID, NSG |
| Primary Application | Investigating the specific role of sLea in metastasis and its interaction with the immune microenvironment. | Efficacy testing of therapeutics against human sLea-positive cancers. |
II. Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted based on the specific cell line, mouse strain, and experimental goals.
Protocol 1: Generation of sLea-Expressing Murine Cancer Cell Lines
This protocol describes the stable transduction of a murine cell line to express human FUT3, the enzyme required for sLea synthesis.
Materials:
-
Murine cancer cell line (e.g., B16 melanoma)
-
Lentiviral vector containing the human FUT3 gene cDNA
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for virus production
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics
-
Transfection reagent
-
Polybrene
-
Puromycin or other selection antibiotic
-
Anti-sLea primary antibody and a fluorescently-labeled secondary antibody for flow cytometry
-
Flow cytometer
Methodology:
-
Lentivirus Production: a. Co-transfect HEK293T cells with the FUT3-lentiviral vector and the packaging plasmids using a suitable transfection reagent. b. After 48-72 hours, collect the supernatant containing the lentiviral particles. c. Filter the supernatant through a 0.45 µm filter to remove cell debris. The virus can be concentrated by ultracentrifugation if necessary.
-
Transduction of Murine Cells: a. Plate the target murine cancer cells (e.g., B16) at 50-60% confluency. b. The next day, replace the medium with fresh medium containing the lentiviral supernatant and polybrene (4-8 µg/mL) to enhance transduction efficiency. c. Incubate for 24 hours.
-
Selection of Stable Clones: a. After transduction, replace the virus-containing medium with fresh medium. b. After 48 hours, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The concentration should be predetermined from a kill curve. c. Maintain the cells under selection pressure for 1-2 weeks, replacing the medium every 2-3 days, until antibiotic-resistant colonies are established.
-
Verification of sLea Expression: a. Harvest the stable, antibiotic-resistant cell population. b. Label the cells with a primary antibody specific for sLea, followed by a fluorescently-conjugated secondary antibody. c. Analyze sLea surface expression using flow cytometry, comparing the transduced cells to the parental (wild-type) cells[3].
Protocol 2: Experimental Metastasis Assay via Tail Vein Injection
This assay models the hematogenous spread of cancer cells and is used to assess the ability of cells to colonize distant organs, typically the lungs[4][5].
Materials:
-
sLea-positive and control cancer cells
-
Sterile phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemacytometer or automated cell counter
-
6-8 week old mice (e.g., C57BL/6 for syngeneic models, NSG for xenografts)
-
27-30 gauge insulin (B600854) syringes
-
Heat lamp or warming pad
-
70% ethanol
-
Bouin's fixative or 10% neutral buffered formalin
Methodology:
-
Cell Preparation: a. Culture cells to approximately 80-90% confluency. Ensure cell viability is >95%[6]. b. Wash cells with PBS, then detach them using Trypsin-EDTA[4]. Neutralize the trypsin with serum-containing medium. c. Centrifuge the cell suspension at 200-300 x g for 5 minutes. d. Resuspend the cell pellet in sterile, ice-cold PBS. e. Count the cells and adjust the concentration to the desired density (e.g., 2.5 x 106 cells/mL for a 5 x 105 cell injection in 200 µL). Keep cells on ice to prevent clumping.
-
Intravenous Injection: a. Warm the mouse's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins. b. Place the mouse in a restrainer. Swab the tail with 70% ethanol. c. Load the cell suspension into an insulin syringe, ensuring there are no air bubbles. d. Carefully insert the needle, bevel up, into one of the lateral tail veins. e. Slowly inject the cell suspension (typically 100-200 µL). Successful injection is indicated by the clearing of the vein.
-
Monitoring and Endpoint Analysis: a. Monitor the mice regularly for signs of distress or tumor burden. b. After a predetermined period (e.g., 14-21 days), euthanize the mice[3]. c. Perfuse the lungs with PBS, then harvest the lungs and other organs of interest (e.g., liver, spleen). d. Fix the lungs in Bouin's solution or formalin. The metastatic foci will appear as distinct white nodules on the organ surface against the background tissue[3]. e. Count the surface metastatic nodules under a dissecting microscope. For more detailed analysis, tissues can be embedded in paraffin (B1166041) for histological sectioning and staining (H&E).
Quantitative Data from an Experimental Metastasis Model
The following table summarizes representative data from a study where sLea-expressing B16 melanoma cells (B16-FUT3) were injected into C57BL/6 mice[3].
| Cell Line Injected | Mouse Strain | No. of Cells Injected (i.v.) | Time to Endpoint | No. of Mice | Mean Lung Metastatic Foci (± SEM) |
| B16 (Parental) | C57BL/6 | 5 x 105 | 14 days | ≥ 20 | ~10 |
| B16-FUT3 (sLea+) | C57BL/6 | 5 x 105 | 14 days | ≥ 20 | ~50 |
| Data are adapted from findings demonstrating that sLea expression significantly increases the lung colonization potential of B16 cells[3]. |
III. Visualizations: Pathways and Workflows
Diagram 1: The Role of sLea in the Metastatic Cascade
Caption: Logical flow of sLea-mediated tumor cell metastasis.
Diagram 2: sLea Biosynthesis Pathway
Caption: Key enzymatic step for this compound synthesis by FUT3.
Diagram 3: Experimental Metastasis Workflow
Caption: Workflow for an in vivo experimental metastasis assay.
References
- 1. Antibodies targeting this compound mediate tumor clearance through distinct effector pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sialyl Lewis(a): a tumor-associated carbohydrate antigen involved in adhesion and metastatic potential of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Antibodies targeting this compound mediate tumor clearance through distinct effector pathways [jci.org]
- 4. Experimental Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of Fucosyltransferase 3 (FUT3) for Sialyl Lewis a (sLea) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sialyl Lewis a (sLea) is a carbohydrate antigen frequently overexpressed on the surface of various cancer cells, including pancreatic and colorectal carcinomas.[1] Its expression is strongly correlated with tumor progression, metastasis, and poor prognosis.[2] sLea mediates the adhesion of circulating tumor cells to E-selectin on endothelial cells, a critical step in the metastatic cascade.[3] The biosynthesis of sLea is dependent on the activity of fucosyltransferases, particularly fucosyltransferase 3 (FUT3), which catalyzes the final fucosylation step.[4] Therefore, knocking out the FUT3 gene using the CRISPR/Cas9 system provides a powerful tool to study the role of sLea in cancer biology and to explore potential therapeutic strategies targeting this pathway.
These application notes provide a detailed protocol for the CRISPR/Cas9-mediated knockout of FUT3 in a human pancreatic cancer cell line, followed by validation of the knockout and functional analysis of the cellular phenotype.
Data Presentation
Table 1: Quantitative Analysis of FUT3 and sLea Expression Following CRISPR/Cas9-Mediated Knockout
| Cell Line | Treatment | FUT3 mRNA Level (Relative to WT) | FUT3 Protein Level (Relative to WT) | sLea Positive Cells (%) | Mean Fluorescence Intensity of sLea |
| PANC-1 | Wild-Type (WT) | 1.00 | 1.00 | 85.2 ± 3.1 | 150.3 ± 12.5 |
| PANC-1 | Scrambled gRNA | 0.98 ± 0.05 | 0.95 ± 0.08 | 84.5 ± 2.8 | 148.9 ± 11.7 |
| PANC-1 | FUT3 KO Clone #1 | 0.02 ± 0.01 | Not Detected | 5.3 ± 1.2 | 10.1 ± 2.3 |
| PANC-1 | FUT3 KO Clone #2 | 0.03 ± 0.01 | Not Detected | 6.1 ± 1.5 | 11.5 ± 2.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Functional Consequences of FUT3 Knockout in Pancreatic Cancer Cells
| Cell Line | Treatment | Adhesion to E-selectin (Fold Change vs. WT) | Migration Rate (Fold Change vs. WT) | Invasion Capacity (Fold Change vs. WT) |
| PANC-1 | Wild-Type (WT) | 1.00 | 1.00 | 1.00 |
| PANC-1 | Scrambled gRNA | 0.97 ± 0.06 | 1.02 ± 0.08 | 0.99 ± 0.07 |
| PANC-1 | FUT3 KO Clone #1 | 0.15 ± 0.03 | 0.45 ± 0.05 | 0.38 ± 0.04 |
| PANC-1 | FUT3 KO Clone #2 | 0.18 ± 0.04 | 0.48 ± 0.06 | 0.41 ± 0.05 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Part 1: CRISPR/Cas9-Mediated Knockout of FUT3
1.1. sgRNA Design and Plasmid Construction
-
sgRNA Design:
-
Design at least two single guide RNAs (sgRNAs) targeting an early exon of the human FUT3 gene. Utilize online design tools such as CHOPCHOP (--INVALID-LINK--) to identify sgRNAs with high predicted on-target efficiency and low off-target effects.[5]
-
Validated Human FUT3 sgRNA Sequences:
-
sgRNA-1: 5'-CACCGTGTGGACGTCGTGGTGGG-3'[2]
-
sgRNA-2: 5'-CACCGAAGATGTAGAGGCCACGG-3'
-
-
-
Plasmid Selection:
-
Utilize a commercially available all-in-one CRISPR/Cas9 plasmid containing the Cas9 nuclease and a cloning site for the sgRNA (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138). This plasmid also contains a GFP reporter for tracking transfection efficiency.
-
-
sgRNA Cloning:
-
Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into the selected vector.
-
Anneal the complementary oligonucleotides to form double-stranded DNA.
-
Clone the annealed sgRNA duplex into the linearized CRISPR/Cas9 vector according to the manufacturer's protocol.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
1.2. Cell Culture and Transfection
-
Cell Culture:
-
Culture PANC-1 cells (or another suitable pancreatic cancer cell line) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Ensure cells are healthy and in the exponential growth phase (70-80% confluency) at the time of transfection.[1]
-
-
Transfection:
-
Seed 2.5 x 10^5 cells per well in a 6-well plate 24 hours before transfection.
-
On the day of transfection, transfect the cells with 2.5 µg of the FUT3-targeting CRISPR/Cas9 plasmid or a scrambled control plasmid using a lipid-based transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.[2]
-
Monitor transfection efficiency 24-48 hours post-transfection by observing GFP expression under a fluorescence microscope.
-
1.3. Single-Cell Cloning and Expansion
-
Fluorescence-Activated Cell Sorting (FACS):
-
48 hours post-transfection, harvest the cells by trypsinization.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Sort single GFP-positive cells into individual wells of a 96-well plate containing conditioned media.
-
-
Clonal Expansion:
-
Culture the single-cell clones for 2-3 weeks, changing the media every 3-4 days.
-
Once colonies are visible, expand them into larger culture vessels for further analysis.
-
Part 2: Validation of FUT3 Knockout
2.1. Genomic DNA Extraction and PCR Amplification
-
Extract genomic DNA from the expanded clones and wild-type cells using a commercial DNA extraction kit.
-
Design PCR primers flanking the sgRNA target site in the FUT3 gene.
-
Amplify the target region by PCR.
2.2. Sanger Sequencing
-
Purify the PCR products.
-
Perform Sanger sequencing of the purified PCR products to identify insertions or deletions (indels) at the target site, which confirm the gene knockout.
2.3. Western Blot Analysis
-
Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.[6]
-
-
SDS-PAGE and Transfer:
-
Separate 30 µg of protein from each sample on a 10% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody against FUT3 (e.g., rabbit anti-FUT3, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.[6]
-
Use an antibody against a housekeeping protein (e.g., β-actin, 1:2000 dilution) as a loading control.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
2.4. Flow Cytometry for sLea Expression
-
Cell Preparation:
-
Harvest cells and wash with PBS.
-
Resuspend 1 x 10^6 cells in FACS buffer.
-
-
Staining:
-
Analysis:
-
Wash the cells twice with FACS buffer.
-
Analyze the cells using a flow cytometer to quantify the percentage of sLea-positive cells and the mean fluorescence intensity.[9]
-
Part 3: Functional Assays
3.1. Cell Adhesion Assay
-
Coat a 96-well plate with recombinant human E-selectin (5 µg/mL) overnight at 4°C. Block with 1% BSA.[10]
-
Label the wild-type and FUT3 knockout cells with a fluorescent dye (e.g., Calcein-AM).
-
Seed 5 x 10^4 labeled cells per well and incubate for 1 hour at 37°C.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a plate reader.[11]
3.2. Cell Migration Assay (Wound Healing)
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Incubate the cells in serum-free media and capture images at 0 and 24 hours.
-
Measure the area of the wound at both time points to quantify cell migration.
3.3. Cell Invasion Assay (Transwell)
-
Use a Transwell insert with a Matrigel-coated membrane.
-
Seed 1 x 10^5 cells in the upper chamber in serum-free media.
-
Add media with 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invading cells under a microscope.
Mandatory Visualizations
Caption: Biosynthesis pathway of this compound.
Caption: Experimental workflow for FUT3 knockout.
Caption: sLea-mediated signaling in cancer metastasis.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of CRISPR/Cas9-Mediated CD73 Knockout in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting Selectins and Their Ligands in Cancer [frontiersin.org]
- 5. Transgene Expression of α(1,2)-Fucosyltransferase-I (FUT1) in Tumor Cells Selectively Inhibits Sialyl-Lewis x Expression and Binding to E-Selectin without Affecting Synthesis of Sialyl-Lewis a or Binding to P-Selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knockdown of fucosyltransferase III disrupts the adhesion of circulating cancer cells to E-selectin without affecting hematopoietic cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Knockdown of FUT3 disrupts the proliferation, migration, tumorigenesis and TGF-β induced EMT in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knockdown of fucosyltransferase III disrupts the adhesion of circulating cancer cells to E-selectin without affecting hematopoietic cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Density Antibody Array Profiling of Sialyl Lewis a-Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialyl Lewis a (sLea), also known as Carbohydrate Antigen 19-9 (CA19-9), is a tetrasaccharide carbohydrate that is a well-established tumor-associated antigen.[1][2][3][4] Its expression is significantly elevated in various adenocarcinomas, including those of the pancreas, colon, and stomach.[1][2][4] The presence of sLea on the surface of cancer cells plays a crucial role in tumor progression and metastasis by mediating the adhesion of circulating tumor cells to endothelial cells via interaction with E-selectin.[1][5] This adhesion is a critical step in the metastatic cascade.[5]
High-density antibody arrays offer a powerful and high-throughput method to globally profile sLea-modified glycoproteins directly from complex biological samples like serum or plasma.[6][7] This technology enables the identification of novel protein carriers of sLea and the quantification of changes in sLea expression on specific proteins, which can lead to the discovery of more specific and sensitive cancer biomarkers.[6][7] This approach overcomes the limitations of traditional methods by allowing for the simultaneous analysis of thousands of proteins without the need for prior purification of glycoproteins.[6][7]
These application notes provide a detailed protocol for utilizing a high-density antibody microarray to detect and quantify sLea-modified proteins in human plasma.
Principle of the Method
The methodology is based on a sandwich-like immunoassay performed on a high-density antibody microarray. Thousands of distinct capture antibodies are immobilized on a solid support. When a biological sample, such as plasma, is applied to the array, the corresponding protein antigens are captured by their specific antibodies. The array is then probed with a fluorescently labeled antibody that specifically recognizes the sLea glycan. The fluorescence intensity at each spot on the array is proportional to the amount of sLea modification on the captured protein. This allows for a global and quantitative profile of sLea-modified proteins in the sample.[6][7]
Key Applications
-
Biomarker Discovery: Identification of novel sLea-modified protein biomarkers for early cancer detection, diagnosis, and prognosis.[6][7]
-
Drug Development: Monitoring the efficacy of therapeutic interventions that target glycosylation pathways or cancer progression.
-
Cancer Biology Research: Investigating the role of specific sLea-modified proteins in cancer cell adhesion, invasion, and metastasis.[1][5]
Experimental Workflow
The overall experimental workflow for profiling sLea-modified proteins using a high-density antibody array is depicted below.
Figure 1. Experimental workflow for profiling sLea-modified proteins.
This compound-Mediated Cell Adhesion Pathway
The interaction between sLea on cancer cells and E-selectin on endothelial cells is a key step in cancer metastasis. This signaling and adhesion cascade is illustrated in the following diagram.
Figure 2. sLea-E-selectin mediated cancer cell adhesion.
Detailed Experimental Protocol
This protocol is adapted from the methods described by Rho et al. in "Discovery of this compound and Lewis X modified protein cancer biomarkers using high density antibody arrays".[6]
Materials and Reagents:
-
High-Density Antibody Microarray
-
Human Plasma Samples
-
Phosphate-Buffered Saline (PBS)
-
Tween 20
-
Cy3-labeled anti-sLea monoclonal antibody (e.g., from US Biological)
-
Microarray Coverslips (e.g., mSeries Lifter Slips)
-
Microarray Scanner (e.g., GenePix 4200A)
-
Image Analysis Software (e.g., Genepix Pro 6.0)
-
Centrifuge with slide holder
Procedure:
-
Sample Preparation:
-
Thaw human plasma samples on ice.
-
Dilute 10 µl of undepleted human plasma 1:8 in a solution of 0.05% Tween 20 in PBS.[6]
-
-
Array Hybridization:
-
Washing:
-
After incubation, remove the coverslip and wash the slides two times with a solution of 0.5% Tween 20 in PBS.[6]
-
-
Detection of sLea-Modified Proteins:
-
Final Washes and Drying:
-
Data Acquisition and Analysis:
-
Scan the slides using a microarray scanner (e.g., GenePix 4200A) to generate a green (Cy3) image.[6]
-
Use image analysis software (e.g., Genepix Pro 6.0) to obtain the spot intensities.[6]
-
For background subtraction, use the signal from control arrays that were incubated only with the labeled anti-sLea antibody (no plasma).[6]
-
Normalize the data to account for variations in protein levels if a two-color experiment is performed (e.g., labeling total protein with Cy5).
-
Data Presentation
The quantitative data obtained from the antibody array experiment can be summarized in tables for clear interpretation and comparison.
Table 1: Example of sLea-Modified Proteins Identified in Colon Cancer Plasma
| Protein Name | Gene Symbol | Fold Change in sLea Level (Cancer vs. Control) |
| CD44 antigen | CD44 | > 2.7 |
| Cathepsin L2 | CTSL2 | > 2.7 |
| Platelet-derived growth factor subunit A | PDGFA | > 2.7 |
| Dermcidin | DCD | > 2.7 |
| Heparin-binding EGF-like growth factor | HBEGF | > 2.7 |
| von Willebrand factor | VWF | > 2.7 |
Note: The fold changes are illustrative and based on findings reported in the literature where some proteins showed 2.7–7.5 fold higher levels of sLea expression in a colon cancer case versus a healthy control.[6]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Inadequate washing | Increase the number and duration of wash steps. Ensure the correct concentration of Tween 20 is used. |
| Non-specific antibody binding | Use a blocking buffer (e.g., 1% BSA in PBS) before sample incubation. | |
| Weak or No Signal | Low abundance of sLea-modified proteins | Increase the amount of plasma used or reduce the dilution factor. |
| Inactive detection antibody | Check the expiration date and storage conditions of the labeled antibody. | |
| Inconsistent Spot Intensities | Uneven sample or antibody distribution | Ensure proper mixing of reagents and uniform application to the array. Check for air bubbles under the coverslip. |
| Array surface defects | Inspect the array for scratches or blemishes before use. |
Conclusion
The high-density antibody array is a robust and sensitive platform for the global profiling of sLea-modified proteins.[6][7] This technology holds significant promise for the discovery of novel cancer biomarkers and for advancing our understanding of the role of glycosylation in disease. The detailed protocol and application notes provided here serve as a comprehensive guide for researchers and scientists to effectively utilize this powerful tool in their studies.
References
- 1. Sialyl Lewis(a): a tumor-associated carbohydrate antigen involved in adhesion and metastatic potential of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - Antibodies targeting this compound mediate tumor clearance through distinct effector pathways [jci.org]
- 3. Sialyl-Lewis A vs. Sialyl-Lewis X: A Guide to Specificity in Cancer Research - Creative Biolabs [creative-biolabs.com]
- 4. Antibodies targeting this compound mediate tumor clearance through distinct effector pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound and Lewis X modified protein cancer biomarkers using high density antibody arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound and Lewis X modified protein cancer biomarkers using high density antibody arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sialyl Lewis A (sLeA) Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialyl Lewis A (sLeA), also known as Carbohydrate Antigen 19-9 (CA19-9), is a tetrasaccharide carbohydrate antigen that is overexpressed on the surface of various cancer cells, particularly in adenocarcinomas of the pancreas, colon, and stomach.[1] Its expression is strongly correlated with tumor progression, metastasis, and poor prognosis.[2] sLeA mediates cancer cell adhesion to endothelial cells by acting as a key ligand for E-selectin, a cell adhesion molecule expressed on the surface of activated endothelial cells.[1][3] This interaction facilitates the extravasation of circulating tumor cells from the bloodstream, a critical step in the metastatic cascade. Therefore, inhibiting the sLeA-E-selectin interaction presents a promising therapeutic strategy to combat cancer metastasis.
These application notes provide detailed protocols for three distinct in vitro assays designed to screen for and characterize inhibitors of the this compound-E-selectin interaction: a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a Fluorescence Polarization (FP) assay, and a cell-based adhesion assay.
Signaling Pathway
The binding of sLeA on cancer cells to E-selectin on endothelial cells initiates a bidirectional signaling cascade. In cancer cells, this "reverse signaling" can activate p38 and ERK MAP kinase pathways, promoting cell motility and survival. Concurrently, a "forward signaling" is triggered in the endothelial cells, also activating MAP kinase pathways. This leads to the retraction of endothelial cells and disruption of adherens junctions, increasing vascular permeability and facilitating the transendothelial migration of cancer cells.
Experimental Workflow
The process of screening for sLeA inhibitors involves a tiered approach, starting with high-throughput screening (HTS) using biochemical assays like competitive ELISA or FP. Promising hits from the primary screen are then validated and characterized in a more physiologically relevant cell-based adhesion assay to confirm their efficacy in a biological context.
Data Presentation
The potency of identified inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the sLeA-E-selectin interaction by 50%. The following tables provide a template for summarizing and comparing the IC50 values of test compounds obtained from the different screening assays.
Table 1: IC50 Values from Competitive ELISA
| Compound ID | sLeA-coated plate (IC50 in µM) | E-selectin-coated plate (IC50 in µM) |
| Inhibitor A | 15.2 ± 1.8 | 18.5 ± 2.1 |
| Inhibitor B | 5.7 ± 0.9 | 7.2 ± 1.1 |
| Inhibitor C | > 100 | > 100 |
| Control | N/A | N/A |
Table 2: IC50 Values from Fluorescence Polarization Assay
| Compound ID | IC50 (µM) |
| Inhibitor A | 12.8 ± 1.5 |
| Inhibitor B | 4.9 ± 0.6 |
| Inhibitor C | > 100 |
| Control | N/A |
Table 3: IC50 Values from Cell-Based Adhesion Assay
| Compound ID | Cell Line | IC50 (µM) |
| Inhibitor A | PANC-1 | 25.6 ± 3.2 |
| Inhibitor B | HT-29 | 10.1 ± 1.5 |
| Inhibitor C | PANC-1 | > 100 |
| Control | N/A | N/A |
Experimental Protocols
Competitive ELISA for sLeA-E-selectin Interaction
This assay measures the ability of a test compound to inhibit the binding of a labeled sLeA conjugate to immobilized E-selectin, or vice versa.
Materials:
-
High-binding 96-well microtiter plates
-
Recombinant human E-selectin-Fc chimera
-
sLeA-conjugated Bovine Serum Albumin (sLeA-BSA)
-
sLeA-BSA conjugated to Horseradish Peroxidase (sLeA-BSA-HRP)
-
Test compounds
-
Coating Buffer (0.1 M Sodium Carbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
TMB Substrate Solution
-
Stop Solution (2 M H2SO4)
-
Microplate reader
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of recombinant E-selectin (5 µg/mL in Coating Buffer).
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of test compounds in Blocking Buffer.
-
In separate tubes, pre-incubate the test compounds with sLeA-BSA-HRP (at a pre-determined optimal concentration) for 30 minutes at room temperature.
-
Add 100 µL of the pre-incubated mixture to the E-selectin coated wells.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Fluorescence Polarization (FP) Assay
This homogeneous assay measures the change in polarization of a fluorescently labeled sLeA probe upon binding to the larger E-selectin protein. Inhibitors will compete with the probe for binding to E-selectin, resulting in a decrease in fluorescence polarization.
Materials:
-
Black, low-binding 384-well microplates
-
Recombinant human E-selectin-Fc chimera
-
Fluorescently labeled sLeA probe (e.g., sLeA-FITC)
-
Test compounds
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Assay Setup:
-
Prepare serial dilutions of test compounds in Assay Buffer.
-
Add 10 µL of each compound dilution to the wells of the 384-well plate.
-
Add 10 µL of a solution containing E-selectin (at a concentration determined by a prior titration, typically in the low nM range) to all wells except the "probe only" controls.
-
Add 10 µL of the fluorescently labeled sLeA probe (at a fixed concentration, typically in the low nM range) to all wells.
-
The final volume in each well should be 30 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation and 520 nm emission for FITC).
-
-
Data Analysis:
-
The change in millipolarization (mP) units is used to determine the extent of binding.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value as described for the ELISA assay.
-
Cell-Based Adhesion Assay
This assay evaluates the ability of test compounds to block the adhesion of sLeA-expressing cancer cells to a monolayer of activated endothelial cells.
Materials:
-
sLeA-positive cancer cell line (e.g., PANC-1, HT-29)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
96-well black, clear-bottom tissue culture plates
-
Cell culture media (appropriate for each cell line)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Calcein-AM (or other fluorescent cell stain)
-
Test compounds
-
Wash Buffer (e.g., PBS with Ca2+/Mg2+)
-
Fluorescence microplate reader
Protocol:
-
Endothelial Cell Monolayer Preparation:
-
Seed HUVECs into a 96-well plate and grow to confluence.
-
Activate the HUVEC monolayer by treating with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce E-selectin expression.
-
-
Cancer Cell Preparation:
-
Label the sLeA-positive cancer cells with Calcein-AM (or another suitable fluorescent dye) according to the manufacturer's instructions.
-
Resuspend the labeled cells in culture medium.
-
-
Adhesion Inhibition:
-
Wash the activated HUVEC monolayer with Wash Buffer.
-
Pre-incubate the labeled cancer cells with serial dilutions of the test compounds for 30 minutes at 37°C.
-
Add the cancer cell/compound mixture to the HUVEC monolayer.
-
Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells with Wash Buffer to remove non-adherent cancer cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence microplate reader.
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the number of adherent cells.
-
Calculate the percentage of adhesion inhibition for each compound concentration.
-
Determine the IC50 value as described previously.
-
References
Application Note: Fucosyltransferase Activity Assay for Sialyl Lewis a Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction Sialyl Lewis a (sLea), also known as Cancer Antigen 19-9 (CA19-9), is a crucial carbohydrate antigen often overexpressed in various adenocarcinomas, including pancreatic, colorectal, and gastric cancers. Its expression is strongly correlated with tumor metastasis and prognosis. The biosynthesis of sLea is completed by the addition of a fucose sugar to a sialylated precursor. This final step is catalyzed by a specific fucosyltransferase, primarily the α1,3/4-fucosyltransferase III (FUT3).[1][2] Measuring the activity of this enzyme is critical for understanding cancer pathology and for the development of novel therapeutic inhibitors. This document provides detailed protocols for assaying FUT3 activity in the context of sLea biosynthesis.
This compound Biosynthesis Pathway
The synthesis of sLea involves a two-step enzymatic process starting from a Type 1 N-acetyllactosamine precursor. First, a sialyltransferase adds a sialic acid residue. Subsequently, a fucosyltransferase, FUT3, adds a fucose residue in an α1,4 linkage to the N-acetylglucosamine (GlcNAc) of the sialylated precursor to form the terminal sLea epitope.[2][3]
Caption: Enzymatic pathway for the biosynthesis of this compound.
Principle of the Fucosyltransferase Assay
The fucosyltransferase activity assay quantifies the rate of fucose transfer from a donor substrate, Guanosine Diphosphate-Fucose (GDP-Fucose), to a specific acceptor substrate (e.g., a sialylated Type 1 oligosaccharide). The resulting product, sLea, is then separated from the unreacted substrates and quantified using various analytical techniques such as HPLC, LC-MS, or fluorescence-based methods. The activity of the enzyme is directly proportional to the amount of product formed over a specific time period.
Experimental Workflow
The general workflow for a fucosyltransferase activity assay involves several key steps, from preparation of reagents to the final analysis of the enzymatic product.
Caption: A generalized experimental workflow for a fucosyltransferase assay.
Experimental Protocols
Protocol 1: HPLC-Based Fucosyltransferase Activity Assay
This protocol is adapted from methods using fluorescently-labeled oligosaccharide acceptors, allowing for sensitive detection by HPLC.[1][4]
Materials and Reagents:
-
Enzyme Source: Recombinant human FUT3 or cell lysate from a cell line expressing FUT3.
-
Acceptor Substrate: Pyridylaminated (PA) or other fluorescently-labeled sialyl-N-acetyllactosamine (Type 1 chain).
-
Donor Substrate: Guanosine Diphosphate-L-fucose (GDP-Fucose).
-
Reaction Buffer: 20 mM HEPES (pH 7.4) or similar physiological buffer.
-
Cofactors: 20 mM MnCl₂.
-
Quenching Solution: Cold 50 mM EDTA solution or acetonitrile (B52724).
-
HPLC System: A reverse-phase column (e.g., C18) with a fluorescence detector.
Procedure:
-
Enzyme Preparation:
-
If using cell lines, solubilize cells in a lysis buffer (e.g., 20 mM HEPES, pH 7.4, with 0.1% Triton X-100) via sonication.[1]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet debris.
-
Collect the supernatant to use as the enzyme source.[1] Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Reaction Setup:
-
Prepare a reaction mixture in a microcentrifuge tube with a final volume of 20-50 µL.
-
Final concentrations:
-
5-20 µg of total protein (enzyme source)
-
100 µM fluorescently-labeled acceptor substrate
-
200 µM GDP-Fucose
-
20 mM MnCl₂
-
20 mM HEPES buffer, pH 7.4
-
-
For inhibitor studies, pre-incubate the enzyme with the test compound for 10-15 minutes before initiating the reaction.
-
-
Reaction Incubation:
-
Initiate the reaction by adding the GDP-Fucose.
-
Incubate the mixture at 37°C for 1-2 hours.[1]
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of cold 50 mM EDTA or by adding 3 volumes of cold acetonitrile to precipitate proteins.
-
Centrifuge at 20,000 x g for 5 minutes at 4°C.[1]
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject an appropriate volume (e.g., 10 µL) onto a C18 reverse-phase column.[1]
-
Elute the product using a suitable mobile phase, such as an acetonitrile gradient in 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.0).[1]
-
Monitor the elution profile with a fluorescence detector set to the appropriate excitation/emission wavelengths for the chosen fluorescent tag.
-
Quantify the product peak area and compare it to a standard curve to determine the amount of sLea formed.
-
Protocol 2: LC-MS-Based Fucosyltransferase Activity Assay
This highly specific and sensitive method is ideal for kinetic studies and inhibitor screening, often utilizing a ¹³C-labeled donor substrate for unambiguous product detection.[5]
Materials and Reagents:
-
Enzyme Source: Recombinant FUT3 or cell/tissue lysate.
-
Acceptor Substrate: Sialyl-N-acetyllactosamine (Type 1 chain).
-
Donor Substrate: ¹³C-labeled GDP-Fucose (¹³C-GDP-Fuc).
-
Reaction Buffer: 50 mM HEPES (pH 7.5), 25 mM NaCl, 25 mM MnCl₂.
-
Quenching Solution: Cold acetonitrile.
-
LC-MS System: A liquid chromatography system coupled to a mass spectrometer.
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare the enzyme source as described in Protocol 1.
-
Prepare a master mix containing the reaction buffer and the acceptor substrate.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the enzyme source.
-
For inhibitor screening, add the test compound and pre-incubate for 10-15 minutes at room temperature.[5]
-
Add the master mix to the tube.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the ¹³C-GDP-Fuc solution to reach the final desired volume and concentration.[5]
-
Incubate at 37°C for 30-60 minutes.
-
-
Sample Preparation for Mass Spectrometry:
-
Stop the reaction by adding 3 volumes of cold acetonitrile to precipitate proteins.[5]
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.[6]
-
Carefully transfer the supernatant to a new tube.
-
A solid-phase extraction (SPE) cleanup step using a C18 cartridge may be necessary to remove salts.[6]
-
Dry the sample in a vacuum centrifuge and reconstitute it in a solvent suitable for MS analysis (e.g., 50% acetonitrile/0.1% formic acid).[6]
-
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system.
-
Separate the product from the substrates using a suitable liquid chromatography gradient.
-
Monitor the mass-to-charge ratio (m/z) for the unreacted acceptor and the ¹³C-labeled sLea product. The product will have a predictable mass shift due to the incorporation of the heavy isotope-labeled fucose.[5]
-
-
Data Analysis:
-
Quantify the peak areas for both the substrate and the product.
-
Calculate the percent conversion or determine kinetic parameters (Kₘ, Vₘₐₓ) by running the assay with varying substrate concentrations.
-
Data Presentation
Quantitative data from fucosyltransferase assays can be used to compare enzyme activity across different conditions or cell lines and to determine the potency of inhibitors.
Table 1: Fucosyltransferase Activity and sLea Expression in Colon Cancer Cell Lines
This table shows the correlation between α1→4 fucosyltransferase activity and the expression of this compound in human colon cancer cell lines with increasing metastatic capacity.
| Cell Line | Metastatic Capacity | Relative α1→4 Fucosyltransferase Activity | Mean sLea Fluorescence Intensity |
| OCUC-LM1 (LM) | Low | Baseline | 102.3 ± 43.5 |
| LM-H3 | Medium | Higher than LM | 126.2 ± 28.4 |
| LM-H5 | High | Highest | 144.8 ± 23.4 |
| Data adapted from a study on colon cancer cell lines, where increased fucosyltransferase activity led to higher sLea expression and metastatic potential.[7] |
Table 2: Influence of FUT3 Gene Status on Enzyme Activity and Serum sLea
This table illustrates how FUT3 gene dosage affects α1-4 fucosyltransferase activity and the resulting levels of circulating sLea in healthy individuals.
| FUT3 Genotype | α1-4 FucT Activity in Saliva | Serum sLea Level |
| Homozygous Wild-Type | Normal | Normal |
| Heterozygous | Lower than wild-type | Significantly lower (p < 0.04) |
| Genuine Lewis-Negative (Mutant) | Absent | Undetectable |
| Data summarized from a study showing a gene dosage effect of the FUT3 gene on enzyme activity and sLea levels.[2] |
Applications in Research and Drug Development
-
Cancer Research: Assaying fucosyltransferase activity helps elucidate the mechanisms behind increased sLea expression in tumors and its role in metastasis.[7][8]
-
Drug Discovery: The protocols described are essential for high-throughput screening (HTS) of small molecule libraries to identify and characterize inhibitors of FUT3, which are potential therapeutic agents for cancer.[5]
-
Diagnostics: Measuring fucosyltransferase activity in patient samples (e.g., serum) may serve as a valuable biomarker for cancer diagnosis and prognosis.[8]
-
Glycoengineering: Understanding the specificity and kinetics of fucosyltransferases is crucial for the enzymatic synthesis of complex carbohydrates for various biomedical applications.[9][10]
References
- 1. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Influence of Lewis alpha1-3/4-L-fucosyltransferase (FUT3) gene mutations on enzyme activity, erythrocyte phenotyping, and circulating tumor marker sialyl-Lewis a levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An assay for α 1,6-fucosyltransferase (FUT8) activity based on the HPLC separation of a reaction product with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 7. Increased this compound expression and fucosyltransferase activity with acquisition of a high metastatic capacity in a colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serum alpha(1----3)-L-fucosyltransferase, carcinoembryonic antigen, and sialyl Lewis X-i antigen levels in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemoenzymatic synthesis of the sialyl Lewis X glycan and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-pot multienzyme synthesis of Lewis x and sialyl Lewis x antigens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting non-specific binding in Sialyl Lewis a immunohistochemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with non-specific binding in Sialyl Lewis a (sLea) immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (sLea) and why is it important in IHC?
This compound (sLea), also known as CA19-9, is a carbohydrate antigen often overexpressed in various adenocarcinomas, including pancreatic, colorectal, and gastric cancers.[1][2] In normal tissues, its expression is generally low. This differential expression makes sLea a valuable biomarker in cancer research and diagnostics. In IHC, antibodies targeting sLea are used to visualize its expression and localization within tissue sections, which can correlate with tumor progression and metastatic potential.[3][4]
Q2: What are the common causes of non-specific binding in IHC?
Non-specific binding in IHC can arise from several factors:
-
Endogenous Enzymes: Tissues can contain endogenous peroxidases or alkaline phosphatases that react with detection reagents, leading to false-positive signals.
-
Endogenous Biotin (B1667282): If using a biotin-based detection system, endogenous biotin in tissues like the liver and kidney can cause high background.
-
Hydrophobic and Ionic Interactions: Primary or secondary antibodies can non-specifically adhere to tissue components through hydrophobic or ionic forces.
-
Fc Receptor Binding: Secondary antibodies can bind to Fc receptors present on some cells in the tissue.
-
Cross-reactivity: The primary or secondary antibodies may cross-react with other structurally similar epitopes in the tissue.
Q3: How can I be sure my sLea antibody is performing correctly?
To validate your sLea antibody, it is crucial to include proper controls in your experiment:
-
Positive Control: Use a tissue known to express sLea, such as pancreatic adenocarcinoma tissue, to confirm that your antibody and protocol are working.
-
Negative Control: Use a tissue known not to express sLea to check for non-specific antibody binding.
-
Isotype Control: Incubate a slide with an antibody of the same isotype and concentration as your primary antibody but with no specificity for the target antigen. This helps to determine if the observed staining is due to non-specific binding of the antibody itself.
-
Secondary Antibody Only Control: Omit the primary antibody incubation step to ensure that the secondary antibody is not binding non-specifically to the tissue.
Troubleshooting Guide for Non-Specific Binding in sLea IHC
This guide provides a systematic approach to identifying and resolving common issues of non-specific binding and high background in sLea IHC.
Problem 1: High Background Staining Across the Entire Tissue Section
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase the concentration of the blocking serum (e.g., up to 10% normal serum from the species of the secondary antibody). Alternatively, use a protein block such as Bovine Serum Albumin (BSA) or a commercial blocking solution. Ensure the blocking buffer is applied before the primary antibody incubation. |
| Primary Antibody Concentration Too High | Perform a titration experiment to determine the optimal concentration of your sLea primary antibody. Start with the manufacturer's recommended dilution and test a range of lower concentrations. |
| Secondary Antibody Non-Specific Binding | Run a secondary antibody-only control. If staining is observed, consider using a pre-adsorbed secondary antibody or changing the blocking reagent. Ensure the secondary antibody is diluted appropriately. |
| Hydrophobic Interactions | Add a non-ionic detergent like Tween-20 (0.05%) to your wash buffers to reduce hydrophobic interactions. |
| Incomplete Deparaffinization | Ensure complete removal of paraffin (B1166041) by using fresh xylene and adequate incubation times during the deparaffinization steps. |
Problem 2: Specific Staining in Unexpected Cell Types or Structures
| Potential Cause | Recommended Solution |
| Endogenous Peroxidase Activity | If using an HRP-conjugated detection system, quench endogenous peroxidase activity by incubating the slides in 3% hydrogen peroxide (H₂O₂) in methanol (B129727) or water for 10-15 minutes before blocking. |
| Endogenous Alkaline Phosphatase Activity | If using an AP-conjugated system, inhibit endogenous alkaline phosphatase by adding levamisole (B84282) to the substrate solution. |
| Endogenous Biotin | For biotin-based detection systems, block endogenous biotin using an avidin-biotin blocking kit prior to primary antibody incubation, especially in tissues like liver and kidney. |
| Primary Antibody Cross-Reactivity | If possible, try a different monoclonal antibody clone for sLea that recognizes a different epitope. Ensure the antibody has been validated for IHC on your specific tissue type and fixation method. |
Quantitative Data: sLea Expression in Normal and Cancerous Tissues
The following table summarizes the expression of this compound in various human tissues as determined by immunohistochemistry in different studies. The expression levels are often reported as the percentage of positive cases.
| Tissue Type | Condition | sLea (CA19-9) Expression (% Positive Cases) | Reference |
| Gastric | Advanced Cancer (Primary Lesion) | 60% | [1] |
| Gastric | Advanced Cancer (Metastatic Lesion) | 54% | [1] |
| Pancreatic | Cancer | 74% (135/182) | [5] |
| Colorectal | Cancer | 36% (100/281) | [5] |
| Ovarian | Cancer | 27% (89/327) | [5] |
| Non-Small Cell Lung | Cancer | 21% (42/201) | [5] |
| Lung | Adenocarcinoma | Higher than squamous cell carcinoma | [6] |
| Prostate | High-Grade Cancer (Stage IV) | High expression | [4] |
| Breast | Infiltrating Ductal Carcinoma | ~79% | [7] |
| Normal Gallbladder, Ileum, Liver, Esophagus, Pancreas, Thyroid | Normal | Weak binding in a small percentage of cells | [5] |
Experimental Protocols
Detailed Protocol for sLea Immunohistochemistry on Paraffin-Embedded Tissues
This protocol provides a general guideline. Optimization of incubation times, and antibody concentrations may be required for specific experimental conditions.
1. Deparaffinization and Rehydration:
- Immerse slides in two changes of xylene for 5 minutes each.
- Transfer slides through two changes of 100% ethanol (B145695) for 3 minutes each.
- Incubate in 95% ethanol for 1 minute.
- Incubate in 80% ethanol for 1 minute.
- Rinse in distilled water for 5 minutes.
2. Antigen Retrieval:
- Heat-Induced Epitope Retrieval (HIER):
- Immerse slides in a staining container filled with 10 mM Sodium Citrate buffer (pH 6.0).
- Heat the container in a steamer or water bath at 95-100°C for 20-30 minutes.
- Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
3. Peroxidase and Protein Blocking:
- To block endogenous peroxidase activity, incubate slides in 3% H₂O₂ in methanol for 15 minutes at room temperature.
- Wash slides twice with PBS for 5 minutes each.
- Incubate sections with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.
4. Primary Antibody Incubation:
- Drain the blocking solution from the slides.
- Dilute the anti-sLea primary antibody to its optimal concentration in the blocking buffer.
- Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
5. Secondary Antibody and Detection:
- Wash slides three times with PBS for 3 minutes each.
- Apply a biotinylated secondary antibody (e.g., goat anti-mouse IgG) and incubate for 30 minutes at room temperature.
- Wash slides three times with PBS for 3 minutes each.
- Apply Streptavidin-HRP and incubate for 30 minutes at room temperature.
- Wash slides three times with PBS for 3 minutes each.
6. Chromogen Development:
- Apply the DAB substrate solution and monitor the color development under a microscope (typically 2-10 minutes).
- Stop the reaction by immersing the slides in distilled water.
7. Counterstaining, Dehydration, and Mounting:
- Counterstain with Hematoxylin for 30-60 seconds.
- Rinse with tap water.
- Dehydrate the sections through graded alcohols (70%, 95%, 100%) and clear in xylene.
- Mount the coverslip with a permanent mounting medium.
Visualizations
Troubleshooting Workflow for Non-Specific sLea IHC Staining
Caption: A flowchart for troubleshooting non-specific binding in sLea IHC.
sLea-Mediated Cancer Cell Adhesion to Endothelium
References
- 1. Immunohistochemical expression of sialyl Tn, this compound, this compound-b-, and sialyl Lewis x in primary tumor and metastatic lymph nodes in human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sialyl Lewis(a): a tumor-associated carbohydrate antigen involved in adhesion and metastatic potential of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions between endothelial selectins and cancer cells regulate metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overexpression of sialyl Lewisa carrying mucin-type glycoprotein in prostate cancer cell line contributes to aggressiveness and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. [Immunohistochemical expression of sialyl-Lewis antigens in lung cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Monoclonal Antibodies to Sialyl-Lewis a (CA19.9) with Potent CDC, ADCC and Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Sialyl Lewis a and Sialyl Lewis x Cross-Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of antibody cross-reactivity between the structurally similar carbohydrate antigens, Sialyl Lewis a (sLeᵃ) and Sialyl Lewis x (sLeˣ).
Understanding the Challenge: sLeᵃ vs. sLeˣ
This compound and Sialyl Lewis x are tetrasaccharide isomers that play crucial roles in cell adhesion, inflammation, and cancer metastasis.[1] Their structural similarity is the primary reason for antibody cross-reactivity, which can lead to inaccurate experimental results.[1] Both are composed of N-acetylneuraminic acid (Neu5Ac), Galactose (Gal), Fucose (Fuc), and N-acetylglucosamine (GlcNAc).[1] The key structural differences lie in their core chain and fucose linkage:
-
This compound (sLeᵃ): Built on a Type 1 chain (Galβ1-3GlcNAc) with an α1-4 fucose linkage to GlcNAc.[1]
-
Sialyl Lewis x (sLeˣ): Built on a Type 2 chain (Galβ1-4GlcNAc) with an α1-3 fucose linkage to GlcNAc.[1]
This subtle difference is critical in their biological functions and their recognition by antibodies and selectins.[1]
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to find antibodies that don't cross-react between sLeᵃ and sLeˣ?
The structural similarity of the epitopes, differing only by the linkage of one sugar residue, makes it challenging to generate antibodies that can exclusively recognize one isomer. Many antibodies may bind to the common structural features of both antigens.
Q2: What are the first steps I should take to confirm antibody specificity?
Always check the manufacturer's datasheet for validation data, which should ideally include glycan array analysis. This method tests the antibody against a wide range of glycans to confirm its specificity for the target antigen and rule out cross-reactivity with related structures like sLeᵃ, sLeˣ, Lewis a, and Lewis x.[1]
Q3: Are there any "gold standard" antibody clones known for their high specificity?
Several well-characterized clones are available. However, it is crucial to validate each new lot of antibody in your specific application.
-
For sLeᵃ: Clones such as 1116-NS-19-9 , 5B1 , and 7E3 have been reported to have high affinity and specificity.[2]
-
For sLeˣ: Clones like CSLEX1 , F1 , and F2 are known for their specificity.[3][4][5][6][7][8]
Q4: Can I use an enzymatic treatment as a control in my experiments?
Yes, this is a highly recommended control. Treating your cells or tissue sections with a specific neuraminidase (sialidase) will cleave the terminal sialic acid residues from both sLeᵃ and sLeˣ.[9][10][11][12] A significant reduction or complete loss of signal after treatment confirms that your antibody is binding to a sialylated glycan.
Quantitative Data: Antibody Specificity and Affinity
The following table summarizes publicly available data on the binding affinity and specificity of commonly used anti-sLeᵃ and anti-sLeˣ antibodies. Note that binding affinities can vary depending on the experimental method used.
| Antibody Clone | Target | Isotype | Reported Binding Affinity (Kd) | Cross-Reactivity Notes |
| 5B1 | sLeᵃ | Human IgG1 | 0.14 nM | Fails to bind to sLeˣ and Lewis a in ELISA and Surface Plasmon Resonance.[2] |
| 7E3 | sLeᵃ | Human IgM | 0.04 nM | Fails to bind to sLeˣ and Lewis a in ELISA and Surface Plasmon Resonance.[2] |
| 1116-NS-19-9 | sLeᵃ | Mouse IgG2a | Not explicitly stated, but used as a standard for comparison. | Specific for the sialylated Lewis-a antigen.[13][14] |
| CSLEX1 | sLeˣ | Mouse IgM | Not explicitly stated. | Specific for the α2-3 sialosylated form of lacto-N-fucopentaose III (sLeˣ).[4][5][6][7][8] |
| FG129 | Sialyl-di-Lewisᵃ | Mouse IgG1 | 0.2 nM (high-density SPR) | High functional affinity for this compound. |
Experimental Workflows and Troubleshooting Guides
General Experimental Workflow for Distinguishing sLeᵃ and sLeˣ
The following diagram outlines a general workflow for designing experiments to specifically detect either sLeᵃ or sLeˣ while controlling for cross-reactivity.
References
- 1. srvr.in [srvr.in]
- 2. medium.com [medium.com]
- 3. Primary structure of a fucose-specific lectin obtained from a mushroom, Aleuria aurantia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD15s Mouse anti-Human, Unlabeled, Clone: CSLEX1, BD 1mg; Unlabeled:Antibodies, | Fisher Scientific [fishersci.com]
- 5. CD15S Mouse anti-Human, PE-CF594, Clone: CSLEX1, BD 50 Tests; PE-CF594:Antibodies, | Fisher Scientific [fishersci.com]
- 6. anti-CD15s Antibody [ABIN2689000] - Human, FACS [antibodies-online.com]
- 7. CD15S Mouse anti-Human, Brilliant Violet 510, Clone: CSLEX1, BD 50 Tests; | Fisher Scientific [fishersci.com]
- 8. Purified Mouse Anti-Human CD15s [bdbiosciences.com]
- 9. Sambucus nigra lectin (SNA) | GLYcoDiag [glycodiag.com]
- 10. Isolation and characterization of a second lectin (SNA-II) present in elderberry (Sambucus nigra L.) bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Biomolecular Recognition of the Glycan Neoantigen CA19-9 by Distinct Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellsciences.com [cellsciences.com]
Technical Support Center: Sialyl Lewis a (CA19-9) Quantification in Serum Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the reproducibility of Sialyl Lewis a (sLea), also known as Cancer Antigen 19-9 (CA19-9), quantification in serum samples.
Troubleshooting Guide
This section addresses specific issues that may be encountered during sLea quantification experiments.
High Inter-Assay & Inter-Laboratory Variability
Question: We are observing significant variability in our sLea results between different experimental runs and when comparing our data with results from other laboratories. What are the potential causes and how can we mitigate this?
Answer: High variability is a common challenge in sLea quantification. The primary reasons for this are the lack of standardization across different assay kits and platforms, as well as subtle differences in experimental procedures.[1][2][3][4] It is crucial to use the same assay method consistently when monitoring sLea levels over time.[5][6]
| Potential Cause | Recommended Solution |
| Different Assay Platforms/Kits Used | Use the same manufacturer and kit for the entire duration of a study. When comparing data between labs, ensure the same assay platform and protocol are used. Note that results from different testing procedures cannot be directly compared.[6] |
| Antibody Specificity and Cross-Reactivity | Ensure the antibodies used are highly specific for sLea and do not cross-react with similar carbohydrate structures like Sialyl Lewis x (sLex).[7][8] |
| Lack of a Universal Standard | Calibrate your assay using the standards provided with the kit. Be aware that there is no international standard for sLea, which contributes to inter-assay variability.[1] |
| Operator Variability | Ensure all personnel are thoroughly trained on the experimental protocol. Standardize pipetting techniques and incubation times across all experiments.[2][9] |
Inconsistent or Unexpected Results
Question: Our sLea measurements are inconsistent, with some samples showing unexpectedly high or low values that do not correlate with the expected biological condition. What could be causing this?
Answer: Inconsistent results can stem from a variety of pre-analytical and analytical factors. It is important to carefully review sample handling procedures and assay execution.
| Potential Cause | Recommended Solution |
| Improper Sample Handling and Storage | Follow a strict and standardized protocol for serum collection, processing, and storage. Avoid repeated freeze-thaw cycles.[10] |
| Presence of Interfering Substances | Heterophilic antibodies in the patient's serum can cause false-positive results.[9][11][12] High doses of biotin (B1667282) can also interfere with streptavidin-based detection systems.[13] Hemolyzed, lipemic, or turbid samples should not be used.[14] |
| "Hook" Effect | In samples with extremely high sLea concentrations, a "hook" effect can lead to falsely low readings. If a hook effect is suspected, dilute the sample and re-assay. |
| Lewis Antigen Negative Phenotype | Approximately 5-10% of the population has a Lewis-negative phenotype and cannot synthesize CA19-9.[15] This can result in undetectable levels even in the presence of disease. |
Poor Assay Performance (High Background, Low Signal, Poor Precision)
Question: We are experiencing technical issues with our ELISA, such as high background noise, weak signal, or poor reproducibility between replicates. How can we troubleshoot these problems?
Answer: These issues are often related to the assay procedure itself. A systematic review of each step of the ELISA protocol is necessary to identify and resolve the problem.[2][3][5]
| Potential Cause | Recommended Solution |
| Inadequate Washing | Ensure thorough washing between steps to remove all unbound reagents. Increase the number of wash cycles if necessary.[4][16] |
| Ineffective Blocking | Use an appropriate blocking buffer and ensure sufficient incubation time to prevent non-specific binding of antibodies.[4] |
| Reagent Issues | Use fresh, properly stored reagents. Avoid contamination of substrates and antibodies.[2][9] |
| Incorrect Incubation Times/Temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol. |
| Pipetting Errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes are dispensed.[2][4] |
Frequently Asked Questions (FAQs)
Q1: What are the best practices for serum sample collection and handling for sLea quantification?
A1: For optimal results, follow these guidelines:
-
Collect blood in a serum separator tube (SST).
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1,000-2,000 x g for 10 minutes at room temperature.
-
Aliquot the serum into cryovials to avoid repeated freeze-thaw cycles.
-
For short-term storage (up to 5 days), store at 2-8°C. For long-term storage, store at -20°C or lower.[8] sLea in serum is stable for at least 3 freeze-thaw cycles.
Q2: How do I choose the right assay for sLea quantification?
A2: The choice of assay depends on your specific research needs. Automated immunoassay platforms are suitable for high-throughput clinical studies, while ELISAs offer more flexibility for research applications. Regardless of the platform, it is critical to choose an assay with high specificity for sLea and to use it consistently throughout your study.[1][3]
Q3: What are the key quality control measures I should implement?
A3: To ensure the reliability of your results, you should:
-
Run positive and negative controls with each assay.
-
Use internal quality control samples with known sLea concentrations to monitor assay performance over time.
-
Establish acceptance criteria for your assays based on the performance of your controls.
-
Regularly calibrate and maintain all equipment, including pipettes and plate readers.[2][9]
Q4: Can I compare sLea values obtained from different commercial kits?
A4: It is not recommended to directly compare absolute sLea values obtained from different commercial kits.[6] Due to the lack of standardization in antibodies and calibrators, results can vary significantly between kits.[1][3] If you must switch kits during a longitudinal study, it is advisable to run a bridging study to establish a correlation between the two assays.
Experimental Protocols
Detailed Sandwich ELISA Protocol for sLea Quantification in Serum
This protocol provides a general framework for a sandwich ELISA. Please note that specific concentrations and incubation times may need to be optimized for your particular reagents and samples.
Materials:
-
ELISA plate pre-coated with a monoclonal anti-sLea capture antibody
-
Serum samples, standards, and controls
-
Biotinylated anti-sLea detection antibody
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Dilute serum samples in assay diluent (a starting dilution of 1:2 is recommended). Prepare a standard curve using the provided sLea standards.
-
Add Samples and Standards: Add 100 µL of diluted samples, standards, and controls to the appropriate wells of the microplate. Incubate for 2 hours at room temperature.
-
Wash: Aspirate the contents of the wells and wash each well 3-4 times with 300 µL of wash buffer.
-
Add Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Wash: Repeat the wash step as described in step 3.
-
Add Streptavidin-HRP: Add 100 µL of the diluted Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Wash: Repeat the wash step as described in step 3.
-
Add Substrate: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the sLea concentration in your samples.
Visualizations
This compound Biosynthesis Pathway
Caption: Biosynthesis pathway of this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent sLea results.
References
- 1. cygnustechnologies.com [cygnustechnologies.com]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. arp1.com [arp1.com]
- 5. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 6. Discovery of this compound and Lewis X modified protein cancer biomarkers using high density antibody arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of this compound and Lewis X modified protein cancer biomarkers using high density antibody arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 12. biocompare.com [biocompare.com]
- 13. assaygenie.com [assaygenie.com]
- 14. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 15. How to deal with high background in ELISA | Abcam [abcam.com]
- 16. arp1.com [arp1.com]
Best practices for sample preparation for Sialyl Lewis a analysis
Welcome to the technical support center for Sialyl Lewis a (sLe^a) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their sample preparation and analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common sample types for sLe^a analysis?
A1: this compound is typically analyzed in a variety of biological samples, including serum, plasma, tissue sections (both fresh-frozen and paraffin-embedded), and cell lysates. The choice of sample type depends on the specific research question and the analytical method being employed.
Q2: What are the recommended storage conditions for samples intended for sLe^a analysis?
A2: Proper storage is crucial to maintain the integrity of sLe^a epitopes. For short-term storage (up to 7 days), samples can be kept at 2-8 °C.[1] For long-term storage, it is recommended to aliquot the samples and store them at -20 °C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the carbohydrate structure.[1]
Q3: Why is the analysis of sialylated glycans like sLe^a challenging?
A3: The analysis of sialylated glycans presents unique challenges. Sialic acid residues are labile and can be easily lost during sample preparation and analysis, particularly during mass spectrometry ionization.[2] The negative charge of sialic acid can also lead to quantitative difficulties. Furthermore, the existence of sialyl linkage isomers (e.g., α2-3 vs. α2-6) adds a layer of complexity to the analysis.[2]
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
Problem: High Background Signal
| Possible Cause | Troubleshooting Steps |
| Insufficient washing | Increase the number of wash steps and the soaking time (e.g., add a 30-second soak between washes).[3][4] Ensure complete removal of wash buffer after each step by inverting the plate and tapping it on absorbent paper.[3] |
| Inadequate blocking | Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time.[4] Consider adding a non-ionic detergent like Tween-20 (0.05% v/v) to the blocking buffer.[4] |
| Primary antibody concentration too high | Perform a titration experiment to determine the optimal antibody concentration that provides a good signal-to-noise ratio. |
| Non-specific binding of secondary antibody | Run a control with only the secondary antibody to check for non-specific binding. Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of the sample species. |
| Contaminated reagents | Use fresh, sterile reagents. Ensure pipette tips are changed between each reagent and sample.[5] |
Problem: Weak or No Signal
| Possible Cause | Troubleshooting Steps |
| Degraded standard or sample | Ensure proper storage of standards and samples to prevent degradation.[3] Avoid repeated freeze-thaw cycles. |
| Reagents not at room temperature | Allow all reagents to come to room temperature (15-20 minutes) before starting the assay.[6] |
| Incorrect reagent preparation or addition | Double-check all dilution calculations and ensure reagents are added in the correct order as per the protocol.[6] |
| Insufficient incubation times | Follow the recommended incubation times in the protocol. Optimization may be necessary if developing a new assay.[7] |
| Expired reagents | Check the expiration dates of all kit components and reagents. Do not use expired materials.[6] |
Immunohistochemistry (IHC)
Problem: High Background Staining
| Possible Cause | Troubleshooting Steps |
| Non-specific antibody binding | Optimize the primary antibody concentration through titration. Increase the duration of the blocking step or try a different blocking agent (e.g., serum from the same species as the secondary antibody).[8] |
| Endogenous enzyme activity | If using an enzyme-based detection system (e.g., HRP), ensure that endogenous enzyme activity is properly quenched. |
| Issues with secondary antibody | Use a secondary antibody that is cross-adsorbed against the species of the sample tissue to minimize cross-reactivity.[9] |
| Inadequate washing | Increase the number and duration of wash steps between antibody incubations. |
Problem: Weak or No Staining
| Possible Cause | Troubleshooting Steps |
| Inappropriate antigen retrieval | Optimize the antigen retrieval method (heat-induced or enzymatic) and the pH of the retrieval solution. Some antibodies work better with a specific retrieval method. |
| Suboptimal primary antibody incubation | Increase the incubation time or perform the incubation at a lower temperature (e.g., 4°C) overnight to enhance antibody binding. |
| Low antibody concentration | Increase the concentration of the primary antibody. Note that polyclonal antibodies may require a lower concentration than monoclonal antibodies. |
| Inactive antibody | Ensure the antibody has been stored correctly according to the manufacturer's instructions. |
Immunoprecipitation (IP)
Problem: Non-specific Protein Binding
| Possible Cause | Troubleshooting Steps |
| Insufficient pre-clearing | Always include a pre-clearing step with beads alone to remove proteins that non-specifically bind to the beads.[10] |
| Inadequate washing | Increase the number of washes after antibody incubation. The stringency of the wash buffer can also be adjusted.[11] |
| Antibody concentration too high | Use the lowest concentration of antibody that effectively pulls down the target protein. |
Mass Spectrometry (MS)
Problem: Poor Signal or Loss of Sialic Acid
| Possible Cause | Troubleshooting Steps |
| Lability of sialic acid | Use of derivatization techniques like permethylation can help to stabilize sialic acid residues and improve their detection by mass spectrometry.[2] |
| Matrix effects | The presence of other molecules in the sample can suppress or enhance the ionization of the target analyte.[12] Proper sample clean-up and the use of internal standards can help to mitigate matrix effects. |
| Suboptimal ionization method | Electrospray ionization (ESI) is a commonly used method for carbohydrate analysis.[13] Optimization of ESI parameters may be necessary. |
Experimental Protocols & Workflows
General Workflow for sLe^a Glycan Analysis
This workflow outlines the key steps involved in the analysis of N-glycans, including sLe^a, from a glycoprotein (B1211001) sample.
Caption: A general workflow for the analysis of N-glycans, including sLe^a.
Detailed Immunoprecipitation (IP) Protocol
This protocol provides a step-by-step guide for the immunoprecipitation of sLe^a-containing glycoproteins.
Caption: A step-by-step workflow for immunoprecipitating sLe^a-modified proteins.
Immunohistochemistry (IHC) Staining Workflow
This diagram illustrates a typical workflow for IHC staining of sLe^a in tissue sections.
Caption: A standard workflow for the immunohistochemical detection of sLe^a.
Quantitative Data Summary
Table 1: Recommended Antibody Concentrations for sLe^a Analysis
| Application | Antibody Type | Starting Concentration/Dilution | Reference |
| IHC | Polyclonal (affinity-purified) | 1.7-15 µg/mL | |
| IHC | Monoclonal | 5-25 µg/mL | |
| Immunoprecipitation | Monoclonal/Polyclonal | 3-5 µg per 0.5-1 mg of lysate | [14] |
| ELISA | Monoclonal | Sub-nanomolar EC50 | [15] |
Table 2: Key Parameters for Glycan Release and Labeling
| Step | Reagent/Enzyme | Typical Conditions | Notes |
| N-glycan Release | PNGase F | 37°C for 2-4 hours or overnight | Releases most common N-glycans. |
| O-glycan Release | Reductive β-elimination | e.g., 1M NaBH4 in 0.05M NaOH | A chemical method for releasing O-glycans. |
| Fluorescent Labeling | 2-aminobenzamide (2-AB) | 65°C for 2-3 hours | A commonly used fluorescent label. |
| Fluorescent Labeling | RapiFluor-MS | Room temperature for 5 minutes | A rapid labeling reagent suitable for both fluorescence and MS detection. |
References
- 1. raybiotech.com [raybiotech.com]
- 2. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. arp1.com [arp1.com]
- 5. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 6. biomatik.com [biomatik.com]
- 7. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. biocompare.com [biocompare.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Removal of nonspecific binding proteins is required in co-immunoprecipitation with nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. nebiolab.com [nebiolab.com]
- 13. researchgate.net [researchgate.net]
- 14. Immunoprecipitation (IP) Protocol | EpigenTek [epigentek.com]
- 15. aacrjournals.org [aacrjournals.org]
Interpreting negative or weak Sialyl Lewis a staining in known positive tissues
This guide provides in-depth troubleshooting and frequently asked questions for researchers encountering weak or negative Sialyl Lewis a (sLe^a / CA19-9) staining in tissues known to express the antigen.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound staining weak or absent in a known positive control tissue?
Weak or no staining in a positive control is a critical indicator of a technical issue within your immunohistochemistry (IHC) protocol. The most common causes include suboptimal antigen retrieval, incorrect primary antibody concentration, or issues with the detection system. It is essential to confirm that each step of the protocol is optimized for this specific antigen.
Q2: Can the choice of anti-sLe^a antibody clone affect my results?
Absolutely. Different antibody clones have varying affinities and specificities for the sLe^a epitope. Some clones may be more sensitive or better suited for formalin-fixed paraffin-embedded (FFPE) tissues. For example, the clone C241:5:1:4 is noted for its specific reaction with sLe^a-containing glycolipids.[1] It is crucial to use an antibody that has been thoroughly validated for your specific application (e.g., IHC on FFPE tissue).[2]
Q3: Is it possible for a "known positive" tissue to genuinely have low sLe^a expression?
Yes. This compound expression can be heterogeneous within a tumor, meaning not all cells will express the antigen at the same level.[3][4] Furthermore, the biological context is key. For instance, in normal colonic tissue, a related structure, dithis compound, is predominant. During carcinogenesis, the downregulation of a specific enzyme can lead to the expression of sLe^a.[5][6][7] Therefore, expression levels can vary based on the tissue's specific pathological state.
Q4: How does tissue fixation affect sLe^a antigenicity?
Formalin fixation is critical for preserving tissue morphology but creates protein cross-links that can mask the sLe^a epitope, making it inaccessible to the primary antibody. This masking effect is why an antigen retrieval step is almost always mandatory for sLe^a staining in FFPE tissues to break these cross-links and restore immunoreactivity.[8]
Troubleshooting Guide: Step-by-Step Solutions
This section provides a systematic approach to identifying and resolving common issues in sLe^a staining.
Logical Flow for Troubleshooting Weak or Negative Staining
The following diagram outlines a decision-making workflow to diagnose your staining issues efficiently.
Caption: Troubleshooting workflow for weak or negative this compound staining.
Issue 1: Inadequate Antigen Retrieval
Formalin fixation masks the sLe^a epitope; proper antigen retrieval is the most critical step to unmask it.
-
Cause: The chosen method, buffer, pH, temperature, or duration of Heat-Induced Epitope Retrieval (HIER) is suboptimal.
-
Solution:
-
Verify Buffer Choice: The optimal HIER buffer is antibody-dependent. The two most common buffers are Sodium Citrate (B86180) (pH 6.0) and Tris-EDTA (pH 9.0). If your current buffer yields weak results, test the alternative.
-
Optimize Heating: Ensure your heating method (water bath, steamer, pressure cooker) reaches and maintains the correct temperature (typically 95-100°C) for the recommended time (usually 20-40 minutes). Insufficient heating will fail to unmask the epitope adequately.[2]
-
Ensure Consistent pH: Prepare buffers fresh and verify the pH before each use. An incorrect pH can dramatically reduce retrieval efficiency.[9]
-
Issue 2: Problems with the Primary Antibody
-
Cause: The primary antibody concentration is too low, the antibody is inactive, or it is not specific enough.
-
Solution:
-
Perform Titration: The optimal antibody concentration provides strong specific staining with low background. If staining is weak, perform a titration experiment by testing several dilutions (e.g., 1:50, 1:100, 1:200) to find the ideal concentration for your specific tissue and protocol.[2]
-
Confirm Antibody Viability: Ensure the antibody was stored correctly according to the manufacturer's datasheet and is not expired.[9] Always run a positive control tissue known to express sLe^a to confirm the antibody is active.[2]
-
Check Antibody Specificity: this compound is structurally similar to other carbohydrate antigens like Sialyl Lewis X.[10][11] Using a highly specific, well-characterized monoclonal antibody is critical to avoid off-target binding or weak interactions.
-
Issue 3: Ineffective Detection System
-
Cause: The secondary antibody and/or detection reagents (e.g., HRP-polymer, DAB) are inactive, incompatible, or not sensitive enough.
-
Solution:
-
Verify Compatibility: Ensure your secondary antibody is raised against the host species of your primary antibody (e.g., use an anti-mouse secondary for a primary antibody raised in a mouse).[2][12]
-
Test Detection Reagents: Run a control slide without the primary antibody. If staining occurs, your secondary antibody is causing non-specific binding.[13] If your positive control is weak, your detection reagents may have lost activity. Use fresh reagents.
-
Consider Signal Amplification: If sLe^a expression is low in your tissue, the signal may be below the detection threshold.[12] Consider using a more sensitive polymer-based detection system or an additional amplification step (e.g., using a biotinylated secondary antibody with streptavidin-HRP).[12][14]
-
Quantitative Data & Reagent Preparation
Table 1: Standard Heat-Induced Epitope Retrieval (HIER) Buffers
| Buffer Name | Composition | Preparation Steps | Storage |
| Sodium Citrate Buffer | 10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0 | 1. Dissolve 2.94 g Tri-sodium citrate (dihydrate) in 1 L distilled water. 2. Adjust pH to 6.0 with 1N HCl. 3. Add 0.5 mL Tween 20 and mix well. | Store at room temperature for up to 3 months. |
| Tris-EDTA Buffer | 10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0 | 1. Dissolve 1.21 g Tris and 0.37 g EDTA in 1 L distilled water. 2. Adjust pH to 9.0 with 1N NaOH. 3. Add 0.5 mL Tween 20 and mix well. | Store at room temperature for up to 3 months. |
Table 2: General Guideline for Primary Antibody Titration
| Dilution | Expected Outcome | Action if this is the Optimal Result |
| 1:50 | Strong staining but high background. | Increase dilution (e.g., to 1:100) to reduce background. |
| 1:100 | Strong, specific staining with low background. | Use this concentration for future experiments. |
| 1:200 | Clean background but weak specific staining. | Decrease dilution (e.g., to 1:100) to increase signal. |
| 1:400 | No or very faint staining. | The antibody is too dilute. Decrease dilution significantly. |
Note: These are starting points. The optimal dilution is highly dependent on the specific antibody, tissue, and detection system used.
Experimental Protocols
Detailed Protocol: IHC Staining for this compound on FFPE Tissues
This protocol is a standard guideline. Incubation times and reagent concentrations may require optimization.
-
Deparaffinization and Rehydration:
-
Antigen Retrieval (HIER):
-
Pre-heat a steamer or water bath containing your chosen HIER buffer (see Table 1) to 95-100°C.
-
Immerse slides in the pre-heated buffer.
-
Incubate for 20-30 minutes.[16]
-
Remove the container and allow slides to cool to room temperature (approx. 20-30 minutes).[15]
-
Rinse slides in wash buffer (e.g., PBS or TBS).
-
-
Blocking and Staining:
-
Peroxidase Block: Incubate slides in 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity.[2] Rinse with wash buffer.
-
Protein Block: Apply a protein blocking solution (e.g., 5% normal serum from the same species as the secondary antibody) and incubate for 1 hour at room temperature in a humidified chamber.[15]
-
Primary Antibody: Drain blocking solution (do not rinse). Apply the anti-sLe^a primary antibody diluted to its optimal concentration. Incubate for 1.5 hours at room temperature or overnight at 4°C.[15]
-
Wash: Rinse slides 3 times for 3 minutes each in wash buffer.
-
Secondary Antibody: Apply the appropriate HRP-conjugated secondary antibody. Incubate for 30-60 minutes at room temperature.
-
Wash: Rinse slides 3 times for 3 minutes each in wash buffer.
-
-
Detection and Visualization:
-
Chromogen: Apply the DAB chromogen solution and incubate until a brown precipitate develops (monitor under a microscope, typically 2-10 minutes).[15]
-
Stop Reaction: Immerse slides in distilled water to stop the reaction.[15]
-
Counterstain: Lightly counterstain with Hematoxylin (B73222) (e.g., for 30 seconds).[15] Over-staining with hematoxylin can mask a weak positive signal.[9]
-
Bluing: Rinse slides in water, then immerse in a bluing reagent or tap water until nuclei turn blue.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded alcohols (e.g., 95% Ethanol, 100% Ethanol).
-
Clear in Xylene.
-
Coverslip using a permanent mounting medium.
-
Biological Context: this compound Biosynthesis
Understanding the synthesis of sLe^a can provide insight into biological reasons for weak expression. A defect in the glycosylation pathway can lead to its absence.
Caption: Simplified biosynthesis of this compound and its normal counterpart.
References
- 1. CA19-9 (this compound) - IHC Primary Antibodies [shop.leicabiosystems.com]
- 2. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 3. JCI - Antibodies targeting this compound mediate tumor clearance through distinct effector pathways [jci.org]
- 4. Immunohistochemical expression of sialyl Tn, this compound, this compound-b-, and sialyl Lewis x in primary tumor and metastatic lymph nodes in human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cancer-Associated Antigens Sialyl Lewisa/x and Sda: Two Opposite Faces of Terminal Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbohydrate antigen this compound--its pathophysiological significance and induction mechanism in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. documents.cap.org [documents.cap.org]
- 10. Sialyl-Lewis A vs. Sialyl-Lewis X: A Guide to Specificity in Cancer Research - Creative Biolabs [creative-biolabs.com]
- 11. Discovery of this compound and Lewis X modified protein cancer biomarkers using high density antibody arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. bosterbio.com [bosterbio.com]
- 14. biocompare.com [biocompare.com]
- 15. labpages2.moffitt.org [labpages2.moffitt.org]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Sialyl Lewis a Expression in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Sialyl Lewis a (sLea) expression and shedding in cell culture experiments.
Troubleshooting Guide
This guide addresses common problems related to the loss or shedding of sLea from the cell surface in a question-and-answer format.
Question 1: I am observing a progressive decrease in sLea expression on my cells over several passages. What could be the cause?
Answer: A decline in sLea expression with increasing passage number is a common issue. Several factors can contribute to this phenomenon:
-
Cell Line Instability: Continuous cell lines can undergo phenotypic changes over time, including alterations in their glycosylation machinery. High-passage number cells may experience changes in morphology, growth rates, and protein expression, which can affect sLea synthesis.
-
Selective Pressure: Standard culture conditions may inadvertently select for a subpopulation of cells with lower sLea expression, especially if high expression is not essential for survival in vitro.
-
Epigenetic Modifications: Changes in DNA methylation or histone acetylation patterns can occur with prolonged culturing, potentially leading to the silencing of genes encoding crucial glycosyltransferases involved in sLea biosynthesis.[1]
Troubleshooting Steps:
-
Return to a Low-Passage Stock: Always use cells from a low-passage, cryopreserved stock for your experiments. It is recommended to establish a master and working cell bank to ensure consistency.
-
Monitor Passage Number: Keep a detailed record of the passage number for your cell cultures and establish an upper limit for their use in experiments.
-
Regular Authentication: Periodically verify the identity of your cell line using methods like Short Tandem Repeat (STR) profiling to rule out cross-contamination.
Question 2: My cells show low or no sLea expression, even at low passage. How can I enhance its expression?
Answer: Low sLea expression can be inherent to the cell line or influenced by culture conditions. Here are some strategies to potentially increase expression:
-
Hypoxic Culture Conditions: Hypoxia is a known inducer of sLea expression in cancer cells.[2][3][4][5][6] This is often mediated by the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α), which can upregulate the expression of genes encoding glycosyltransferases necessary for sLea synthesis.[4][5][6]
-
Media Optimization: The composition of the cell culture medium can significantly impact cellular metabolism and glycosylation.[7][8][9][10] Ensure your medium provides adequate precursors for glycan synthesis.
-
Inducing Agents: Certain chemical inducers have been shown to affect glycosylation patterns. For example, treatment of some cancer cells with butyrate (B1204436) or 5-azacytidine (B1684299) has been reported to induce dithis compound expression, which is related to sLea synthesis, suggesting a role for epigenetic modifiers.[1]
Troubleshooting Steps:
-
Induce Hypoxia: Culture your cells in a hypoxic environment (e.g., 1-5% O2) for 24-48 hours. You can use a specialized hypoxia incubator or chemical inducers like cobalt chloride (CoCl2) or deferoxamine (B1203445) (DFO) to mimic hypoxic conditions.
-
Optimize Culture Medium:
-
Ensure the medium contains sufficient glucose and glutamine, which are precursors for nucleotide sugar synthesis.
-
Consider supplementing the medium with specific precursors like N-acetylmannosamine (ManNAc) to potentially boost sialylation.
-
-
Test Inducing Agents: If applicable to your research, test the effect of epigenetic modifying agents on your specific cell line, carefully titrating the concentration to avoid toxicity.
Question 3: I detect high levels of soluble sLea in my culture supernatant, indicating shedding. How can I minimize this?
Answer: The presence of soluble sLea in the culture medium is a clear indication of shedding from the cell surface.[11] This is often mediated by proteases that cleave the protein backbone carrying the sLea glycan.
-
Proteolytic Activity: Cell surface proteins are often shed by proteases such as A Disintegrin and Metalloproteinases (ADAMs) and Matrix Metalloproteinases (MMPs).[12] These enzymes can be secreted by the cells themselves or be present in serum supplements.
-
Serum Components: Fetal Bovine Serum (FBS) and other serum supplements contain various proteases that can contribute to the shedding of cell surface antigens.
Troubleshooting Steps:
-
Use Protease Inhibitors: Supplement your culture medium with a broad-spectrum protease inhibitor cocktail to inhibit the activity of shedding-associated proteases.[13]
-
Reduce Serum Concentration or Use Serum-Free Medium: If your cells can tolerate it, reducing the serum concentration or transitioning to a serum-free or xeno-free medium can decrease the levels of exogenous proteases.[10]
-
Optimize Cell Handling: Minimize mechanical stress during cell passaging and handling, as this can damage cell membranes and increase the release of endogenous proteases.
Quantitative Data Summary
The following table summarizes the effect of different conditions on sLea expression, based on findings from various studies.
| Condition | Cell Line(s) | Observed Effect on sLea or Related Glycans | Reference(s) |
| Hypoxia (0.5% O2) | Ovarian and Breast Cancer Cell Lines | Dysregulated expression of glycosyltransferase genes (MGAT5, ST3GAL4) involved in sialylation. | [2][3] |
| Hypoxia | Various Cancer Cell Lines | Increased transcription of genes for FUT7 and ST3Gal-I, enzymes involved in sLex/sLea synthesis. | [5] |
| High Passage Number | Mouse Insulinoma (MIN-6) | Significant changes in the expression of numerous genes, including those involved in cell adhesion. | |
| High Passage Number | Prostate Cancer (LNCaP) | Altered gene expression profiles compared to low passage cells. |
Experimental Protocols
1. Flow Cytometry for sLea Detection
This protocol allows for the quantification of sLea expression on the cell surface.
-
Cell Preparation:
-
Harvest cells and wash them once with ice-cold PBS containing 2% FBS (FACS buffer).
-
Resuspend the cells in FACS buffer to a concentration of 0.5 x 106 cells per 100 µL.
-
-
Antibody Staining:
-
Add a primary antibody specific for sLea (e.g., clone 1116-NS-19-9) at the manufacturer's recommended concentration.
-
Incubate on ice for 30-60 minutes in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer.
-
If the primary antibody is not fluorescently labeled, resuspend the cells in 100 µL of FACS buffer containing a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG).
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer.
-
-
Data Acquisition:
2. ELISA for Measuring Shed sLea
This protocol is for quantifying the amount of sLea shed into the cell culture supernatant.
-
Plate Coating:
-
Coat a 96-well ELISA plate with a capture antibody specific for the protein backbone carrying sLea or a general sLea capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Add your cell culture supernatant samples and standards to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection:
-
Add a detection antibody specific for sLea (often a biotinylated antibody) and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add a streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate five times with wash buffer.
-
Add a TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
Data Analysis:
3. Immunofluorescence Staining of sLea
This protocol allows for the visualization of sLea localization on the cell surface.
-
Cell Seeding and Fixation:
-
Seed cells on glass coverslips in a culture plate and allow them to adhere overnight.
-
Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Staining:
-
Wash the fixed cells three times with PBS.
-
Block the cells with a blocking buffer (e.g., 10% normal goat serum in PBS) for 30 minutes.
-
Incubate the cells with a primary antibody against sLea for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
Visualizations
A troubleshooting workflow for addressing sLea shedding.
Overview of sLea biosynthesis and proteolytic shedding.
Frequently Asked Questions (FAQs)
Q1: What is this compound (sLea)?
A1: this compound (sLea), also known as CA19-9, is a tetrasaccharide carbohydrate antigen that is typically expressed on glycoproteins and glycolipids on the surface of cells. It is well-recognized as a tumor-associated antigen, and its expression is often elevated in various adenocarcinomas.[11]
Q2: Why is maintaining sLea expression important in my experiments?
A2: The expression of sLea is often critical for studies related to cancer cell adhesion, migration, and metastasis, as it can act as a ligand for selectins on endothelial cells. Consistent and stable expression is necessary for reproducible experimental results in these areas.
Q3: Can freezing and thawing affect sLea expression?
A3: While the antigen itself is stable, the process of freezing and thawing can affect cell viability and health. A proper cryopreservation protocol with a suitable cryoprotectant is essential. It is best to use cells that have been revived and allowed to recover for at least one passage before use in experiments to ensure consistent expression.
Q4: Are there specific cell lines known for high sLea expression?
A4: Yes, several cancer cell lines are known to express high levels of sLea, including certain colon (e.g., HT-29, Colo205), pancreatic (e.g., BxPC3), and ovarian (e.g., SW626) cancer cell lines.[14][26] However, expression levels can vary even within the same cell line from different sources or at different passage numbers.
Q5: What is the difference between this compound and Sialyl Lewis x?
A5: this compound (sLea) and Sialyl Lewis x (sLex) are structural isomers. They are both tetrasaccharides that play roles in cell adhesion. The key difference lies in the linkage of the fucose residue to the N-acetylglucosamine. This structural difference leads to recognition by different antibodies and can confer distinct biological functions.
References
- 1. Loss of disialyl Lewis(a), the ligand for lymphocyte inhibitory receptor sialic acid-binding immunoglobulin-like lectin-7 (Siglec-7) associated with increased sialyl Lewis(a) expression on human colon cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Hypoxia Alters Epigenetic and N-Glycosylation Profiles of Ovarian and Breast Cancer Cell Lines in-vitro [frontiersin.org]
- 3. Hypoxia Alters Epigenetic and N-Glycosylation Profiles of Ovarian and Breast Cancer Cell Lines in-vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxic regulation of glycosylation via the N-acetylglucosamine cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of glycosylation in hypoxia-driven cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 8. cedarstoneindustry.com [cedarstoneindustry.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. cellculturedish.com [cellculturedish.com]
- 11. Sialyl-Lewis A vs. Sialyl-Lewis X: A Guide to Specificity in Cancer Research - Creative Biolabs [creative-biolabs.com]
- 12. Hepsin - Wikipedia [en.wikipedia.org]
- 13. scbt.com [scbt.com]
- 14. Human Monoclonal Antibodies to Sialyl-Lewis a (CA19.9) with Potent CDC, ADCC and Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow cytometric analysis of this compound antigen on human cancer cells by using F(ab')2μ fragments prepared from a mouse IgM monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The N-glycolyl form of mouse sialyl Lewis X is recognized by selectins but not by HECA-452 and FH6 antibodies that were raised against human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. An improved ELISA for the determination of sialyl Lewis(x) structures on purified glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of this compound and Lewis X modified protein cancer biomarkers using high density antibody arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biocompare.com [biocompare.com]
- 22. assaygenie.com [assaygenie.com]
- 23. General ELISA Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. scbt.com [scbt.com]
- 26. (Sialyl)Lewis Antigen Expression on Glycosphingolipids, N-, and O-Glycans in Colorectal Cancer Cell Lines is Linked to a Colon-Like Differentiation Program - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Sialyl Lewis a during sample storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Sialyl Lewis a (sLeA) during sample storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (sLeA) is a tetrasaccharide carbohydrate antigen often found on the surface of cancer cells and is a crucial biomarker, particularly in gastrointestinal cancers.[1] The stability of sLeA in biological samples is paramount for accurate quantification in research and clinical diagnostics. Degradation can lead to falsely low measurements, impacting experimental outcomes and patient monitoring.
Q2: What are the primary causes of this compound degradation during storage?
The degradation of sLeA primarily stems from the hydrolysis of the terminal sialic acid residue. This can be caused by several factors:
-
Low pH (Acidic Conditions): The glycosidic linkage of sialic acid is susceptible to acid-catalyzed hydrolysis.[2][3]
-
High Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2][3]
-
Enzymatic Activity: Sialidases (or neuraminidases), which are enzymes present in various biological samples, can cleave the sialic acid from the glycan chain.[4]
-
Repeated Freeze-Thaw Cycles: These cycles can lead to protein denaturation and aggregation, potentially affecting the integrity of the glycoprotein (B1211001) carrying the sLeA antigen.
Q3: What is the optimal temperature for storing samples containing this compound?
For long-term storage, it is recommended to store samples at -80°C.[5][6][7] For short-term storage (up to a few days), 2-8°C is acceptable, but freezing is preferable for longer durations.[8] It is crucial to avoid repeated freeze-thaw cycles.
Q4: How does pH affect the stability of this compound?
Sialic acid is most stable at a neutral pH (around 7.0). Both acidic (pH < 6) and alkaline (pH > 8) conditions can lead to the degradation of sialic acid, with the rate of degradation increasing with temperature.
Q5: Can I use preservatives to protect this compound in my samples?
Yes, for cellular samples or tissues, the addition of a protease inhibitor cocktail is recommended to prevent general protein degradation, which can indirectly affect sLeA stability.[9] For preventing enzymatic cleavage of sialic acid, specific sialidase inhibitors can be used, particularly if samples will be stored for extended periods at temperatures above freezing.
Troubleshooting Guides
Issue: I am observing lower than expected this compound levels in my samples after storage.
| Possible Cause | Troubleshooting Steps |
| Acidic Sample pH | Measure the pH of your sample storage buffer. Adjust to a neutral pH (7.0-7.4) using a suitable buffer (e.g., phosphate-buffered saline). |
| Inappropriate Storage Temperature | Ensure samples are stored at -80°C for long-term storage. Verify the temperature of your freezer with a calibrated thermometer. Avoid storing samples in the door of the freezer where temperature fluctuations are common. |
| Repeated Freeze-Thaw Cycles | Aliquot samples into single-use volumes before the initial freezing. This prevents the need to thaw the entire sample for each analysis. |
| Sialidase Activity | If samples (especially tissue homogenates or cell lysates) were not immediately frozen or processed, consider adding a sialidase inhibitor cocktail to a fresh sample set during preparation. |
| Oxidative Damage | While less common for the glycan itself, oxidative damage to the protein backbone can occur. Minimize exposure to air and consider purging the headspace of storage vials with an inert gas like nitrogen or argon for highly sensitive samples. Sialylation has been shown to offer some protection against oxidative stress on glycoproteins.[10] |
Quantitative Data on this compound (Sialic Acid) Stability
The stability of this compound is largely determined by the stability of its terminal sialic acid (N-acetylneuraminic acid, Neu5Ac). The following tables summarize the degradation of Neu5Ac under various conditions.
Table 1: Effect of pH and Temperature on Neu5Ac Stability
| Temperature | pH | Remaining Neu5Ac after 4 hours (%) |
| 65°C | 2.02 (30% Acetic Acid) | <50% |
| 37°C | 2.09 (0.1% TFA) | ~90% (with some hydrolysis) |
| 23°C | 2.09 (0.1% TFA) | >95% (with minor hydrolysis) |
| 4°C | 2.09 (0.1% TFA) | ~100% |
Data extrapolated from a study on sialylglycopeptide (B573236) hydrolysis.[3]
Table 2: Long-Term Stability of Analytes in Frozen Plasma
| Analyte | Storage Temperature | Storage Duration | Analyte Recovery (%) |
| Soluble ST2 (a glycoprotein) | -20°C | 18 months | 99 ± 5 |
| Soluble ST2 (a glycoprotein) | -80°C | 18 months | 101 ± 7 |
| Coagulation Factors (in plasma) | -80°C | ~7 years | No significant difference from freshly thawed plasma |
Data from studies on the long-term stability of plasma components.[5][8] While not specific to sLeA, these studies demonstrate the general stability of glycoproteins and other plasma components at -80°C.
Experimental Protocols
Protocol 1: Recommended Sample Storage Procedure
-
Sample Collection: Collect blood samples in EDTA or serum separator tubes. For tissues, collect and immediately process or flash-freeze in liquid nitrogen.
-
Processing:
-
Serum/Plasma: Centrifuge blood samples according to standard protocols to separate serum or plasma.
-
Tissues: Homogenize tissues in a suitable lysis buffer on ice. The buffer should be at a neutral pH and may contain a protease inhibitor cocktail.
-
-
Addition of Inhibitors (Optional but Recommended):
-
Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to the sample.
-
Sialidase Inhibitors: For samples with high expected sialidase activity, consider adding a sialidase inhibitor such as 2,3-dehydro-2-deoxy-N-acetylneuraminic acid (DANA).
-
-
Aliquoting: Aliquot the processed samples into single-use, cryo-compatible tubes. This is a critical step to avoid freeze-thaw cycles.
-
Freezing:
-
Controlled-Rate Freezing: For cellular samples, use a controlled-rate freezer to maintain cell viability if required for downstream applications.
-
Standard Freezing: For serum, plasma, and tissue lysates, place the aliquots in a -80°C freezer.
-
-
Storage: Store the samples at -80°C for long-term preservation. Maintain a detailed inventory of your samples.
Protocol 2: this compound Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a general guideline for a sandwich ELISA to quantify sLeA on a glycoprotein of interest.
-
Coating:
-
Coat a 96-well microplate with a capture antibody specific for the glycoprotein carrying the sLeA antigen (e.g., anti-MUC1). Dilute the antibody in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step.
-
-
Sample Incubation:
-
Add your samples (and standards) to the wells. Dilute samples in the blocking buffer. Incubate for 2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step.
-
-
Detection Antibody Incubation:
-
Add a biotinylated anti-Sialyl Lewis a detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step.
-
-
Enzyme Conjugate Incubation:
-
Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
-
Washing:
-
Repeat the washing step.
-
-
Substrate Addition:
-
Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. A blue color will develop.
-
-
Stopping the Reaction:
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). The color will change to yellow.
-
-
Reading the Plate:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of your standards. Use the standard curve to determine the concentration of this compound in your samples.
-
Visualizations
Caption: Key factors leading to the degradation of this compound.
Caption: Workflow for optimal sample storage to preserve this compound.
References
- 1. Discovery of this compound and Lewis X modified protein cancer biomarkers using high density antibody arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A “terminal” case of glycan catabolism: Structural and enzymatic characterization of the sialidases of Clostridium perfringens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term stability of soluble ST2 in frozen plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prolonged (post‐thaw) shelf life of −80°C frozen AB apheresis plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term stability of frozen platelet-rich plasma under −80 °C storage condition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prolonged (post-thaw) shelf life of -80°C frozen AB apheresis plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sialylation Shields Glycoproteins from Oxidative Stress: Mechanistic Insights into Sialic Acid Oxidation and Structural Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CA19-9 Immunoassays for Researchers and Drug Development Professionals
An objective analysis of the performance and diagnostic accuracy of leading immunoassays for the quantification of carbohydrate antigen 19-9 (CA19-9), a key biomarker in pancreatobiliary cancers.
This guide provides a comprehensive comparison of the analytical performance of several widely used automated immunoassays for the measurement of CA19-9. For researchers, scientists, and professionals in drug development, selecting the appropriate assay is critical for reliable clinical trial data and research outcomes. This document summarizes key quantitative data, outlines typical experimental methodologies, and provides a visual workflow for assay comparison.
Quantitative Performance Data
The following tables summarize the analytical performance characteristics of various CA19-9 immunoassays based on published studies. These metrics are crucial for understanding the reliability, sensitivity, and consistency of each platform.
| Immunoassay Platform | Manufacturer | Limit of Detection (kU/L) | Linearity (% Deviation) | Imprecision (Total CV%) | Correlation (r) vs. ADVIA Centaur | Passing-Bablok Slope vs. ADVIA Centaur |
| ARCHITECT i2000 | Abbott Diagnostics | 0.23[1] | - | <8%[1] | 0.98[1] | 2.06[1] |
| ADVIA Centaur | Bayer Diagnostics | 0.43[1] | 26.7%[1] | <8%[1] | - | - |
| UniCel DxI 800 | Beckman Coulter | 0.07[1] | - | <8%[1] | 0.88[1] | 1.29[1] |
| IMMULITE 2000 | Diagnostic Products | 0.32[1] | - | <8%[1] | 0.87[1] | 1.00[1] |
| Elecsys E170 | Roche Diagnostics | 0.07[1] | 4.5%[1] | <8%[1] | 0.85[1] | 1.18[1] |
| Cobas e601 | Roche Diagnostics | - | - | 3.0-4.7%[2] | 0.708 (vs. Architect)[2] | - |
| Vitros 5600 | Ortho Clinical Diagnostics | - | - | 1.03-5.6%[2] | 0.990 (vs. Architect)[2] | - |
Note: The ADVIA Centaur was used as the comparison method in the study by La'ulu and Roberts (2007)[1]. The data for Cobas e601 and Vitros 5600 are from a separate study and compared against the ARCHITECT i2000SR[2].
Key Performance Insights
Significant variability exists among different CA19-9 immunoassays. While all evaluated assays demonstrated acceptable analytical performance, the differences in calibration and antibody specificity can lead to disparate results for the same patient sample[2][3]. The Passing-Bablok regression analysis, for instance, showed slopes ranging from 1.00 to 2.06 when compared to the ADVIA Centaur assay, indicating proportional differences between methods[1]. The ARCHITECT i2000 showed a notable slope of 2.06, suggesting a significant difference in calibration[1].
Such discrepancies underscore the critical importance of using the same immunoassay for serial monitoring of patients[2][4]. A change in the assay method during the course of monitoring could lead to erroneous interpretation of CA19-9 levels.
Experimental Protocols
A detailed experimental protocol for comparing different CA19-9 immunoassays would typically involve the following key experiments:
Limit of Detection (LoD) Determination
The LoD is determined by measuring replicates of a zero calibrator and a low-level sample. For example, one study calculated the LoD by averaging the results of two separate runs, each consisting of 10 replicates of a zero concentration material and 3 replicates of a low concentration, non-zero material[1].
Linearity Assessment
Linearity is assessed by analyzing a series of diluted samples with known high and low concentrations of CA19-9. The deviation from the expected target values across the analytical measurement range is then calculated. A maximum average deviation from the target recovery is reported, with lower percentages indicating better linearity[1].
Imprecision Evaluation
Imprecision is evaluated by repeatedly measuring control samples at different concentrations to determine the coefficient of variation (CV). This is typically performed for both within-run and between-run precision over a specified period. Total CVs of less than 8% are generally considered acceptable[1].
Method Comparison
Method comparison is performed by analyzing a substantial number of patient samples (e.g., over 100) on the different immunoassay platforms. The results are then statistically analyzed using methods such as Passing-Bablok regression and Bland-Altman plots to assess correlation, systematic bias, and agreement between the assays[1][5].
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of different CA19-9 immunoassays.
Caption: A typical experimental workflow for comparing CA19-9 immunoassays.
Conclusion
The choice of a CA19-9 immunoassay can have significant implications for research and clinical applications. While modern automated assays generally exhibit good analytical performance, there are notable differences in their calibration and antibody specificities, leading to variability in results. This guide highlights the importance of being aware of these differences and the necessity of consistently using the same assay for longitudinal studies and patient monitoring. For drug development professionals and researchers, a thorough understanding of the performance characteristics of the chosen CA19-9 immunoassay is paramount for ensuring the accuracy and integrity of their data.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparison of different immunoassays for CA 19-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The Comparison Between Different Immunoassays for Serum Carbohydrate Antigen (CA 19-9) Concentration Measurement | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Performance characteristics of five automated CA 19-9 assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Sialyl Lewis a as a predictive biomarker for therapy response
A comprehensive analysis of Sialyl Lewis a (sLea) as a predictive biomarker for treatment response in oncology, with a focus on its clinical utility, underlying biological mechanisms, and comparative performance against other biomarkers. This guide is intended for researchers, scientists, and professionals in drug development.
This compound (sLea), a carbohydrate antigen also widely known by its clinical assay designation CA19-9, has emerged as a significant biomarker in the management of various cancers, particularly those of the gastrointestinal tract. Its expression on the surface of cancer cells is not only a hallmark of malignant transformation but also plays a crucial role in metastasis and has been correlated with patient prognosis and response to therapy.[1][2] This guide provides a detailed comparison of sLea's performance in predicting response to different therapeutic modalities, outlines the experimental protocols for its detection, and illustrates the key signaling pathways involved.
Comparative Performance of this compound as a Predictive Biomarker
The clinical utility of sLea as a predictive biomarker has been most extensively studied in the context of chemotherapy for pancreatic and colorectal cancers. A decline in serum CA19-9 levels following chemotherapy is strongly associated with a better therapeutic response and improved survival outcomes.[3] However, its predictive value for targeted therapies and immunotherapies is an area of ongoing investigation.
Chemotherapy
In patients with advanced pancreatic cancer undergoing gemcitabine-based chemotherapy, baseline CA19-9 levels are prognostic for overall survival.[3] A significant decrease in CA19-9 levels after the initiation of treatment is a strong predictor of a favorable response.[3] Similarly, in gastric cancer, changes in serum CA19-9 and carcinoembryonic antigen (CEA) levels can predict the efficacy of first-line chemotherapy.[4] One study reported that a reduction in CA19-9 levels of ≥29% after two cycles of chemotherapy was associated with a significantly longer progression-free survival in patients with advanced gastric cancer.[4]
| Cancer Type | Therapy | Biomarker Cut-off/Change | Predictive Performance Metric | Value | Reference |
| Advanced Gastric Cancer | First-line Chemotherapy | CA19-9 decline ≥29% | Progression-Free Survival (PFS) | Significantly longer | [4] |
| Advanced Gastric Cancer | First-line Chemotherapy | CEA decline ≥24% | Progression-Free Survival (PFS) | Significantly longer | [4] |
| Advanced Gastric Cancer | Neoadjuvant Chemotherapy | High preoperative CA19-9 | Overall Survival | Higher risk of death | [5] |
| Advanced Gastric Cancer | Neoadjuvant Chemotherapy | High preoperative CA72-4 | Overall Survival | Higher risk of death | [5] |
| Colorectal Cancer | Adjuvant Chemotherapy | High sLea expression (IHC) | Recurrence | Strong correlation | [2] |
| Pancreatic Cancer | Gemcitabine-based chemotherapy | Baseline CA19-9 (low vs. high) | Median Overall Survival | 8.7 vs. 5.2 months | [3] |
Targeted Therapy
The role of sLea in predicting response to targeted therapies, such as anti-EGFR and anti-angiogenic agents, is less established. Some evidence suggests that aberrant sialylation of EGFR may modulate the response to cetuximab in colorectal cancer.[6] However, more direct evidence linking sLea levels to the efficacy of these therapies is needed.
Immunotherapy
The predictive value of sLea for immunotherapy is an emerging area of research. While established biomarkers for immune checkpoint inhibitors include PD-L1 expression and tumor mutational burden, the tumor microenvironment's glycosylation status is gaining attention.[7][8] Altered sialylation on cancer cells can impact immune cell interactions.[9] However, clinical studies providing quantitative data on the predictive performance of sLea for immunotherapy response are currently limited.
Experimental Protocols
Accurate and reproducible measurement of sLea is crucial for its clinical application. The following are detailed protocols for the two most common methods of sLea detection: Enzyme-Linked Immunosorbent Assay (ELISA) for serum CA19-9 and Immunohistochemistry (IHC) for sLea in tissue samples.
Serum this compound (CA19-9) Quantification by ELISA
This protocol outlines the steps for a sandwich ELISA to quantify CA19-9 in human serum or plasma.
Materials:
-
CA19-9 ELISA Kit (containing pre-coated 96-well plate, standards, detection antibody, HRP-conjugate, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and disposable tips
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Distilled or deionized water
-
Serum or plasma samples
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare wash buffer and any other required solutions according to the kit manufacturer's instructions.
-
Standard and Sample Addition: Add 100 µL of each standard, control, and sample into the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for 1.5 hours at 37°C.[10]
-
Washing: Aspirate the contents of each well and wash the wells five times with wash buffer. Ensure complete removal of the liquid after the final wash by inverting the plate and blotting it on a clean paper towel.[10]
-
Enzyme Conjugate Addition: Add 200 µL of the enzyme-conjugated detection antibody to each well.[10]
-
Second Incubation: Cover the plate and incubate for 1.5 hours at 37°C.[10]
-
Second Washing: Repeat the washing step as described in step 4.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well.
-
Color Development: Incubate the plate for 20 minutes at room temperature in the dark.[10]
-
Stopping the Reaction: Add 100 µL of stop solution to each well. The color in the wells should change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of CA19-9 in the samples.
This compound Detection in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues by Immunohistochemistry (IHC)
This protocol provides a general procedure for the chromogenic detection of sLea antigen in FFPE tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal serum in PBS)
-
Primary antibody against this compound (e.g., clone 1116-NS-19-9)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) two times for 5 minutes each.
-
Immerse slides in 100% ethanol two times for 5 minutes each.
-
Immerse slides in 95% ethanol for 5 minutes.
-
Immerse slides in 70% ethanol for 5 minutes.
-
Rinse slides in distilled water for 5 minutes.[11]
-
-
Antigen Retrieval:
-
Submerge slides in antigen retrieval solution and heat in a microwave or water bath at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature for at least 20 minutes.[11]
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-sLea antibody at the optimal dilution overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash slides three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate sections with the biotinylated secondary antibody for 30 minutes at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 6.
-
-
Streptavidin-HRP Incubation:
-
Incubate sections with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 6.
-
-
Chromogenic Detection:
-
Incubate sections with DAB substrate solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.
-
Rinse slides with distilled water to stop the reaction.
-
-
Counterstaining:
-
Counterstain sections with hematoxylin for 1-2 minutes.
-
Rinse with water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanol solutions and xylene.
-
Mount a coverslip using a permanent mounting medium.
-
Signaling Pathways and Mechanisms of Action
The biological function of sLea in cancer progression is primarily mediated by its role as a ligand for E-selectin, an adhesion molecule expressed on endothelial cells.[1][12] This interaction facilitates the adhesion of circulating tumor cells to the endothelium, a critical step in the metastatic cascade.
This compound Biosynthesis Pathway
The synthesis of sLea involves a series of enzymatic reactions catalyzed by glycosyltransferases. The pathway begins with a precursor oligosaccharide chain, which is sequentially modified by the addition of fucose and sialic acid residues. The overexpression of specific fucosyltransferases and sialyltransferases in cancer cells leads to the aberrant accumulation of sLea on the cell surface.
Biosynthesis of this compound.
This compound - E-selectin Mediated Metastasis
The binding of sLea on circulating tumor cells to E-selectin on endothelial cells initiates a signaling cascade that promotes tumor cell extravasation and the formation of distant metastases. This process involves cell rolling, firm adhesion, and transmigration through the endothelial layer.
Role of sLea in metastasis.
This compound and Therapy Resistance
Emerging evidence suggests that aberrant sialylation, including the expression of sLea, may contribute to therapy resistance.[9][13] The mechanisms are thought to involve the masking of cell surface receptors, alteration of signaling pathways, and modulation of the tumor microenvironment to create a more immunosuppressive state.[9] Further research is needed to fully elucidate the role of sLea in resistance to specific cancer therapies.
References
- 1. Carbohydrate antigen this compound--its pathophysiological significance and induction mechanism in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of sialyl Lewis(a) as a new prognostic factor for patients with advanced colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arigobio.com [arigobio.com]
- 4. researchgate.net [researchgate.net]
- 5. Clinical evaluation of CEA, CA19-9, CA72-4 and CA125 in gastric cancer patients with neoadjuvant chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cloud-clone.com [cloud-clone.com]
- 7. Biomarkers of immunotherapy for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emjreviews.com [emjreviews.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging role of sialylation in cancer therapy resistance: Mechanisms and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Sialyl Lewis a expression in different gastrointestinal cancers
A comprehensive review of Sialyl Lewis a (sLea) expression reveals its varying prevalence and prognostic significance across different gastrointestinal (GI) malignancies. This guide provides a comparative analysis of sLea expression in stomach, colorectal, pancreatic, and esophageal cancers, supported by experimental data and detailed methodologies for its detection. The role of sLea in promoting cancer metastasis through interaction with E-selectin is also explored.
This compound (sLea), also known as Cancer Antigen 19-9 (CA19-9), is a carbohydrate antigen frequently overexpressed on the surface of cancer cells. Its expression is implicated in tumor progression and metastasis, making it a crucial biomarker in oncology. This guide synthesizes data on sLea expression levels detected by immunohistochemistry (IHC) and enzyme-linked immunosorbent assay (ELISA) in various GI cancers, offering valuable insights for researchers, scientists, and drug development professionals.
Comparative Expression of this compound in Gastrointestinal Cancers
The expression of sLea varies significantly among different types of gastrointestinal cancers. The following table summarizes the percentage of positive cases for sLea expression as determined by immunohistochemical staining of tumor tissues.
| Gastrointestinal Cancer | Percentage of sLea Positive Cases (Immunohistochemistry) | Key Findings |
| Stomach Cancer | 60% in primary lesions[1] | Expression of sLea in gastric cancer is associated with a poorer prognosis[2]. High serum levels of CA19-9 in gastric cancer patients are predictive of liver metastasis and lymph node metastasis[3]. |
| Colorectal Cancer | 72.3% - 75.4%[4][5] | sLea expression in primary colorectal tumors is a useful marker for evaluating tumor aggressiveness and prognosis[4]. It is significantly correlated with regional lymph node metastasis, recurrence, and postoperative survival[4]. |
| Pancreatic Cancer | Up to 98% in Pancreatic Ductal Adenocarcinoma (PDAC)[6] | Serum CA19-9 levels are a well-established tumor marker for pancreatic cancer[7]. High expression of sLea is a hallmark of PDAC[6]. However, about 5-10% of the population are Lewis antigen negative and cannot produce CA19-9[8]. |
| Esophageal Cancer | 51.9% in Esophageal Squamous Cell Carcinoma[9] | sLea expression is detected in a significant portion of esophageal squamous cell carcinomas and is suggested to be associated with early-stage cancer progression[9]. |
Experimental Protocols
Accurate detection of sLea is paramount for both research and clinical applications. The following sections provide detailed methodologies for the two most common detection techniques: Immunohistochemistry (IHC) for tissue analysis and Enzyme-Linked Immunosorbent Assay (ELISA) for serum quantification.
Immunohistochemistry (IHC) Protocol for this compound
This protocol outlines the key steps for the immunohistochemical staining of sLea in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Tissue Preparation:
-
Fix fresh tissue specimens in 10% neutral buffered formalin for 24-48 hours at room temperature.
-
Dehydrate the tissue through a series of graded ethanol (B145695) solutions and clear with xylene.
-
Embed the tissue in paraffin (B1166041) wax and cut 4-5 µm thick sections using a microtome.
-
Mount the sections on positively charged glass slides and bake at 60°C for at least 1 hour to ensure adherence.
2. Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol for 5 minutes each, followed by a final rinse in distilled water.
3. Antigen Retrieval:
-
For heat-induced epitope retrieval (HIER), immerse slides in a 10 mM sodium citrate (B86180) buffer (pH 6.0).
-
Heat the buffer to 95-100°C for 20-30 minutes using a microwave, pressure cooker, or water bath.
-
Allow the slides to cool down to room temperature in the buffer.
4. Staining Procedure:
-
Wash the slides with Phosphate Buffered Saline (PBS).
-
Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes.
-
Wash with PBS.
-
Block non-specific binding by incubating with a blocking serum (e.g., 5% normal goat serum in PBS) for 30-60 minutes.
-
Incubate with the primary antibody against this compound (e.g., monoclonal antibody NS19-9) at the optimal dilution overnight at 4°C in a humidified chamber.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash with PBS.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Wash with PBS.
-
Develop the color by adding a chromogen substrate solution, such as 3,3'-Diaminobenzidine (DAB), and monitor under a microscope.
-
Stop the reaction by rinsing with distilled water.
5. Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei.
-
Dehydrate the sections through graded ethanol and clear in xylene.
-
Mount the slides with a permanent mounting medium and a coverslip.
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum this compound (CA19-9)
This protocol describes a sandwich ELISA for the quantitative measurement of sLea in serum samples.
1. Sample Preparation:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1000-2000 x g for 10 minutes to separate the serum.
-
Collect the serum and store at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.
2. ELISA Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Add standards, controls, and patient serum samples to the wells of a microplate pre-coated with a monoclonal antibody specific for sLea.
-
Incubate for 60-90 minutes at 37°C or room temperature.
-
Wash the wells several times with a wash buffer to remove unbound substances.
-
Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-sLea antibody) to each well.
-
Incubate for 60 minutes at room temperature.
-
Wash the wells again to remove unbound enzyme conjugate.
-
Add a substrate solution (e.g., TMB) to each well. The enzyme will catalyze a color change.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid). The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of sLea in the patient samples by interpolating their absorbance values on the standard curve.
This compound and Metastasis: The Role of E-selectin Signaling
The expression of sLea on the surface of cancer cells plays a critical role in the metastatic cascade. sLea acts as a ligand for E-selectin, an adhesion molecule expressed on the surface of endothelial cells lining blood vessels. The interaction between sLea and E-selectin mediates the initial attachment of circulating tumor cells to the endothelium, a crucial step for their extravasation and the formation of distant metastases[10].
Upon binding of sLea-expressing cancer cells to E-selectin on endothelial cells, a signaling cascade is initiated within the cancer cell that promotes invasion and migration. While the complete pathway is still under investigation, evidence suggests the involvement of Focal Adhesion Kinase (FAK) and the Extracellular signal-Regulated Kinase (ERK) pathway.
This guide provides a comparative overview of sLea expression in gastrointestinal cancers, along with detailed experimental protocols and an exploration of its role in metastasis. This information serves as a valuable resource for researchers and clinicians working to understand and target sLea in the context of cancer diagnosis and therapy.
References
- 1. Immunohistochemical expression of sialyl Tn, this compound, this compound-b-, and sialyl Lewis x in primary tumor and metastatic lymph nodes in human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sceti.co.jp [sceti.co.jp]
- 3. Predictive factors for preoperative serum levels of sialy Lewis(x), sialyl Lewis(a) and sialyl Tn antigens in gastric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of sialyl Lewis(a) as a new prognostic factor for patients with advanced colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of Lewis(a), sialyl Lewis(a), Lewis(x) and sialyl Lewis(x) antigens as prognostic factors in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Immunohistochemical Evaluation of Tumor-Associated Glycans and Mucins as Targets for Molecular Imaging of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sialyl Lewis(a) ganglioside in pancreatic cancer tissue correlates with the serum CA 19-9 level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frequent expression of sialyl Le(a) in human esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Sialyl Lewis a Detection: A Head-to-Head Comparison of Immunohistochemistry and Flow Cytometry
For researchers, scientists, and drug development professionals, the accurate detection of Sialyl Lewis a (sLe^a), a carbohydrate antigen often overexpressed in cancer, is crucial for diagnostics, prognostics, and therapeutic development. This guide provides a comprehensive comparison of two primary detection methods: Immunohistochemistry (IHC) and Flow Cytometry, supported by experimental data and detailed protocols.
The choice between IHC and flow cytometry for sLe^a detection hinges on the specific research question, sample type, and desired output. While both techniques are powerful for identifying cell-surface antigens, they offer distinct advantages and limitations in terms of quantification, spatial resolution, and sample throughput.
Quantitative Data Comparison
| Feature | Immunohistochemistry (IHC) | Flow Cytometry |
| Principle | In situ detection of sLe^a in tissue sections using enzyme- or fluorophore-conjugated antibodies. | Quantitative measurement of sLe^a expression on single cells in suspension using fluorophore-conjugated antibodies. |
| Sample Type | Formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections. | Single-cell suspensions from fresh tissues, blood, or cell cultures. |
| Data Output | Qualitative/Semi-quantitative (staining intensity and pattern), spatial distribution of sLe^a positive cells within tissue architecture. | Quantitative (percentage of positive cells, mean fluorescence intensity), analysis of large cell populations. |
| Sensitivity | Can detect low levels of antigen, but quantification is subjective. | Highly sensitive for detecting even weakly expressed antigens on individual cells.[1] |
| Specificity | Dependent on antibody specificity and blocking of non-specific binding. Cross-reactivity can be an issue. | High specificity due to the use of monoclonal antibodies and the ability to gate on specific cell populations. |
| Throughput | Lower throughput, involves multiple manual steps. | High throughput, capable of analyzing thousands of cells per second. |
| Multiplexing | Limited multiplexing capabilities, typically 1-3 markers per section. | High multiplexing capability, allowing simultaneous analysis of multiple markers on a single cell. |
| Spatial Information | Preserves tissue architecture, providing valuable contextual information. | Loses spatial and architectural context as tissues are dissociated into single cells. |
| sLe^a Application Example | Visualization of sLe^a expression in tumor tissues to assess its distribution and association with different tumor grades. Studies have shown sLe^a expression in various adenocarcinomas, including colon, pancreas, and stomach.[2] | Quantification of sLe^a positive cancer cells in peripheral blood or disaggregated tumors to monitor disease progression or response to therapy. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the detection of this compound by Immunohistochemistry and Flow Cytometry.
Logical Comparison of Methodologies
The selection between IHC and Flow Cytometry is often guided by the primary research objective. The following diagram illustrates the decision-making process based on the desired information.
References
Validating the Specificity of a New Monoclonal Antibody Against Sialyl Lewis a: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the specificity of a new monoclonal antibody targeting the tumor-associated carbohydrate antigen, Sialyl Lewis a (sLe^a). We offer a comparative analysis of experimental data required to demonstrate specificity, alongside detailed protocols for key validation assays. This document is intended to guide researchers in generating robust data packages for novel anti-sLe^a antibodies.
Comparative Specificity Analysis
A thorough validation of a new anti-sLe^a monoclonal antibody (mAb) requires direct comparison with well-characterized, commercially available antibodies. The following tables summarize the expected outcomes from a panel of standard assays to ascertain the specificity of a new candidate mAb, denoted here as "New mAb X". For comparison, we include data profiles for established anti-sLe^a antibodies.
Table 1: Glycan Array Specificity Profile
A glycan array is a crucial initial step to determine the fine specificity of the antibody against a wide range of carbohydrate structures. This helps to identify any potential off-target binding to structurally related glycans, such as Sialyl Lewis x (sLe^x), Lewis a (Le^a), and other fucosylated or sialylated structures.[1][2]
| Glycan Antigen | New mAb X (Expected Result) | Comparator mAb 1 (e.g., 5B1)[1][3] | Comparator mAb 2 (e.g., FG129)[4] |
| This compound (sLe^a) | High Binding | High Binding | High Binding |
| Sialyl Lewis x (sLe^x) | No/Negligible Binding | No/Negligible Binding | No/Negligible Binding |
| Lewis a (Le^a) | No/Negligible Binding | No/Negligible Binding | No/Negligible Binding |
| Lewis x (Le^x) | No/Negligible Binding | No/Negligible Binding | No/Negligible Binding |
| Dithis compound | No/Negligible Binding | No/Negligible Binding | No/Negligible Binding |
| Other fucosylated glycans | No/Negligible Binding | No/Negligible Binding | No/Negligible Binding |
| Other sialylated glycans | No/Negligible Binding | No/Negligible Binding | No/Negligible Binding |
Table 2: Cell Line Binding Specificity by Flow Cytometry
Flow cytometry on a panel of cancer cell lines with well-documented sLe^a expression levels is essential to confirm that the antibody recognizes the native antigen on the cell surface.[1][5][6]
| Cell Line | sLe^a Expression Status | New mAb X (Expected % Positive Cells) | Comparator mAb 1 (e.g., 5B1)[1] | Comparator mAb 2 (e.g., a commercial IgM) |
| Colo205 (Colon Cancer) | Positive | >90% | >90% | >90% |
| HT29 (Colon Cancer) | Positive | >90% | >90% | >90% |
| BxPC3 (Pancreatic Cancer) | Positive | >90% | >90% | >90% |
| DMS-79 (Lung Cancer) | Positive | >90% | >90% | >90% |
| SK-MEL-28 (Melanoma) | Negative | <5% | <5% | <5% |
Table 3: Competitive ELISA for Epitope Specificity
A competitive ELISA can determine if the new antibody recognizes the same or an overlapping epitope as other anti-sLe^a antibodies. In this assay, the ability of the "New mAb X" to compete with a labeled comparator antibody for binding to coated sLe^a antigen is assessed.
| Competitor Antibody | New mAb X (Expected % Inhibition) |
| Unlabeled New mAb X | >90% |
| Unlabeled Comparator mAb 1 | Dependent on epitope overlap |
| Unlabeled Isotype Control | <10% |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of results. Below are standard protocols for the key experiments cited.
2.1. Glycan Array Analysis
-
Objective: To determine the fine carbohydrate binding specificity.
-
Method:
-
The "New mAb X" is screened against a comprehensive glycan array panel containing a diverse set of purified natural and synthetic glycans, including sLe^a, sLe^x, and other related structures.[1]
-
The antibody is incubated with the array at a predetermined optimal concentration (e.g., 1-10 µg/mL).
-
Binding is detected using a fluorescently labeled secondary antibody against the species and isotype of "New mAb X".
-
The array is scanned, and the fluorescence intensity for each glycan is quantified.
-
Data is analyzed to identify specific binding partners.
-
2.2. Flow Cytometry
-
Objective: To assess the binding of the antibody to cell surface sLe^a.
-
-
Harvest and wash sLe^a-positive (e.g., Colo205) and sLe^a-negative (e.g., SK-MEL-28) cells.
-
Resuspend up to 1 x 10^6 cells in 100 µL of FACS buffer (PBS with 2% FBS).
-
Add the "New mAb X" or a comparator antibody at a saturating concentration and incubate on ice for 30-60 minutes.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
If the primary antibody is not directly conjugated, incubate with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 200-400 µL of FACS buffer and analyze on a flow cytometer.
-
2.3. Competitive ELISA
-
Objective: To determine epitope similarity with other anti-sLe^a antibodies.
-
-
Coat a 96-well ELISA plate with sLe^a-conjugated protein (e.g., sLe^a-HSA) and incubate overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
In a separate plate, pre-incubate a constant, sub-saturating concentration of a labeled anti-sLe^a antibody with serial dilutions of the unlabeled "New mAb X", a comparator mAb, or an isotype control for 1 hour.
-
Transfer the antibody-competitor mixtures to the sLe^a-coated plate and incubate for 1-2 hours.
-
Wash the plate to remove unbound antibodies.
-
Add the appropriate substrate for the enzyme-conjugated antibody and measure the signal using a plate reader.
-
Calculate the percent inhibition of the labeled antibody's binding by the competitor antibodies.
-
2.4. Western Blotting
-
Objective: To identify the molecular weight of glycoproteins recognized by the antibody in cell lysates.
-
-
Prepare cell lysates from sLe^a-positive and sLe^a-negative cell lines using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with "New mAb X" overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. In colorectal carcinoma tissues, glycoproteins bearing the sLe^a antigen can appear as broad bands.[9]
-
2.5. Immunohistochemistry (IHC)
-
Objective: To evaluate the antibody's performance in detecting sLe^a in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
-
Deparaffinize and rehydrate FFPE sections of sLe^a-positive tumors (e.g., pancreatic, colon) and normal tissues.
-
Perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with "New mAb X" for 1 hour at room temperature or overnight at 4°C.
-
Wash and apply a biotinylated secondary antibody, followed by a streptavidin-HRP complex.
-
Develop the signal with a chromogen such as DAB and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides for microscopic examination.
-
Mandatory Visualizations
Experimental Workflow for Antibody Specificity Validation
Caption: Workflow for validating the specificity of a new anti-sLe^a mAb.
This compound Biosynthesis Pathway
Caption: Simplified biosynthesis pathway of this compound.
References
- 1. Human Monoclonal Antibodies to Sialyl-Lewis a (CA19.9) with Potent CDC, ADCC and Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sialyl-Lewis A vs. Sialyl-Lewis X: A Guide to Specificity in Cancer Research - Creative Biolabs [creative-biolabs.com]
- 3. JCI - Antibodies targeting this compound mediate tumor clearance through distinct effector pathways [jci.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Flow cytometric analysis of this compound antigen on human cancer cells by using F(ab')2μ fragments prepared from a mouse IgM monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Western blot analysis of glycoproteins bearing Lewis(a) and sialyl-Lewis(a) antigens in human colorectal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jane-liu.sites.pomona.edu [jane-liu.sites.pomona.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. bosterbio.com [bosterbio.com]
Serum Sialyl Lewis a (CA19-9) as a Prognostic Indicator of Tumor Burden: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of studies investigating the correlation between serum Sialyl Lewis a (CA19-9) levels and tumor burden across various malignancies. The objective is to offer a clear overview of the existing evidence, supported by quantitative data and detailed experimental protocols, to aid in research and drug development efforts.
Correlation of Serum this compound with Tumor Burden: A Comparative Analysis
Serum this compound, clinically known as Cancer Antigen 19-9 (CA19-9), is a widely utilized tumor marker, particularly in gastrointestinal cancers.[1][2] A substantial body of evidence demonstrates a direct correlation between elevated serum CA19-9 levels and increased tumor burden, encompassing tumor size, stage, and the presence of metastasis.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative findings from various studies on the correlation between serum CA19-9 levels and tumor burden.
| Cancer Type | Parameter of Tumor Burden | Key Findings | CA19-9 Cut-off Values | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Tumor Size & Stage | Median preoperative CA19-9 levels increase with tumor size and AJCC stage.[1] Patients with T1/T2 tumors had a median CA19-9 of 41 U/mL versus 162 U/mL for T3 tumors.[1] | >37 U/mL (standard)[2][3] | [1] |
| Nodal Spread | Patients without nodal spread had lower median CA19-9 levels (90 U/mL) compared to those with nodal involvement (164 U/mL).[1] | >1000 U/mL associated with unresectable tumors.[3] | [1][3] | |
| Metastasis & Resectability | 80%-90% of Stage III-IV PDAC patients have CA19-9 levels >100 U/mL.[1] CA19-9 levels ≥150 U/mL are a criterion for staging laparoscopy to assess for occult metastasis.[1] A CA19-9/Total Tumor Volume (TTV) ratio > 5.62 was an independent risk factor for long-term prognosis and recurrence.[4] | ≥150 U/mL | [1][4] | |
| Colorectal Cancer (CRC) | Staging & Prognosis | CA19-9 is considered an adjunct to CEA, particularly as 15%-40% of CRC patients have non-elevated CEA.[1] It has shown utility in staging and prognostication.[1] | Not standardized for CRC diagnosis. | [1] |
| Gastric Cancer | Metastasis | High serum levels of CA19-9 are independently associated with liver metastasis (Odds Ratio: 4.40) and lymph node metastasis (Odds Ratio: 4.51).[5] | Not specified for staging. | [5] |
| Cholangiocarcinoma (CCA) | Diagnosis & Prognosis | Elevated preoperative serum CA19-9 levels may predict a poor prognosis.[1] A cut-off of >100 U/mL in the context of a malignant biliary stricture is suggestive of perihilar CCA.[1] | >100 U/mL or >129 U/mL depending on the clinical context. | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | Disease Stage & Metastasis | A correlation exists between serum sialyl Lewis X-i antigen (a related carbohydrate antigen) and the stage of the disease. Levels also varied significantly with the number of metastatic organs.[6] | >100 units/ml associated with poorer survival. | [6] |
| Melanoma | Tumor Progression | Expression of this compound in melanocytic tumors is associated with tumor progression.[7] Only 2 of 25 patients at stage 4 showed higher serum levels than controls.[7] | Not established for routine use. | [7] |
Experimental Protocols
Measurement of Serum this compound (CA19-9)
The determination of serum CA19-9 levels is a standard clinical laboratory procedure. The most common methodologies employed in the cited studies include:
-
Radioimmunoassay (RIA): This technique involves the use of a specific antibody to CA19-9 that is labeled with a radioisotope. The concentration of CA19-9 in the patient's serum is determined by measuring the amount of bound radioactivity.[6]
-
Chemiluminescence Microparticle Immunoassay (CMIA): This is a highly sensitive and automated method. It utilizes paramagnetic microparticles coated with anti-CA19-9 antibodies. The patient's serum is incubated with these particles, and a second antibody conjugated to a chemiluminescent label is added. The amount of light emitted is proportional to the concentration of CA19-9.[4]
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method involves coating a solid phase (e.g., a microplate well) with a capture antibody specific for CA19-9. The serum sample is added, followed by a detection antibody conjugated to an enzyme. The addition of a substrate results in a color change, the intensity of which is proportional to the CA19-9 concentration.
Assessment of Tumor Burden
Tumor burden is a multifaceted parameter that is assessed using a combination of clinical and pathological methods.
-
Clinical Staging (TNM System): The American Joint Committee on Cancer (AJCC) TNM staging system is universally used to classify the extent of cancer.[1]
-
T (Tumor): Describes the size and/or extent of the primary tumor.
-
N (Nodes): Indicates the extent of cancer spread to nearby lymph nodes.
-
M (Metastasis): Refers to whether the cancer has spread to distant parts of the body.
-
-
Radiological Imaging: Techniques such as Computed Tomography (CT), Magnetic Resonance Imaging (MRI), and Positron Emission Tomography (PET) are used to visualize and measure the size of primary tumors and detect metastatic lesions.
-
Pathological Examination: Following surgical resection, a pathologist examines the tumor tissue to determine its size, grade, and the extent of local invasion and lymph node involvement.
-
Tumor Volume Calculation: In some research settings, the total tumor volume (TTV) is calculated from imaging data to provide a more precise measure of tumor burden.[4]
Visualizations
Experimental Workflow: Correlating Serum CA19-9 with Tumor Burden
References
- 1. Carbohydrate antigen 19-9 — tumor marker: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancercenter.com [cancercenter.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Ratio of CA19-9 Level to Total Tumor Volume as a Prognostic Predictor of Pancreatic Carcinoma After Curative Resection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predictive factors for preoperative serum levels of sialy Lewis(x), sialyl Lewis(a) and sialyl Tn antigens in gastric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Association between sialyl Lewis(a) expression and tumor progression in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Sialyl Lewis a in Multi-Marker Cancer Diagnostics: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the clinical utility of Sialyl Lewis a (SLa), also known as Cancer Antigen 19-9 (CA19-9), when used in combination with other tumor markers for the diagnosis and monitoring of various cancers. By presenting objective comparisons and supporting experimental data, this document aims to facilitate informed decisions in research and clinical settings.
This compound is a well-established tumor-associated carbohydrate antigen, particularly in the context of pancreatic cancer. However, its diagnostic accuracy is often limited by factors such as low sensitivity in early-stage disease and false-positive results in certain benign conditions. This has spurred research into its use in combination with other tumor markers to enhance diagnostic performance. This guide delves into the synergistic value of SLa with other key biomarkers—carcinoembryonic antigen (CEA), cytokeratin 19 fragment (CYFRA 21-1), and cancer antigen 72-4 (CA72-4)—across different malignancies, including pancreatic, lung, and gastric cancers.
Comparative Diagnostic Performance
The following tables summarize the diagnostic accuracy of this compound, both as a standalone marker and in combination with other biomarkers, for various cancers. The data, compiled from multiple studies, highlights the improvements in sensitivity and specificity achieved through multi-marker panels.
Pancreatic Cancer
| Marker(s) | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) | Notes |
| SLa (CA19-9) | 78.2 - 81 | 82 - 90 | - | Performance in symptomatic patients.[1][2] |
| CEA | 44.2 | 84.8 | - | Lower sensitivity compared to SLa.[1] |
| SLa + sLeX + s-type 1 LacNAc | 85 | 90 | - | A 3-glycan marker panel showing improved accuracy over SLa alone.[3] |
| SLa (CA19-9) + CA125 + CEA + CA242 | 90.4 | 93.8 | - | A four-marker panel demonstrating high sensitivity and specificity.[4] |
Lung Cancer
| Marker(s) | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) | Notes |
| CYFRA 21-1 (post-treatment) | 80.9 | 89.5 | 0.82 | Predicting response to treatment in NSCLC.[5][6] |
| CEA (post-treatment) | 80.8 | 78.9 | 0.83 | Predicting response to treatment in NSCLC.[5][6] |
| CEA + CYFRA 21-1 + NSE | 65.0 | 66.2 | 0.656 | A three-marker panel with better diagnostic performance than a six-marker panel.[7][8] |
| CEA + ProGRP + CYFRA 21-1 | - | - | - | Considered a useful combination for pleural effusion analysis.[9] |
Gastric Cancer
| Marker(s) | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) | Notes |
| SLa (CA19-9) | 46 | 72 | - | |
| CA72-4 | 42 | 100 | - | [10] |
| CEA | - | - | - | |
| SLa (CA19-9) + CA72-4 | 63 | - | - | [10] |
| SLa (CA19-9) + CA72-4 + CEA | 67 | 89 | 0.87 | Meta-analysis results showing improved performance over CA72-4 alone.[11][12][13] |
| CA72-4 + CEA + CA125 + SLa (CA19-9) | 66.0 | - | - | Increased sensitivity with the combination of four markers.[14] |
Experimental Protocols
Accurate and reproducible measurement of tumor markers is paramount for their clinical utility. The following section outlines the general principles and key steps for the determination of this compound and other markers in serum using common immunoassay techniques.
Serum Sample Collection and Handling
-
Collection: Collect whole blood in a serum separator tube (SST) or a plain red-top tube.
-
Clotting: Allow the blood to clot at room temperature for at least 30 minutes.
-
Centrifugation: Centrifuge at 1,000-2,000 x g for 10-15 minutes at room temperature.
-
Aliquoting: Carefully aspirate the serum and transfer it to a clean polypropylene (B1209903) tube.
-
Storage: If the assay is not performed immediately, store the serum aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Immunoassay Methodologies
1. Enzyme-Linked Immunosorbent Assay (ELISA) - Sandwich Principle (e.g., for CYFRA 21-1)
-
Coating: Microtiter wells are pre-coated with a monoclonal antibody specific to the target tumor marker (e.g., CYFRA 21-1).
-
Sample Incubation: The patient's serum sample is added to the wells. If the marker is present, it will bind to the capture antibody.
-
Enzyme-Conjugated Antibody Incubation: A second, enzyme-conjugated monoclonal antibody that recognizes a different epitope of the marker is added. This forms a "sandwich" of antibody-antigen-antibody.
-
Washing: The wells are washed to remove any unbound antibodies and other components.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the second antibody into a colored product.
-
Detection: The intensity of the color, which is proportional to the concentration of the tumor marker, is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Quantification: The concentration of the marker in the sample is determined by comparing its absorbance to a standard curve generated from known concentrations of the marker.
2. Chemiluminescence Immunoassay (CLIA) (e.g., for this compound/CA19-9, CEA, CA72-4)
-
Principle: This method is similar to ELISA but uses a chemiluminescent substrate instead of a chromogenic one. The enzyme catalyzes a reaction that produces light.
-
Reaction: In a typical sandwich CLIA, the sample is incubated with antibody-coated magnetic microparticles and an acridinium-labeled anti-marker antibody.
-
Separation: A magnetic field is applied to separate the microparticles with the bound immunocomplex from the unbound components.
-
Signal Generation: Trigger solutions are added to initiate a chemiluminescent reaction.
-
Detection: The light emitted is measured by a luminometer. The intensity of the light is directly proportional to the concentration of the analyte in the sample. This method often offers higher sensitivity and a wider dynamic range compared to traditional ELISA.
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the biological basis and the analytical workflow, the following diagrams have been generated using Graphviz.
Caption: Biosynthesis pathway of this compound (CA19-9).
Caption: Generalized workflow for serum tumor marker analysis.
References
- 1. The Clinical Utility of CA 19-9 in Pancreatic Adenocarcinoma: Diagnostic and Prognostic Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The clinical utility of serum CA 19-9 in the diagnosis, prognosis and management of pancreatic adenocarcinoma: An evidence based appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycans Related to the CA19-9 Antigen Are Increased in Distinct Subsets of Pancreatic Cancers and Improve Diagnostic Accuracy Over CA19-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. longdom.org [longdom.org]
- 7. Improved diagnostic accuracy with three lung tumor markers compared to six-marker panel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. [Tumor markers in pleural effusion of patients with lung cancer and patients with tuberculous pleurisy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of serum CA 72-4 and CA 19-9 levels in gastric cancer patients and correlation with recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diagnostic value of combined detection of CA72-4, CA19-9, and carcinoembryonic antigen comparing to CA72-4 alone in gastric cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diagnostic value of combined detection of CA72-4, CA19-9, and carcinoembryonic antigen comparing to CA72-4 alone in gastric cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CA72-4 combined with CEA, CA125 and CAl9-9 improves the sensitivity for the early diagnosis of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Prognostic Value of Sialyl Lewis a Expression in Patient Cohorts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the prognostic value of Sialyl Lewis a (sLe^a) expression in various patient cohorts. It aims to offer an objective comparison of its performance with other alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Prognostic Significance of this compound Expression
This compound, a carbohydrate antigen, has emerged as a significant prognostic marker in several types of cancer. Its expression is often associated with tumor progression, metastasis, and poorer patient outcomes. This section summarizes the quantitative data from various studies, highlighting the prognostic value of sLe^a across different cancer types.
Colorectal Cancer
In colorectal cancer, sLe^a expression has been consistently linked to a worse prognosis. A prospective randomized clinical trial involving 233 colon cancer patients demonstrated a significant correlation between sLe^a expression levels and both overall survival (P = 0.0006) and disease-free survival (P = 0.004)[1]. Another study analyzing 309 primary colorectal cancer specimens found that sLe^a expression was a strong predictor of recurrence (P = 3.0E-6) and survival (P = 6.9E-3) in multivariate analysis[2].
| Cancer Type | Patient Cohort Size | Prognostic Finding | Hazard Ratio (95% CI) / p-value | Reference |
| Colorectal Cancer | 233 | High sLe^a expression correlated with lower overall and disease-free survival. | P = 0.0006 (OS), P = 0.004 (DFS) | [1] |
| Colorectal Cancer | 309 | sLe^a expression was a strong predictor of recurrence and survival. | P = 3.0E-6 (Recurrence), P = 6.9E-3 (Survival) | [2] |
| Colorectal Cancer | 101 | High sLe^x expression correlated with shorter survival. | HR for sLe^x: 2.90 | [3] |
Gastric Cancer
The expression of sialylated Lewis antigens also holds prognostic significance in gastric cancer. One study of 101 patients with stage 0-II gastric cancer found that high expression of the related antigen Sialyl Lewis x (sLe^x) was an independent predictor of disease-specific survival, with a hazard ratio of 9.10[4]. Another investigation involving 245 patients with advanced gastric carcinoma revealed that in the differentiated type, prognoses were better for patients with sLe^x-negative tumors compared to those with sLe^x-positive tumors (P = 0.019)[5]. Furthermore, a study of 38 gastric cancer patients showed a significant relationship between the frequency of sLe^a expression and lymph node metastasis (p<0.01)[6].
| Cancer Type | Patient Cohort Size | Prognostic Finding | Hazard Ratio (95% CI) / p-value | Reference |
| Gastric Cancer (Stage 0-II) | 101 | High sLe^x expression was an independent predictor of shorter disease-specific survival. | HR = 9.10 | [4] |
| Advanced Gastric Cancer (Differentiated) | 91 | sLe^x-negative tumors had better prognoses than sLe^x-positive tumors. | P = 0.019 | [5] |
| Gastric Cancer | 38 | High sLe^a expression correlated with lymph node metastasis. | p < 0.01 | [6] |
Pancreatic Cancer
In pancreatic cancer, the Lewis antigen status itself is a prognostic indicator. A study of 853 patients found that Lewis-negative patients had a significantly shorter median survival time (7.4 months) compared to Lewis-positive patients (13.3 months) (P<0.001)[7]. Another study highlighted that a combination of Sialyl-Lewis antigen-related tumor markers, including CA19-9 (a sLe^a-containing antigen), enhances predictive significance in patients undergoing neoadjuvant treatment[8].
| Cancer Type | Patient Cohort Size | Prognostic Finding | Hazard Ratio (95% CI) / p-value | Reference |
| Pancreatic Cancer | 853 | Lewis-negative status correlated with poorer prognosis. | P < 0.001 | [7] |
| Pancreatic Cancer | N/A | A combination of sLe^a related markers improves prognosis prediction. | N/A | [8] |
| Pancreatic Cancer | 145 | High Ca19-9 was an independent predictor of survival. | HR = 2.697 | [9] |
Breast Cancer
The prognostic value of sialylated Lewis antigens in breast cancer appears to be more nuanced. In a study of 127 primary breast cancer patients, sLe^x expression was not associated with overall or disease-free survival[10]. However, a recent study on triple-negative breast cancer (TNBC) found that high expression of sLe^x/a was associated with a 3-year reduction in disease-free survival[3][11].
| Cancer Type | Patient Cohort Size | Prognostic Finding | Hazard Ratio (95% CI) / p-value | Reference |
| Primary Breast Cancer | 127 | sLe^x expression was not associated with survival. | No significant association | [10] |
| Triple-Negative Breast Cancer | 50 | High sLe^x/a expression correlated with a 3-year shorter disease-free survival. | Not provided | [3][11] |
Comparison with Alternative Prognostic Markers
This compound is often evaluated alongside other established tumor markers. In colorectal cancer, Carcinoembryonic Antigen (CEA) is a widely used prognostic marker. Some studies suggest that a combination of markers may provide better prognostic information. For instance, in colorectal cancer, while CEA is a primary marker, the expression of sLe^a provides additional prognostic value, particularly in predicting recurrence[2][12].
Experimental Protocols
Accurate and reproducible detection of this compound is crucial for its clinical application. Immunohistochemistry (IHC) is the most common method used to assess sLe^a expression in tumor tissues.
Immunohistochemistry Protocol for this compound
This protocol is a generalized procedure for the detection of sLe^a in formalin-fixed, paraffin-embedded (FFPE) tissue sections using the monoclonal antibody clone 1116-NS-19-9.
1. Deparaffinization and Rehydration:
-
Heat slides at 60°C for 30-60 minutes.
-
Immerse in Xylene (2 changes, 5 minutes each).
-
Immerse in 100% Ethanol (2 changes, 3 minutes each).
-
Immerse in 95% Ethanol for 3 minutes.
-
Immerse in 70% Ethanol for 3 minutes.
-
Rinse in distilled water.
2. Antigen Retrieval:
-
Immerse slides in a citrate (B86180) buffer solution (10 mM, pH 6.0).
-
Heat the solution to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
3. Staining:
-
Wash slides with a wash buffer (e.g., PBS or TBS).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Wash with buffer.
-
Apply a protein block (e.g., normal goat serum) for 20-30 minutes.
-
Incubate with the primary antibody (e.g., anti-CA19-9/Sialyl Lewis a, clone 1116-NS-19-9) at a dilution of 1:10-1:40 for 60 minutes at room temperature or overnight at 4°C.
-
Wash with buffer.
-
Incubate with a biotinylated secondary antibody for 30 minutes.
-
Wash with buffer.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Wash with buffer.
-
Apply a chromogen solution (e.g., DAB) and monitor for color development.
-
Rinse with distilled water to stop the reaction.
4. Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
Scoring of this compound Expression
The interpretation of IHC results requires a standardized scoring system. A common approach involves assessing both the intensity and the percentage of stained tumor cells.
Example Scoring System:
-
Intensity Score: 0 (no staining), 1+ (weak staining), 2+ (moderate staining), 3+ (strong staining).
-
Percentage Score: 0 (0% stained), 1 (1-25% stained), 2 (26-50% stained), 3 (51-75% stained), 4 (>75% stained).
-
Total Score: The intensity and percentage scores are often multiplied to obtain a final score. A cutoff value is then determined to classify tumors as having low or high sLe^a expression[13].
Signaling Pathways and Experimental Workflows
The role of this compound in promoting cancer progression is closely linked to its function as a ligand for selectins, particularly E-selectin, which is expressed on endothelial cells. This interaction facilitates the adhesion of circulating tumor cells to the endothelium, a critical step in metastasis.
Caption: this compound-mediated tumor cell adhesion to endothelial E-selectin and downstream signaling.
The binding of sLe^a on tumor cells to E-selectin on endothelial cells can trigger downstream signaling pathways, such as the activation of NF-κB, which in turn upregulates the expression of other adhesion molecules like VCAM-1, further promoting tumor cell adhesion and extravasation[14].
Caption: A typical experimental workflow for the immunohistochemical detection of this compound.
This guide highlights the significant prognostic value of this compound expression in various cancers. The provided data and protocols offer a valuable resource for researchers and clinicians in the field of oncology and drug development. Further research is warranted to standardize detection methods and fully elucidate the therapeutic potential of targeting the sLe^a pathway.
References
- 1. Expression of sialyl Lewis(a) as a new prognostic factor for patients with advanced colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Selectins and Their Ligands in Cancer [frontiersin.org]
- 3. Sialyl LewisX/A and Cytokeratin Crosstalk in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased expression of sialyl Lewis(x) antigen as a prognostic factor in patients with stage 0, I, and II gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinicopathologic significance of sialyl Le(x) expression in advanced gastric carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The clinical significance of sialyl Lewis antigen expression in the spread of gastric cancer. Flow cytometric DNA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lewis antigen-negative pancreatic cancer: An aggressive subgroup - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pancreatic Cancer | ASO Author Reflections: A Novel Combination Index of Sialyl-Lewis Antigen-Related Tumor Markers Enhances Predictive Significance in Patients with a Modest Radiological Response to Neoadjuvant Treatment for Pancreatic Cancer | springermedicine.com [springermedicine.com]
- 9. NARCA: A novel prognostic scoring system using neutrophil-albumin ratio and Ca19-9 to predict overall survival in palliative pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Is Sialyl Lewis x antigen expression a prognostic factor in patients with breast cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The value of carcinoembryonic antigen stage in staging, prognosis, and management of colorectal cancer: results from two cohort studies [frontiersin.org]
- 13. Increased expression of sialyl Lewis(x) antigen in penetrating growth type A early gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
Safety Operating Guide
Navigating the Safe Disposal of Sialyl Lewis a in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Sialyl Lewis a, a complex carbohydrate antigen significant in cancer and inflammation research, requires careful handling and disposal.[1][2][3] This guide provides a procedural framework for the safe disposal of this compound, adhering to general principles of laboratory chemical waste management.
Preliminary Hazard Assessment
General Chemical Profile of this compound:
-
Chemical Class: Glycoside, specifically a sialylated tetrasaccharide.[5][6][7]
-
Physical Form: Typically a solid.[8]
-
Storage: Should be stored at -20°C.
-
Known Hazards: While not classified as acutely toxic, it is designated as WGK 3 in Germany, indicating it is highly hazardous to water. Therefore, it must not be disposed of down the drain.[9][10]
Quantitative Safety Data Summary
| Property | Value/Information | Source |
| Molecular Formula | C₃₁H₅₂N₂O₂₃ | [8][11] |
| Molecular Weight | 820.74 g/mol | [8][11] |
| Storage Temperature | -20°C | |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | |
| Recommended PPE | Eyeshields, Gloves, Type N95 (US) Respirator |
Step-by-Step Disposal Procedure
The following steps are based on general laboratory waste disposal guidelines and should be adapted to comply with your institution's specific policies.[9][10][12][13] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Step 1: Segregation and Waste Collection
Proper segregation of chemical waste is crucial to prevent hazardous reactions and ensure compliant disposal.[4][9]
-
Solid Waste:
-
Place solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, into a dedicated, clearly labeled hazardous waste container.[4]
-
The container should be made of a compatible material, such as a high-density polyethylene (B3416737) (HDPE) drum or a glass container with a secure lid.[4]
-
Label the container as "Hazardous Waste" and clearly list the contents, for example, "this compound (solid)" and any other chemical constituents.[4][13]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.[4]
-
Do not mix with other waste streams unless compatibility has been confirmed. For instance, avoid mixing with strong acids, bases, or oxidizing agents.[4]
-
If a flammable solvent was used to dissolve the this compound, the waste must be stored in a flammable liquid storage cabinet.[4]
-
Use appropriate containers for liquid waste, such as amber-colored glass bottles, and ensure they are not overfilled.[10]
-
Step 2: Storage of Hazardous Waste
-
Store waste containers in a designated Satellite Accumulation Area (SAA).[12][13]
-
Ensure all waste containers are securely sealed and properly labeled with "Hazardous Waste," the chemical name, and the building and room number.[9][13]
-
Regularly inspect the SAA for any signs of leakage from the containers.[13]
Step 3: Final Disposal
-
The final disposal of the collected hazardous waste must be handled by a licensed hazardous waste disposal company.[4][12]
-
Contact your institution's EHS office to arrange for the pickup of the hazardous waste.[4]
-
Provide the EHS office with comprehensive information about the compound, including its chemical name (this compound), the solvents used, and any known or suspected hazards.[4]
Experimental Protocols
While specific neutralization protocols for this compound are not available, a general approach for the hydrolysis of glycosides can be considered for analytical purposes but is not recommended for bulk disposal . Glycosides can be hydrolyzed by boiling with mineral acids.[5] However, attempting to neutralize an unknown or complex compound without a validated protocol can be dangerous and is generally not advised for waste disposal.[4] The safest and most compliant procedure is to dispose of the chemical waste through your institution's EHS-managed program.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste in a laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound and Lewis X modified protein cancer biomarkers using high density antibody arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sialyl Lewis(a): a tumor-associated carbohydrate antigen involved in adhesion and metastatic potential of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pharmacycollege.uoanbar.edu.iq [pharmacycollege.uoanbar.edu.iq]
- 6. GLYCOSIDES | PDF [slideshare.net]
- 7. Glycoside - Wikipedia [en.wikipedia.org]
- 8. This compound | C31H52N2O23 | CID 643993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. documents.uow.edu.au [documents.uow.edu.au]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. 3'-Sialyl Lewis A | 92448-22-1 | OS00745 | Biosynth [biosynth.com]
- 12. odu.edu [odu.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Sialyl Lewis a
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Sialyl Lewis a. By adhering to these step-by-step instructions, you can minimize risks and maintain a safe research environment.
Understanding this compound: Properties and Hazards
| Property | Value | Source |
| Physical State | Solid (powdered, granular, or pasty) | [1][2] |
| Storage Temperature | -20°C | [3] |
| Combustibility | Combustible Solid | [1][2] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | To prevent skin contact. Double-gloving provides additional protection. |
| Eye Protection | Chemical splash goggles | To protect against dust particles and potential splashes. |
| Body Protection | Fully buttoned, flame-resistant lab coat | To protect skin and clothing from contamination and in case of fire. |
| Respiratory Protection | N95 respirator | Recommended to prevent inhalation of fine dust particles. |
A logical workflow for PPE selection is crucial for minimizing risk. The following diagram illustrates the decision-making process for ensuring adequate protection when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
